ABT-737-d8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1/i24D2,25D2,26D2,27D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNQCPCUACXLM-GDWIFBKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N[C@H](CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of ABT-737 in Apoptosis Research: A Technical Guide
Abstract
ABT-737 is a pioneering small-molecule inhibitor that has significantly advanced the field of apoptosis research and has been instrumental in the development of targeted cancer therapies. As a BH3 mimetic, ABT-737 selectively inhibits a subset of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, thereby promoting programmed cell death in sensitive cells.[1][2] This technical guide provides an in-depth overview of ABT-737, its mechanism of action, its application in research, and detailed protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, cancer biology, and pharmacology.
Introduction to ABT-737
ABT-737 is a potent and selective inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][3][4] It functions as a BH3 mimetic, mimicking the action of the BH3 domain of pro-apoptotic proteins like BAD.[5][6] By binding to the hydrophobic groove of these anti-apoptotic proteins, ABT-737 displaces pro-apoptotic proteins, such as Bax and Bak.[5][7] The release of Bax and Bak allows them to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic pathway of apoptosis.[8][9] This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade and resulting in apoptotic cell death.[7]
The development of ABT-737 was a landmark in cancer research, providing a powerful tool to study the Bcl-2 family's role in cell survival and offering a promising therapeutic strategy for malignancies that overexpress these anti-apoptotic proteins.[2][9] However, ABT-737 is not orally bioavailable, which led to the development of its orally active analog, navitoclax (ABT-263).[2]
Mechanism of Action and Specificity
ABT-737's mechanism of action is centered on its ability to selectively bind to and inhibit Bcl-2, Bcl-xL, and Bcl-w.[1][8] A crucial aspect of its specificity is its inability to effectively inhibit other anti-apoptotic proteins, most notably Mcl-1 and A1.[1][8] This differential binding affinity is a key determinant of cellular sensitivity to ABT-737. Cells that rely on Mcl-1 for survival are inherently resistant to ABT-737 as a single agent.[8][10] This has led to research into combination therapies where Mcl-1 is downregulated or inhibited to sensitize cells to ABT-737.[8]
The induction of apoptosis by ABT-737 is strictly dependent on the presence of the pro-apoptotic effector proteins Bax and Bak.[6][8] Cells lacking both Bax and Bak are resistant to ABT-737-induced apoptosis, confirming that its mechanism is channeled through the intrinsic apoptotic pathway.[8]
Quantitative Data
The binding affinities and cellular potencies of ABT-737 have been extensively characterized. The following tables summarize key quantitative data.
Table 1: Binding Affinities of ABT-737 for Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | <1 nM | [4] |
| Bcl-xL | <1 nM | [4] |
| Bcl-w | <1 nM | [4] |
| Mcl-1 | >460 nM | [4] |
| A1 (Bfl-1) | >460 nM | [4] |
Table 2: In Vitro Efficacy of ABT-737 in Cell-Free Assays (EC50)
| Protein Target | EC50 | Reference |
| Bcl-2 | 30.3 nM | [3][4] |
| Bcl-xL | 78.7 nM | [3][4] |
| Bcl-w | 197.8 nM | [3][4] |
Table 3: Cellular Efficacy of ABT-737 in Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | IC50 | Reference |
| HL-60 | Acute Myeloid Leukemia | 50 nM | [11] |
| KG-1 | Acute Myeloid Leukemia | 80 nM | [11] |
| NB4 | Acute Myeloid Leukemia | 80 nM | [11] |
| Kasumi-1 | Acute Myeloid Leukemia | 4.87 µM | [11] |
Signaling Pathways and Experimental Workflows
ABT-737 Signaling Pathway
The core signaling pathway initiated by ABT-737 is the intrinsic apoptosis pathway. The following diagram illustrates this process.
Caption: ABT-737 induced intrinsic apoptosis pathway.
Experimental Workflow for Assessing ABT-737 Efficacy
A typical workflow to evaluate the pro-apoptotic activity of ABT-737 in cancer cells is depicted below.
Caption: General workflow for in vitro evaluation of ABT-737.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of ABT-737.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
ABT-737 (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][12]
-
Prepare serial dilutions of ABT-737 in complete culture medium. A typical concentration range is 0.1 nM to 10 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest ABT-737 dose.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ABT-737 or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5] Then, add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
For MTS assay: Add 20 µL of the CellTiter 96 AQueous One Solution Reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentration of ABT-737 for a specific time period (e.g., 2-24 hours).[13][14] Include an untreated or vehicle-treated control.
-
Harvest the cells (including any floating cells) by centrifugation at a low speed (e.g., 300 x g for 5 minutes).[15]
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Take 100 µL of the cell suspension (1 x 10^5 cells) and add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Co-Immunoprecipitation (Co-IP) to Study Protein Interactions
Co-IP is used to determine if ABT-737 disrupts the interaction between Bcl-2 family proteins (e.g., Bcl-2 and Bax).
Materials:
-
Treated and control cell lysates
-
Primary antibody against the protein of interest (e.g., anti-Bcl-2)
-
Protein A/G-conjugated beads (e.g., agarose or magnetic)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Treat cells with ABT-737 or vehicle control for the desired time.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.[17]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against the bait protein (e.g., Bcl-2) and the putative interacting partner (e.g., Bax or Bim).[18]
Applications in Apoptosis Research and Drug Development
ABT-737 has been a cornerstone in apoptosis research, enabling scientists to:
-
Elucidate the roles of Bcl-2, Bcl-xL, and Bcl-w in cell survival and apoptosis.
-
Investigate the mechanisms of resistance to apoptosis in cancer. [8]
-
Identify and validate new therapeutic targets within the apoptosis pathway.
-
Screen for and develop new BH3 mimetic drugs with improved properties. [2]
-
Explore the concept of "priming for death," where cancer cells are close to the apoptotic threshold and can be tipped over by BH3 mimetics. [4]
-
Study the interplay between apoptosis and other cellular processes, such as autophagy and senescence. [3][19]
In drug development, ABT-737 has served as a proof-of-concept for the therapeutic potential of targeting the Bcl-2 family.[9] Its limitations, such as lack of oral bioavailability and inability to inhibit Mcl-1, have driven the development of second-generation BH3 mimetics like venetoclax (ABT-199), which is a selective Bcl-2 inhibitor with clinical approval for certain leukemias.
Conclusion
ABT-737 remains a vital tool for researchers studying apoptosis and developing novel anti-cancer agents. Its well-defined mechanism of action, selective target profile, and the wealth of published data make it an invaluable pharmacological probe. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for utilizing ABT-737 to its full potential in both basic and translational research. As our understanding of the intricacies of apoptosis continues to grow, the legacy of ABT-737 will undoubtedly continue to influence the development of next-generation therapies that manipulate cell death pathways for therapeutic benefit.
References
- 1. Facebook [cancer.gov]
- 2. ABT-737 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. BH3 mimetic ABT-737 sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 15. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The BH3 mimetic ABT-737 induces cancer cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ABT-737: A BH3 Mimetic Inhibitor of the Bcl-2 Family
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1][2] This protein family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (such as Bax, Bak, and BH3-only proteins like Bim and Bad).[3][4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[5][6] ABT-737 is a pioneering small-molecule inhibitor developed as a BH3 mimetic.[7] It selectively targets and inhibits a subset of anti-apoptotic Bcl-2 proteins, thereby restoring the cell's natural capacity for programmed cell death.[7][8] This document provides a comprehensive technical overview of ABT-737, detailing its mechanism of action, binding affinities, relevant experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
ABT-737 functions as a BH3 mimetic, structurally mimicking the BH3 domain of pro-apoptotic "BH3-only" proteins like Bad.[6][9] In healthy cells, anti-apoptotic proteins such as Bcl-2 and Bcl-xL sequester pro-apoptotic effector proteins (Bax, Bak) or sensitizer BH3-only proteins (Bim, Bad), preventing the initiation of apoptosis.[2][6]
ABT-737 selectively binds with high affinity to the BH3-binding groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[10][11] This action competitively displaces the pro-apoptotic proteins that are sequestered by them.[6][10] Once liberated, effector proteins like Bax and Bak can oligomerize at the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[1][3] This critical event results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade, culminating in programmed cell death.[3][9][12]
Notably, ABT-737 does not effectively bind to other key anti-apoptotic proteins like Mcl-1 and A1.[9][11] Consequently, the efficacy of ABT-737 as a single agent is often limited in cells that rely on Mcl-1 for survival, making Mcl-1 a primary mechanism of resistance.[9]
Visualizing the ABT-737 Mechanism of Action
Caption: ABT-737 binds to Bcl-2/Bcl-xL, releasing pro-apoptotic proteins to trigger apoptosis.
Quantitative Efficacy Data
The potency of ABT-737 is quantified by its binding affinity (Ki), the concentration required for 50% efficacy in cell-free assays (EC50), and its cytotoxic effect on cell lines (IC50).
Table 1: Binding Affinity of ABT-737 for Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Efficacy (EC50) in Cell-Free Assays |
|---|---|---|
| Bcl-2 | <1 nM[5][11] | 30.3 nM[10][11] |
| Bcl-xL | <1 nM[5][11] | 78.7 nM[10][11] |
| Bcl-w | <1 nM[5][11] | 197.8 nM[10][11] |
| Mcl-1 | >460 nM[5][11] | No inhibition observed[10] |
| Bfl-1 (A1) | >460 nM[5][11] | No inhibition observed[10] |
| Bcl-B | Low activity[10] | No inhibition observed[10] |
Table 2: In Vitro Cytotoxicity of ABT-737 in Select Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| HL-60 | Acute Promyelocytic Leukemia | 50 nM[10] |
| KG-1 | Acute Myeloid Leukemia | 80 nM[10] |
| NB4 | Acute Promyelocytic Leukemia | 80 nM[10] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 250 nM (with BCL6 siRNA)[10] |
| KG1a | Acute Myeloid Leukemia | 7.68 µM[10] |
| Neuroblastoma Lines | Neuroblastoma | 0.58 to 15.3 µM[13] |
Key Experimental Protocols
Assessing the biological effects of ABT-737 involves a variety of standard and specialized laboratory techniques. Below are detailed protocols for core experiments.
Visualizing a General Experimental Workflow
Caption: Workflow for evaluating ABT-737, from cell treatment to key endpoint analyses.
Assessment of Apoptosis Induction
4.1.1 Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade.[14][15]
-
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[14] Upon cell lysis, active caspases 3 and 7 cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[15][16]
-
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a desired density and incubate to allow for cell attachment (for adherent cells).[15]
-
Treatment: Treat cells with various concentrations of ABT-737 or vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 4, 12, 24 hours).[17]
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[16]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.[15] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (1:1 ratio).[16]
-
Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[16]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[15] The luminescent signal is directly proportional to the net caspase-3/7 activity.
-
4.1.2 Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nuclei of late apoptotic and necrotic cells where membrane integrity is lost.[18]
-
Protocol:
-
Cell Treatment: Culture and treat cells with ABT-737 as described previously.
-
Cell Harvesting: Following incubation, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis of Protein Interactions and Expression
4.2.1 Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the levels of specific Bcl-2 family proteins in cell lysates.[2][19]
-
Protocol:
-
Lysate Preparation: After treatment with ABT-737, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19][20]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to a Bcl-2 family protein (e.g., anti-Bcl-2, anti-Bax, anti-Mcl-1) overnight at 4°C.[2]
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
-
4.2.2 Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if ABT-737 disrupts the physical interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins (e.g., the Bcl-2/Bax interaction).[22][23]
-
Protocol:
-
Cell Lysis: Lyse ABT-737-treated and control cells in a non-denaturing IP lysis buffer.[23]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-Bcl-2) overnight at 4°C. IgG from the same species should be used as a negative control.[23]
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in sample buffer. Analyze the immunoprecipitated proteins ("prey," e.g., Bax) by Western blotting as described above. A reduced amount of co-precipitated Bax in ABT-737-treated samples would indicate that the drug disrupted the Bcl-2/Bax interaction.[22]
-
Conclusion
ABT-737 has been a foundational tool in the study of apoptosis and the development of cancer therapeutics. As a potent and selective BH3 mimetic, it effectively induces apoptosis in sensitive cell lines by inhibiting Bcl-2, Bcl-xL, and Bcl-w.[8][10] The in-depth protocols and quantitative data presented in this guide offer a robust framework for researchers to investigate the effects of ABT-737 and other Bcl-2 family inhibitors. Understanding its mechanism, efficacy, and the experimental methodologies used to evaluate its function is crucial for advancing drug development efforts targeting the core apoptotic machinery in cancer and other diseases.
References
- 1. Bcl-2 Pathway | GeneTex [genetex.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABT-737 - Wikipedia [en.wikipedia.org]
- 9. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. ahajournals.org [ahajournals.org]
- 21. edspace.american.edu [edspace.american.edu]
- 22. researchgate.net [researchgate.net]
- 23. Co-immunoprecipitation (co-IP) assay [bio-protocol.org]
An In-depth Technical Guide to the Preclinical Research Applications of ABT-737
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-737 is a pioneering small-molecule inhibitor that has played a pivotal role in the preclinical validation of the B-cell lymphoma 2 (Bcl-2) family of proteins as viable therapeutic targets in oncology. As a BH3 mimetic, ABT-737 selectively binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby liberating pro-apoptotic proteins to trigger programmed cell death. This technical guide provides a comprehensive overview of the preclinical applications of ABT-737, detailing its mechanism of action, efficacy in various cancer models, and its synergistic potential in combination therapies. The content herein is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the design and execution of their own preclinical studies.
Core Mechanism of Action
ABT-737 functions as a potent and selective antagonist of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] It mimics the action of BH3-only proteins, which are the natural antagonists of these pro-survival gatekeepers. By binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, ABT-737 displaces pro-apoptotic "effector" proteins like Bax and Bak.[2] Once liberated, Bax and Bak can oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][3] A critical aspect of ABT-737's selectivity is its inability to potently inhibit Mcl-1 and A1, which is a key mechanism of both intrinsic and acquired resistance.[4]
In Vitro Efficacy and Data Presentation
ABT-737 has demonstrated potent single-agent cytotoxicity across a wide range of cancer cell lines, particularly those of hematological origin. Its efficacy is often correlated with high levels of Bcl-2 and a state of "BH3 priming," where pro-apoptotic BH3-only proteins are already bound to anti-apoptotic proteins, making the cells poised for death.
Summary of In Vitro Cytotoxicity of ABT-737
| Cell Line | Cancer Type | EC50/IC50 (nM) | Reference(s) |
| HL-60 | Acute Myeloid Leukemia | 50 - 80 | [2] |
| KG-1 | Acute Myeloid Leukemia | 80 | [2] |
| NB4 | Acute Myeloid Leukemia | 80 | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 740 | [1] |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | 60 | [5] |
| NCI-H187 | Small Cell Lung Cancer (SCLC) | ~200 | [5] |
| NCI-H209 | Small Cell Lung Cancer (SCLC) | ~500 | [5] |
| NCI-H345 | Small Cell Lung Cancer (SCLC) | ~500 | [5] |
| NCI-H889 | Small Cell Lung Cancer (SCLC) | 20 | [6] |
| DMS114 | Small Cell Lung Cancer (SCLC) | >100,000 | [6] |
| DU-145 | Prostate Cancer | 27,600 | [1] |
Note: EC50/IC50 values can vary based on assay conditions (e.g., incubation time, serum concentration).
In Vivo Preclinical Models and Efficacy
The anti-tumor activity of ABT-737 has been validated in numerous xenograft and transgenic mouse models of cancer.
Single-Agent In Vivo Efficacy
In animal models, ABT-737 has been shown to improve survival and induce tumor regression, particularly in hematological malignancies. For example, in mice transplanted with myc/bcl-2 driven lymphomas, daily intraperitoneal administration of ABT-737 at 75 mg/kg significantly prolonged survival.[4] However, its efficacy as a monotherapy is often limited in tumors with high levels of Mcl-1.[4]
Combination Therapy In Vivo
A key application of ABT-737 in preclinical research is its use in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance.
| Combination Agent | Cancer Model | Dosing Regimen (ABT-737) | Dosing Regimen (Combination Agent) | Outcome | Reference(s) |
| Cyclophosphamide | Myc/Bcl-2-driven Lymphoma Xenograft | 75 mg/kg/day, i.p. | 50 mg/kg, single dose | Sustained disease-free survival in a majority of animals. | [7][8] |
| Etoposide | Small Cell Lung Cancer (SCLC) Primary Xenograft | 100 mg/kg/day, i.p. for 21 days | 12 mg/kg/day on days 1, 4, and 9 | Significant decrease in tumor growth compared to single agents. | [5][9][10] |
| Docetaxel | Bcl-2-expressing Breast Cancer Xenograft | 50 mg/kg/day, i.p. for 10 days | 10 mg/kg, single dose | Decreased tumor growth and increased overall survival. | [11] |
| Sorafenib | Hepatocellular Carcinoma (HCC) Xenograft | Not specified in abstract | Not specified in abstract | Stronger suppression of xenograft tumors than sorafenib alone. | [12][13] |
| Rapamycin | Small Cell Lung Cancer (SCLC) PDX Model | Not specified in abstract | Not specified in abstract | Durable tumor regressions in vivo. | [14] |
| Chloroquine | Small Cell Lung Cancer (SCLC) Xenograft (H209) | Not specified in abstract | Not specified in abstract | Enhanced tumor growth inhibition. | [15][16] |
| Carboplatin | Ovarian Cancer Xenograft (IGROV-1) | Not specified in abstract | Not specified in abstract | Augmented inhibition of tumor growth. | [17] |
| Ionizing Radiation | K-ras Mutant Non-Small Cell Lung Cancer (NSCLC) GEMM | Pre-treatment for 3 days | 2 Gy | Increased antitumor efficacy. | [18] |
Detailed Experimental Protocols
Detailed and reproducible methodologies are critical for preclinical research. Below are foundational protocols for key assays used to evaluate the efficacy of ABT-737.
Cell Viability (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells reduce the tetrazolium compound MTS into a colored formazan product that is soluble in culture medium. The quantity of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[19][20][21][22][23]
-
Compound Treatment: Prepare serial dilutions of ABT-737 in culture medium. Add the desired concentrations of ABT-737 to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[19]
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[21][22][23]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.[21][22][23]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[22][23]
-
Analysis: After subtracting the background absorbance (medium-only wells), express the viability of treated cells as a percentage relative to the vehicle-treated control cells. Calculate EC50/IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection (Western Blot for Caspase-3 and PARP Cleavage)
Principle: Activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. Activated caspase-3 cleaves specific substrates, including poly (ADP-ribose) polymerase (PARP), leading to the generation of characteristic cleavage fragments.
Protocol:
-
Treatment and Lysis: Treat cells with ABT-737 at the desired concentrations and time points. Harvest both adherent and floating cells, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved PARP overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved fragments indicates apoptosis.[24][25][26]
Mitochondrial Pathway Analysis (Cytochrome c Release Assay)
Principle: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, a key event in the intrinsic apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cells with ABT-737 as required.
-
Cell Fractionation:
-
Harvest approximately 10⁷ cells and wash with cold PBS.
-
Resuspend the cell pellet in a digitonin-based lysis buffer (e.g., 20 mM HEPES pH 7.2, 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 0.05% digitonin) with protease inhibitors.[27]
-
Incubate on ice for 10 minutes to selectively permeabilize the plasma membrane.[27]
-
Centrifuge at a low speed (e.g., 1,000 x g) to pellet the nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
-
Sample Preparation: The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria, which can be lysed in RIPA buffer.
-
Western Blot Analysis: Analyze both the cytosolic and mitochondrial fractions by Western blotting using an antibody specific for cytochrome c. An increase of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates apoptosis induction.[3][27][28]
Bax Activation Assay (Flow Cytometry)
Principle: Upon activation, the pro-apoptotic protein Bax undergoes a conformational change, exposing an N-terminal epitope that can be recognized by specific antibodies. This can be quantified on a per-cell basis using flow cytometry.[29][30]
Protocol:
-
Cell Treatment: Treat cells with ABT-737 for the desired time.
-
Fixation: Harvest cells and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize them with a buffer containing a mild detergent like saponin or digitonin (e.g., PBS with 0.1% saponin and 1% BSA).
-
Immunostaining: Incubate the permeabilized cells with a conformation-specific anti-Bax antibody (e.g., clone 6A7 or clone 3) for 30-60 minutes on ice.[30]
-
Secondary Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 30 minutes on ice, protected from light.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer, detecting the fluorescence in the appropriate channel.[31]
-
Analysis: An increase in the fluorescent signal in treated cells compared to control cells indicates Bax activation.
Experimental and logical Workflows
Visualizing experimental workflows can clarify complex procedures and decision-making processes in preclinical drug evaluation.
Mechanisms of Resistance
A significant challenge in the application of ABT-737 is the development of resistance. The most well-characterized mechanism is the upregulation of Mcl-1, an anti-apoptotic Bcl-2 family member that is not inhibited by ABT-737.[4] Upon treatment with ABT-737, Mcl-1 can sequester pro-apoptotic proteins liberated from Bcl-2/xL/w, thereby preventing apoptosis. Preclinical strategies to overcome this resistance often involve combining ABT-737 with agents that downregulate or inhibit Mcl-1, such as CDK inhibitors or proteasome inhibitors.[32]
Conclusion
ABT-737 remains a cornerstone tool compound for the preclinical investigation of apoptosis and the development of BH3 mimetics. Its well-defined mechanism of action, selective target profile, and extensive preclinical validation provide a robust platform for exploring the vulnerabilities of cancer cells dependent on the Bcl-2 family for survival. The data, protocols, and workflows presented in this guide are intended to equip researchers with the necessary information to effectively utilize ABT-737 in their studies, ultimately contributing to the advancement of novel cancer therapeutics. While ABT-737 itself did not proceed to clinical use due to poor oral bioavailability, its development paved the way for the clinically approved, orally available successor, Navitoclax (ABT-263), and the more Bcl-2 selective Venetoclax (ABT-199).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. In vivo efficacy of the Bcl-2 antagonist ABT-737 against aggressive Myc-driven lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Sensitization of BCL-2–expressing breast tumors to chemotherapy by the BH3 mimetic ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bcl-xL inhibitor, ABT-737, efficiently induces apoptosis and suppresses growth of hepatoma cells in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 14. Rapamycin rescues ABT-737 efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination treatment with ABT-737 and chloroquine in preclinical models of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination treatment with ABT-737 and chloroquine in preclinical models of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Bcl-2/Bcl-XL family inhibitor ABT-737 sensitizes ovarian cancer cells to carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ABT-737, a BH3 Mimetic, Enhances the Therapeutic Effects of Ionizing Radiation in K-ras Mutant Non-Small Cell Lung Cancer Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BH3 mimetic ABT-737 sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. ABT-737 ameliorates docetaxel resistance in triple negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ABT-737 ameliorates docetaxel resistance in triple negative breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Rapid detection of an ABT-737-sensitive primed for death state in cells using microplate-based respirometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Detection of Bak/Bax activating conformation change by intracellular flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. ABT-199, a new Bcl-2–specific BH3 mimetic, has in vivo efficacy against aggressive Myc-driven mouse lymphomas without provoking thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
ABT-737-d8: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of ABT-737-d8, a deuterated analog of the potent Bcl-2 family inhibitor, ABT-737. This document details supplier and ordering information, the compound's mechanism of action, experimental protocols, and relevant quantitative data.
Supplier and Ordering Information
This compound is available from several reputable suppliers catering to the research community. The following table summarizes key product specifications and ordering details to facilitate procurement.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| MedchemExpress | HY-50907S | 99.11%[1] | Solid | -80°C (6 months), -20°C (1 month) in solvent[1] |
| United States Biological | 001027 | Highly Purified | Yellow Solid[2] | -20°C[2] |
| InvivoChem | V0002 (for ABT-737) | ≥98% | Yellow to orange solid powder | -20°C |
| APExBIO | Not specified | >98% | Solid | -20°C |
| Cell Signaling Technology | 93584 (for ABT-737) | >98% | Lyophilized powder | -20°C (desiccated)[3] |
| Sigma-Aldrich (Calbiochem®) | 197333 (for ABT-737) | ≥97% (HPLC) | Solid | 2-8°C[4] |
| Cellagen Technology | C2281-2 (powder), C2281-2s (10mM in DMSO) | >98% | Off-white solid | 4°C (solid, desiccated), -20°C (DMSO solution)[5] |
Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. This compound is intended for research use only.[1]
Mechanism of Action: A BH3 Mimetic
ABT-737 and its deuterated form, this compound, are potent and selective inhibitors of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][3][6][7] These compounds act as BH3 mimetics, mimicking the function of pro-apoptotic BH3-only proteins like BAD.[3][7] By binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, ABT-737 disrupts their interaction with pro-apoptotic proteins such as Bax and Bak.[1][8] This disruption liberates Bax and Bak, allowing them to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.[9] The efficacy of ABT-737 is dependent on the presence of Bax and Bak.[7] However, its activity can be limited by high levels of Mcl-1, another anti-apoptotic protein that is not effectively targeted by ABT-737.[10]
The following diagram illustrates the signaling pathway of ABT-737-induced apoptosis.
Caption: ABT-737 inhibits Bcl-2/xL/w, leading to Bax/Bak activation and apoptosis.
Experimental Protocols
The following are representative protocols for experiments commonly performed with ABT-737.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of ABT-737 on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, LNCaP, PC3)[8][11]
-
Complete cell culture medium
-
ABT-737 stock solution (e.g., 10 mM in DMSO)[3]
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of ABT-737 (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Apoptosis Assessment (Flow Cytometry):
-
Harvest cells by trypsinization.
-
Wash cells with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells using a flow cytometer.
-
The following diagram illustrates a general workflow for assessing ABT-737-induced apoptosis.
Caption: Experimental workflow for quantifying apoptosis after ABT-737 treatment.
Western Blot Analysis
Objective: To detect changes in the expression or phosphorylation of apoptosis-related proteins following ABT-737 treatment.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-phospho-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of ABT-737 from various studies.
Table 1: In Vitro Efficacy of ABT-737
| Parameter | Value | Cell Line/System | Reference |
| Ki (Bcl-xL) | ≤ 1 nM | Cell-free assay | [3][9] |
| Ki (Bcl-2) | ≤ 1 nM | Cell-free assay | [3][9] |
| Ki (Bcl-w) | ≤ 1 nM | Cell-free assay | [3][9] |
| EC50 (Bcl-xL) | 78.7 nM | Cell-free assay | [1][12] |
| EC50 (Bcl-2) | 30.3 nM | Cell-free assay | [1][12] |
| EC50 (Bcl-w) | 197.8 nM | Cell-free assay | [1][12] |
| IC50 | 50 nM | HL-60 cells | |
| IC50 | 80 nM | KG-1 cells | |
| IC50 | 80 nM | NB4 cells | |
| IC50 | 5-15 µM | Multiple myeloma cells | [9] |
| IC50 | 0.73 - 15.6 µM | Thyroid carcinoma cells | [7] |
Table 2: In Vivo Efficacy of ABT-737
| Animal Model | Treatment | Outcome | Reference |
| Small Cell Lung Cancer Xenograft | 100 mg/kg/day, i.p. | Complete tumor regression | [4] |
| Aggressive Leukemia Model | 20-30 mg/kg/day, i.p. | Significantly extended survival | [12] |
This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. For further details, it is recommended to consult the original research articles cited throughout this document.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. ABT-737 | Cell Signaling Technology [cellsignal.com]
- 4. Bcl-2 Inhibitor VI, ABT-737 [sigmaaldrich.com]
- 5. cellagentech.com [cellagentech.com]
- 6. ABT-737 - Wikipedia [en.wikipedia.org]
- 7. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. ABT-737 Induces Bim Expression via JNK Signaling Pathway and Its Effect on the Radiation Sensitivity of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABT-737 | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy ABT-737 from Supplier InvivoChem [invivochem.com]
An In-depth Technical Guide to the BH3 Mimetic ABT-737
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the BH3 mimetic compound ABT-737. It details the molecular mechanisms of the BCL-2 family of proteins in apoptosis, the specific action of ABT-737, quantitative data on its binding affinities and cellular efficacy, and detailed protocols for key experimental assays used in its characterization.
The BCL-2 Family and the Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and elimination of damaged cells. The intrinsic apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. This family is comprised of three main factions:
-
Anti-apoptotic Proteins: These include BCL-2, BCL-xL, BCL-w, MCL-1, and BFL-1/A1. They act to prevent apoptosis by sequestering pro-apoptotic proteins.[1][2]
-
Pro-apoptotic Effector Proteins: BAX and BAK are the central executioners of the intrinsic pathway. Upon activation, they oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][4] This event is considered the "point of no return" in apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[3]
-
BH3-only Proteins: This diverse group of proteins, including BIM, BID, PUMA, NOXA, and BAD, act as sensors of cellular stress and damage.[5] They initiate apoptosis by either directly activating BAX and BAK or by neutralizing the anti-apoptotic BCL-2 proteins, thereby liberating the effector proteins.[3][5]
The balance between these factions determines the cell's fate. In many cancers, the overexpression of anti-apoptotic proteins creates a dependency that allows tumor cells to evade apoptosis and resist conventional therapies.[6]
ABT-737: A Potent BH3 Mimetic
ABT-737 is a first-in-class small molecule designed to mimic the action of the BH3-only proteins.[7] It selectively binds with high affinity to the BH3-binding groove of the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.[8][9][10] By occupying this groove, ABT-737 displaces pro-apoptotic BH3-only proteins, which are then free to activate BAX and BAK, leading to MOMP and subsequent apoptosis.[1][11]
Crucially, ABT-737 does not bind with high affinity to MCL-1 or BFL-1/A1.[1][6][9] This selectivity is a key determinant of its efficacy, as cancer cells that rely on MCL-1 for survival are inherently resistant to ABT-737 as a single agent.[1][10]
Below is a diagram illustrating the intrinsic apoptosis pathway and the mechanism of action of ABT-737.
Quantitative Data
The following tables summarize the binding affinities and cellular efficacy of ABT-737.
Table 1: Binding Affinity of ABT-737 for BCL-2 Family Proteins
| Protein | EC50 (nM) | Ki (nM) |
| BCL-2 | 30.3[8] | ≤ 1[12] |
| BCL-xL | 78.7[8] | ≤ 1[12] |
| BCL-w | 197.8[8] | ≤ 1[12] |
| MCL-1 | No Inhibition[1] | > 460[9] |
| BCL-B | 1820[1] | - |
| BFL-1/A1 | No Inhibition[1] | > 460[9] |
Table 2: Cellular Efficacy (IC50/EC50) of ABT-737 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.05[1] |
| KG-1 | Acute Myelogenous Leukemia | 0.08[1] |
| NB4 | Acute Promyelocytic Leukemia | 0.08[1] |
| NCI-H146 | Small Cell Lung Cancer | 0.06 - 0.5[13] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.74[8] |
| B-CPAP | Papillary Thyroid Carcinoma | 0.73[14] |
| Kasumi-1 | Acute Myeloid Leukemia | 4.87[1] |
| KG1a | Acute Myeloid Leukemia | 7.68[1] |
| 8505c | Anaplastic Thyroid Carcinoma | 10.1[14] |
| 8305c | Anaplastic Thyroid Carcinoma | 10.9[14] |
| DU-145 | Prostate Cancer | 27.6[8] |
Experimental Protocols
The characterization of BH3 mimetics like ABT-737 involves a series of key experiments to determine their binding affinity, mechanism of action, and cellular efficacy.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements.
-
Caspase-Glo® 3/7 Assay kit (Promega).
-
Luminometer.
-
Cells of interest.
-
ABT-737 or other test compounds.
Procedure:
-
Cell Seeding: Seed cells at a density of 10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of ABT-737 or other compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Execution: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours. Measure the luminescence using a luminometer.
BH3 Profiling
This functional assay measures the mitochondrial apoptotic priming of cells, determining their proximity to the apoptotic threshold and their dependence on specific anti-apoptotic proteins.
Materials:
-
Mannitol Experimental Buffer (MEB): 10 mM HEPES pH 7.5, 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate.
-
Digitonin.
-
JC-1 dye.
-
BH3 peptides (e.g., BIM, BAD, NOXA).
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in MEB.
-
Permeabilization and Staining: Permeabilize cells with digitonin and stain with JC-1 dye.
-
Peptide Treatment: Add the permeabilized and stained cells to a 384-well plate containing pre-diluted BH3 peptides.
-
Measurement: Monitor the fluorescence of JC-1 (red and green channels) over time using a plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and the induction of apoptosis.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that ABT-737 disrupts the interaction between anti-apoptotic proteins (e.g., BCL-2) and pro-apoptotic proteins (e.g., BAX).
Materials:
-
Lysis Buffer (e.g., RIPA or a non-denaturing buffer with 1% NP-40).
-
Protease and phosphatase inhibitors.
-
Antibodies specific for BCL-2 and BAX.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Treat cells with ABT-737 or a vehicle control. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against BCL-2 overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against BAX to detect its presence in the BCL-2 immunoprecipitate. A decrease in the amount of co-immunoprecipitated BAX in ABT-737-treated cells indicates disruption of the BCL-2/BAX interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug with its protein target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells of interest.
-
ABT-737.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or a thermal cycler with a gradient function.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the target protein (e.g., BCL-2).
Procedure:
-
Compound Treatment: Treat intact cells with ABT-737 or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein (BCL-2) by SDS-PAGE and Western blotting. A shift in the melting curve to a higher temperature in the presence of ABT-737 indicates that the drug has bound to and stabilized BCL-2.
Conclusion
ABT-737 has been a seminal compound in the development of BH3 mimetics, providing a powerful tool to probe the BCL-2-mediated apoptotic pathway and demonstrating the therapeutic potential of targeting this pathway in cancer. While its clinical development was hampered by its poor oral bioavailability and on-target toxicity related to BCL-xL inhibition, the insights gained from ABT-737 have paved the way for the development of next-generation, more selective BH3 mimetics like the BCL-2-specific inhibitor venetoclax (ABT-199). The experimental approaches detailed in this guide are fundamental to the continued research and development of this promising class of anti-cancer agents.
References
- 1. content.sph.harvard.edu [content.sph.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labs.dana-farber.org [labs.dana-farber.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. labs.dana-farber.org [labs.dana-farber.org]
- 11. annualreviews.org [annualreviews.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Certificate of Analysis for ABT-737-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for ABT-737-d8, a deuterated analog of the potent Bcl-2 family inhibitor, ABT-737. Understanding the quality control and analytical specifications of this research compound is critical for its effective application in preclinical and developmental studies. This compound is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.
Core Compound Information
This compound is the deuterium-labeled version of ABT-737. ABT-737 itself is a BH3 mimetic that potently inhibits Bcl-2, Bcl-xL, and Bcl-w, inducing apoptosis. The deuteration of ABT-737 to create this compound can potentially alter its pharmacokinetic and metabolic profile, a subject of interest in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound, compiled from publicly available information from various suppliers.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C42H37D8ClN6O5S2 | United States Biological[1] |
| Molecular Weight | 821.48 g/mol | United States Biological[1] |
| CAS Number | 1217686-68-4 | MedchemExpress, United States Biological[1][2] |
| Appearance | Yellow to orange solid powder | InvivoChem[3] |
| Melting Point | 152-154ºC | InvivoChem[3] |
Table 2: Analytical Test Results
| Test | Specification | Result | Source |
| Purity (by HPLC) | ≥98% | 99.11% | MedchemExpress[2] |
| Identity (by ¹H-NMR) | Conforms to structure | Conforms | MedchemExpress[2] |
| Identity (by LC-MS) | Conforms to structure and mass | Conforms | MedchemExpress[2] |
Experimental Protocols
The following are representative experimental protocols for the key analytical methods used to generate the data in a Certificate of Analysis for a compound like this compound. These are generalized methods and may not reflect the exact procedures of a specific manufacturer.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Analysis: The retention time of the main peak is recorded, and the area percentage of all peaks is calculated to determine the purity.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), chosen for optimal sample solubility.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Analysis: The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction). The chemical shifts, splitting patterns, and integrations of the proton signals are compared against the expected structure of this compound to confirm its identity. The absence of signals corresponding to the deuterated positions confirms isotopic labeling.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Mass Verification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Method: A rapid LC gradient similar to the HPLC purity method can be used to separate the analyte from any potential impurities before it enters the mass spectrometer.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
-
Analysis: The mass spectrum is analyzed for the presence of the molecular ion ([M+H]+) corresponding to the calculated exact mass of this compound. The isotopic pattern can also be examined to confirm the elemental composition.
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the analysis and mechanism of action of ABT-737.
References
Navigating the Preclinical Path of ABT-737-d8: An In-depth Technical Guide to its Solubility and Stability
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility and stability of ABT-737-d8, a deuterated analog of the potent Bcl-2 family inhibitor, ABT-737. The information contained herein is intended to support researchers and drug development professionals in the preclinical assessment and formulation of this compound.
ABT-737 and its deuterated counterpart are pivotal tools in the study of apoptosis. As BH3 mimetics, they selectively inhibit the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby promoting programmed cell death in cancer cells.[1] Understanding the physicochemical properties of this compound is critical for its effective application in both in vitro and in vivo research settings.
Section 1: Solubility Profile of this compound
The solubility of a compound is a crucial determinant of its biological activity and formulation feasibility. The following tables summarize the known solubility parameters of ABT-737 and its deuterated analog.
Table 1: Qualitative Solubility of ABT-737
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Insoluble |
| DMSO | Soluble |
Table 2: Quantitative Solubility of ABT-737 and this compound in DMSO
| Compound | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| ABT-737 | ~100 | ~122.9 | - |
| ABT-737 | 163 | 200.38 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |
| This compound | 50 | 60.87 | Need ultrasonic. Hygroscopic DMSO has a significant impact on the solubility. |
Table 3: In Vivo Formulation Solubility of ABT-737
| Formulation Components | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 2.5 | 3.07 | Suspension solution; with sonication. Co-solvents should be added sequentially. |
| 2% DMSO + 50% PEG300 + 5% Tween80 + ddH2O | 2.5 | - | - |
| 30% Propylene glycol + 5% Tween 80 + 65% D5W | up to 30 | - | Suggested vehicle for oral administration. |
Section 2: Stability and Storage of this compound
The stability of a compound under various environmental conditions is a critical factor for ensuring the reliability and reproducibility of experimental results.
Table 4: Storage Recommendations for ABT-737 and its Solutions
| Form | Storage Temperature (°C) | Duration | Notes |
| Powder | -20 | 3 years | - |
| In solvent | -80 | 1 year | Aliquot to avoid freeze-thaw cycles. |
| In solvent | -20 | 1 month | Aliquot to avoid freeze-thaw cycles. |
Section 3: Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a widely accepted method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., phosphate-buffered saline, cell culture media) in a sealed, temperature-controlled container.
-
Equilibration: The container is agitated (e.g., on a shaker or with a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the analyte.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UPLC-MS/MS. A standard curve of this compound of known concentrations is used for accurate quantification.
Protocol for Stability-Indicating UPLC-MS/MS Method
A robust analytical method is essential for accurately quantifying the parent compound and its degradation products in stability studies. The following is a proposed UPLC-MS/MS method adaptable for this compound.
Instrumentation and Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A time-programmed gradient from high aqueous to high organic mobile phase to ensure separation of the parent compound from potential degradation products.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its potential degradation products.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Prepare solutions of this compound in appropriate solvents and expose them to a variety of stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid and solution).
-
Photolytic: Expose to light (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using the developed stability-indicating UPLC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Section 4: Mechanism of Action - Signaling Pathway
ABT-737 and its deuterated analog function by inhibiting anti-apoptotic Bcl-2 family proteins, which leads to the activation of the intrinsic apoptotic pathway.
In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic proteins such as Bim, preventing them from activating the effector proteins Bax and Bak. This compound mimics the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[1] This releases Bim, which can then activate Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2]
This technical guide provides a foundational understanding of the solubility and stability of this compound, essential for its progression in preclinical research and development. The provided protocols offer a starting point for establishing robust and reliable experimental procedures.
References
ABT-737-d8 safety data sheet information
An In-depth Technical Guide on the Safety and Handling of ABT-737-d8
Chemical and Physical Properties
The following tables summarize the known physical and chemical properties of ABT-737 and its deuterated analog, this compound.
Table 1: General Properties
| Property | ABT-737 | This compound | Source(s) |
| CAS Number | 852808-04-9 | 1217686-68-4 | [1][2][3] |
| Molecular Formula | C42H45ClN6O5S2 | C42H37D8ClN6O5S2 | [3][4][5] |
| Molecular Weight | 813.43 g/mol | 821.48 g/mol | [1][3][5] |
| Appearance | Solid | Yellow Solid | [3][4] |
| Melting Point | Not available | 148-150°C | [3] |
Table 2: Solubility
| Solvent | ABT-737 | This compound | Source(s) |
| DMSO | ≥40.67 mg/mL | Soluble | [3][4] |
| Ethanol | Insoluble | Not available | [4] |
| Water | Insoluble | Not available | [4] |
| DMF | 10 mg/mL | Not available | [6] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Not available | [6] |
Hazard Identification and Safety Precautions
The following hazard information is derived from the Safety Data Sheet for the parent compound, ABT-737. It is recommended to handle this compound with the same precautions.
GHS Classification
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2][7]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][7]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][7]
-
Specific Target Organ Toxicity, Single Exposure: Category 3 (May cause respiratory irritation)[2][7]
GHS Label Elements
-
Pictogram:
-
Signal Word: Warning[2]
-
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local regulations.
-
Toxicological Information
To date, the toxicological properties of ABT-737 and this compound have not been thoroughly investigated.[7]
Experimental Protocols
Handling and Storage
-
Storage: Store at -20°C.[1][3][4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
-
Handling: Avoid inhalation, contact with eyes, and skin.[2] Use in a well-ventilated area or with appropriate exhaust ventilation.[2] Avoid dust and aerosol formation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Solution Preparation
For experiments requiring a higher concentration, it is recommended to warm the tube at 37°C for 10 minutes and/or sonicate it for a short period.[4]
In Vivo Administration (from preclinical research with ABT-737)
In mouse models of cancer, ABT-737 has been administered via intraperitoneal (i.p.) injection at doses ranging from 50 mg/kg to 100 mg/kg.[9][10]
Diagrams
GHS Hazard Assessment Workflow
Caption: GHS Hazard Assessment and Response Workflow for ABT-737.
ABT-737 Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis
Caption: Mechanism of ABT-737-induced apoptosis via Bcl-2 family inhibition.
References
- 1. ABT 737 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. apexbt.com [apexbt.com]
- 5. ABT-737 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sensitization of BCL-2–expressing breast tumors to chemotherapy by the BH3 mimetic ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Bcl-2 Inhibition by ABT-737: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a critical balance between cell survival and programmed cell death. Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Bcl-w, are frequently overexpressed in various malignancies, contributing to tumor initiation, progression, and resistance to conventional therapies. This has established them as prime targets for novel cancer therapeutics.
ABT-737 is a pioneering small-molecule inhibitor developed through structure-based design.[1] It functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bad, Bid) to bind with high affinity to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[2][3] This action prevents the sequestration of pro-apoptotic effector proteins, thereby tipping the cellular balance towards apoptosis. This technical guide provides an in-depth overview of the foundational studies that elucidated the mechanism and preclinical efficacy of ABT-737, summarizing key quantitative data and detailing the experimental protocols that were instrumental in its evaluation.
Mechanism of Action of ABT-737
ABT-737 selectively targets the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. In healthy cells, these anti-apoptotic proteins sequester pro-apoptotic "activator" proteins like Bim and Bid, preventing them from triggering cell death. By binding to Bcl-2/xL/w, ABT-737 displaces these sequestered activator proteins.[4]
Once liberated, the activator BH3-only proteins can directly engage and activate the pro-apoptotic "effector" proteins, BAX and BAK.[2] This activation leads to a conformational change in BAX and BAK, causing them to oligomerize and form pores in the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[5][6]
Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn recruits and activates caspase-9. Activated caspase-9 then initiates a caspase cascade, activating executioner caspases like caspase-3, which dismantle the cell, leading to apoptosis.[7]
A critical aspect of ABT-737's activity profile is its inability to potently bind to and inhibit Mcl-1 and A1/Bfl-1.[2][5] Consequently, high expression levels of Mcl-1 represent a primary mechanism of intrinsic and acquired resistance to ABT-737.[2][8]
Caption: ABT-737 inhibits Bcl-2/xL/w, releasing activator proteins to trigger BAX/BAK-mediated apoptosis.
Quantitative Data Summary
The efficacy of ABT-737 is rooted in its high-affinity binding to a specific subset of anti-apoptotic Bcl-2 family proteins and its potent induction of cell death in sensitive cancer cell lines.
Binding Affinity of ABT-737 to Bcl-2 Family Proteins
The binding affinities of ABT-737 have been quantified using various cell-free assays, such as fluorescence polarization or solution competition assays. These studies consistently demonstrate nanomolar affinity for Bcl-2, Bcl-xL, and Bcl-w, with significantly weaker or no detectable binding to Mcl-1 or A1.
| Protein | Binding Affinity (Kᵢ, nM) | Binding Affinity (EC₅₀, nM) |
| Bcl-2 | ≤ 1[9] | 30.3[3][5] |
| Bcl-xL | ≤ 1[9] | 78.7[3][5] |
| Bcl-w | ≤ 1[9] | 197.8[3][5] |
| Mcl-1 | > 460[3] | No inhibition observed[5] |
| A1/Bfl-1 | > 460[3] | No inhibition observed[5] |
| Bcl-B | - | No inhibition observed[5] |
| Table 1: Binding affinities of ABT-737 for anti-apoptotic Bcl-2 family proteins. Kᵢ values represent inhibitory constants, while EC₅₀ values represent the half-maximal effective concentration in cell-free binding assays. |
Cytotoxic Activity of ABT-737 in Cancer Cell Lines
ABT-737 exhibits potent single-agent cytotoxicity against a range of cancer cell lines, particularly those from hematologic malignancies and small cell lung cancer (SCLC), which often depend on high levels of Bcl-2 for survival.
| Cell Line | Cancer Type | EC₅₀ / IC₅₀ (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.05[5] |
| KG1 | Acute Myeloid Leukemia | 0.08[5] |
| NCI-H146 | Small Cell Lung Cancer | 0.06 - 0.1[8][10] |
| NCI-H187 | Small Cell Lung Cancer | ~0.1[8] |
| NCI-H889 | Small Cell Lung Cancer | 0.02[10] |
| NCI-H209 | Small Cell Lung Cancer | ~0.5[8] |
| DMS114 | Small Cell Lung Cancer | >100[10] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.74[11] |
| DU-145 | Prostate Cancer | 27.6[11] |
| Various Neuroblastoma | Neuroblastoma | 0.58 - 15.3[12] |
| Table 2: In vitro cytotoxic activity of ABT-737 against various human cancer cell lines. EC₅₀/IC₅₀ values were typically determined after 48-72 hours of treatment. |
Detailed Experimental Protocols
The following sections detail the core methodologies used in the foundational evaluation of ABT-737.
Cell Viability Assay (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt MTT to a purple formazan product.
-
Cell Plating: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of ABT-737 in culture medium. Add the desired concentrations to the wells and incubate for the specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and plot dose-response curves to determine IC₅₀ values.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of activated caspase-3, a key executioner of apoptosis, by measuring the cleavage of a colorimetric substrate.
-
Cell Treatment and Lysis: Treat 2-5 x 10⁶ cells with ABT-737 or a vehicle control for the desired time. Harvest the cells and pellet them by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer (e.g., containing HEPES, CHAPS, DTT).[7][14]
-
Lysate Preparation: Incubate the suspension on ice for 10-15 minutes. Centrifuge at 10,000 x g for 1-10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[7][15]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well, bringing the total volume to 50 µL with lysis buffer.
-
Reaction Initiation: Add 50 µL of 2x Reaction Buffer (containing DTT) to each well. Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock) to each well.[7][16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: After subtracting background readings, express caspase-3 activity as the fold-increase in absorbance compared to the untreated control.[15]
Cytochrome c Release Assay (Flow Cytometry)
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
-
Cell Treatment and Harvest: Treat cells with ABT-737 to induce apoptosis. Harvest approximately 1 x 10⁶ cells per sample by centrifugation.
-
Plasma Membrane Permeabilization: Resuspend the cell pellet in 100 µL of a buffer containing a low concentration of digitonin. This selectively permeabilizes the plasma membrane while leaving mitochondrial membranes intact.[17] The released cytosolic cytochrome c is washed away.
-
Fixation: Fix the cells with a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Blocking and Permeabilization: Wash the cells and resuspend them in a blocking/permeabilization buffer (e.g., containing saponin and BSA or non-fat milk) to block non-specific antibody binding and permeabilize the mitochondrial membranes.
-
Immunolabeling: Incubate the cells with a FITC-conjugated anti-cytochrome c antibody (or an isotype control) for 30-60 minutes at room temperature in the dark.[18]
-
Washing: Wash the cells with buffer to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in PBS or flow cytometry buffer. Analyze the samples on a flow cytometer equipped with a 488 nm laser. Cells that have undergone apoptosis will have lost their mitochondrial cytochrome c and will exhibit lower fluorescence intensity compared to healthy, untreated cells.[17][18]
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate that ABT-737 disrupts the interaction between Bcl-2 and pro-apoptotic proteins like BIM or BAX.
-
Cell Lysis: Treat cells with ABT-737 or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, plus protease inhibitors).[19]
-
Pre-clearing Lysate: Incubate the cell lysate (containing 500-1000 µg of total protein) with Protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[20]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-4 µg of the primary antibody (e.g., anti-Bcl-2) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g). Discard the supernatant and wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against the expected interacting proteins (e.g., anti-BIM or anti-BAX). A decrease in the co-precipitated protein in the ABT-737-treated sample compared to the control indicates disruption of the protein-protein interaction.
In Vivo SCLC Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of ABT-737 in a mouse model.
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ SCLC cells (e.g., NCI-H146) resuspended in a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., SCID or athymic nude mice).[8][21]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Prepare ABT-737 in a suitable vehicle (e.g., a mixture of dextrose, polysorbate 80, and polyethylene glycol). Administer ABT-737 intraperitoneally (i.p.) at doses ranging from 25 to 100 mg/kg/day for a specified treatment period (e.g., 21 days). The control group receives the vehicle only.[8]
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), tumors can be excised for analysis of apoptosis markers (e.g., cleaved caspase-3 staining by immunohistochemistry) to confirm the on-target drug effect.
Preclinical Evaluation Workflow
The development and validation of a targeted inhibitor like ABT-737 follows a logical progression from initial biochemical assays to complex in vivo models. This workflow ensures a thorough characterization of the compound's potency, mechanism, and potential for therapeutic application.
Caption: Logical progression from biochemical binding to in vivo efficacy for evaluating ABT-737.
Conclusion
The foundational research on ABT-737 was a landmark in the field of apoptosis-targeted therapy. Through rigorous biochemical and cellular assays, these studies established ABT-737 as a potent and selective BH3 mimetic that effectively induces apoptosis in cancer cells dependent on Bcl-2, Bcl-xL, and Bcl-w for survival. The quantitative data on binding affinities and cellular cytotoxicity provided a clear rationale for its mechanism of action. Furthermore, the detailed experimental protocols, from cell viability to in vivo xenograft models, not only validated the preclinical potential of ABT-737 but also laid the groundwork for the evaluation of subsequent generations of Bcl-2 inhibitors. While its poor oral bioavailability limited its clinical development, the knowledge gained from ABT-737 was instrumental in the creation of clinically successful drugs like Navitoclax (ABT-263) and the highly Bcl-2-selective Venetoclax (ABT-199), transforming the treatment landscape for several hematologic malignancies.
References
- 1. Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. assaygenie.com [assaygenie.com]
- 21. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide for In Vivo Bioanalysis of ABT-737 Using ABT-737-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for the in vivo bioanalysis of ABT-737, a potent Bcl-2 family inhibitor. Given the limited publicly available data on a specific validated bioanalytical method for ABT-737, this guide leverages established methods for its close structural and functional analog, Navitoclax (ABT-263), to provide a robust framework for researchers. ABT-737-d8 is the recommended internal standard for quantitative analysis, ensuring accuracy and precision in pharmacokinetic studies.
Introduction to ABT-737 and the Role of Bioanalysis
ABT-737 is a small molecule BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, leading to the induction of apoptosis in sensitive cancer cells. In vivo bioanalysis is critical for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This data is essential for correlating drug exposure with pharmacological response and toxicity, thereby guiding dose selection and scheduling in preclinical and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis to correct for variability during sample preparation and analysis.
ABT-737 Signaling Pathway
ABT-737 functions by mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bad, Bid). It binds to the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby releasing pro-apoptotic effector proteins like Bax and Bak. Once liberated, Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
An In-Depth Technical Guide to the Mass Spectrometry of ABT-737 and its Deuterated Analog ABT-737-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a pioneering small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which includes Bcl-2, Bcl-xL, and Bcl-w. By mimicking the action of pro-apoptotic BH3-only proteins, ABT-737 induces apoptosis in cancer cells, making it a significant tool in oncology research and drug development. Its deuterated analog, ABT-737-d8, is commonly utilized as an internal standard in quantitative mass spectrometry-based assays due to its similar physicochemical properties and distinct mass.
This technical guide provides a comprehensive overview of the mass spectrometric behavior of ABT-737 and this compound. While specific, publicly available experimental data on the fragmentation pattern of this compound is limited, this document outlines the expected fragmentation pathways based on the molecule's structure and general principles of mass spectrometry. It also includes detailed experimental protocols relevant to the analysis of such compounds.
Chemical Structures and Molecular Weights
ABT-737
-
Chemical Formula: C₄₂H₄₅ClN₆O₅S₂
-
Molecular Weight: 813.43 g/mol
-
Structure:

This compound
-
Chemical Formula: C₄₂H₃₇D₈ClN₆O₅S₂
-
Molecular Weight: 821.48 g/mol
-
Note: The eight deuterium atoms are typically located on the piperazine ring, a common site for deuteration to prevent in-vivo metabolism and create a stable isotope-labeled internal standard.
Hypothetical Mass Spectrometry Fragmentation Pattern of ABT-737
Below is a table summarizing the hypothetical major fragment ions of ABT-737.
| m/z of Fragment Ion | Proposed Structure/Identity of Fragment | Neutral Loss |
| 814.4 | [M+H]⁺ (Protonated Parent Molecule) | - |
| 596.2 | Cleavage of the ether linkage and loss of the dimethylamino butanamine moiety | C₁₂H₁₈N₂O |
| 498.2 | Cleavage of the sulfonamide bond | C₁₈H₂₂ClN₃ |
| 316.2 | Fragment containing the piperazine and chlorobiphenyl methyl groups | C₁₉H₂₂ClN₂ |
| 201.1 | Fragment corresponding to the chlorobiphenylmethyl cation | C₁₃H₁₀Cl |
| 165.1 | Tropylium ion from the chlorobiphenylmethyl moiety | C₇H₇ |
| 86.1 | Dimethylaminobutene fragment | C₅H₁₂N |
For this compound, the precursor ion would be [M+H]⁺ at m/z 822.5. Fragments containing the deuterated piperazine ring would exhibit a corresponding mass shift of +8 Da. For instance, the fragment at m/z 316.2 for ABT-737 would be observed at m/z 324.2 for this compound.
Experimental Protocols for LC-MS/MS Analysis
The following provides a general methodology for the analysis of ABT-737 and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for the quantification of small molecules in complex matrices.
1. Sample Preparation
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of ABT-737 into the appropriate matrix (e.g., plasma, cell lysate).
-
Internal Standard Addition: Add a fixed concentration of this compound to all samples, including calibration standards and quality controls.
-
Protein Precipitation/Extraction: For biological samples, perform protein precipitation using a cold organic solvent such as acetonitrile or methanol. Vortex and centrifuge to pellet the precipitated proteins. An alternative is liquid-liquid extraction or solid-phase extraction for cleaner samples.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor -> Product Ion Transitions:
-
ABT-737: m/z 814.4 -> [Select 2-3 characteristic fragment ions from the table above, e.g., 596.2, 498.2, 316.2]
-
This compound: m/z 822.5 -> [Select corresponding deuterated fragment ions, e.g., 604.2, 506.2, 324.2]
-
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
-
Ion Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument used.
Visualization of the Hypothetical Fragmentation Pathway
The following Graphviz diagram illustrates the proposed fragmentation of the protonated ABT-737 molecule.
Caption: Hypothetical fragmentation pathway of protonated ABT-737.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of ABT-737 and its deuterated analog, this compound. While experimentally derived fragmentation data for this compound is not widely published, the provided hypothetical fragmentation pattern and general experimental protocols offer a robust starting point for researchers and scientists in the field of drug development. The structural similarity between ABT-737 and this compound allows for predictable shifts in the mass-to-charge ratios of fragments containing the deuterium labels, making this compound an excellent internal standard for quantitative studies. The methodologies outlined herein can be adapted and optimized for specific instrumentation and analytical requirements.
Methodological & Application
Revolutionizing Cancer Research: A Detailed Protocol for the Quantification of ABT-737 using a Deuterated Internal Standard by LC-MS
For Immediate Release: A comprehensive application note has been developed to provide researchers, scientists, and drug development professionals with a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) quantification of the B-cell lymphoma 2 (Bcl-2) inhibitor, ABT-737, utilizing its deuterated analog, ABT-737-d8, as an internal standard. This document outlines the experimental procedures, data presentation, and a visual representation of the analytical workflow, ensuring accuracy and reproducibility in pharmacokinetic and pharmacodynamic studies.
ABT-737 is a potent small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in various cancers. By mimicking the action of pro-apoptotic BH3-only proteins, ABT-737 triggers the intrinsic apoptotic pathway, making it a valuable tool in cancer research.[1][2][3][4][5][6] Accurate quantification of ABT-737 in biological matrices is crucial for understanding its therapeutic potential. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS bioanalysis, as it effectively corrects for variability during sample preparation and analysis, leading to more precise and accurate results.
Core Principles of the Method
This protocol is based on established principles of bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA). The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, ensures that any variations in sample extraction, matrix effects, or instrument response are accounted for. This ratiometric approach provides high-quality, reliable data essential for drug development.
Experimental Protocols
Preparation of Stock Solutions and Standards
1.1. ABT-737 and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of ABT-737 and this compound into separate volumetric flasks.
-
Dissolve the compounds in dimethyl sulfoxide (DMSO) to the final volume. ABT-737 is soluble in DMSO at concentrations up to 163 mg/mL.[7]
-
Store stock solutions at -20°C. These are stable for up to 3 months.[7]
1.2. Working Standard Solutions:
-
Prepare serial dilutions of the ABT-737 stock solution in a 50:50 mixture of acetonitrile and water to create working standards for calibration curves and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard, IS) at a concentration of 100 ng/mL in 50:50 acetonitrile/water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS analysis.
LC-MS/MS Conditions
The following parameters are based on a validated method for the structurally similar compound, navitoclax (ABT-263), and are a strong starting point for ABT-737 analysis.[8]
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic (e.g., 60% B) or a shallow gradient optimized for peak shape and separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex 4500 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | ABT-737: To be determined empirically (e.g., Q1: 813.4 -> Q3: [fragment ion])This compound: To be determined empirically (e.g., Q1: 821.4 -> Q3: [fragment ion]) |
| Curtain Gas | 10 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 450°C |
| Ion Source Gas 1 | 16 psi |
| Ion Source Gas 2 | 16 psi |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for ABT-737 and this compound should be optimized by infusing the individual compounds into the mass spectrometer to determine the precursor ion (Q1) and the most stable and abundant product ions (Q3).
Data Presentation: Quantitative Performance
The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for ABT-737, based on typical FDA guidelines for bioanalytical method validation.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | Correlation Coefficient (r²) |
| ABT-737 | 1 - 1000 | Linear | 1/x² | ≥ 0.99 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| ABT-737 | Low | > 85% | 95 - 105% |
| High | > 85% | 95 - 105% | |
| This compound | N/A | > 85% | 95 - 105% |
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of ABT-737, the following diagrams have been generated.
This application note provides a robust framework for the reliable quantification of ABT-737 in a research setting. Adherence to these protocols will enable the generation of high-quality data to advance the understanding and development of this promising class of anti-cancer agents.
References
- 1. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. apexbt.com [apexbt.com]
- 6. ABT-737 | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy ABT-737 from Supplier InvivoChem [invivochem.com]
- 7. ABT-737 | Cell Signaling Technology [cellsignal.com]
- 8. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Quantification of ABT-737 using ABT-737-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a potent small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, making it a valuable tool in cancer research and a lead compound for the development of novel therapeutics. Accurate quantification of ABT-737 in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This document provides detailed application notes and protocols for the sensitive and selective quantification of ABT-737 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its stable isotope-labeled internal standard, ABT-737-d8. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Mechanism of Action: ABT-737 Signaling Pathway
ABT-737 functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins. This prevents the sequestration of pro-apoptotic proteins like BIM, allowing for the activation of BAX and BAK, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Figure 1: ABT-737 apoptotic signaling pathway.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of ABT-737 from plasma samples.
Materials:
-
Human or animal plasma containing ABT-737
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge capable of >12,000 x g
-
Vortex mixer
Procedure:
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a pre-labeled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or a 96-well plate.
-
The samples are now ready for LC-MS/MS analysis.
Figure 2: Sample preparation workflow.
LC-MS/MS Quantification
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 0.5 30 2.0 95 2.5 95 2.6 30 | 3.0 | 30 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The exact MRM transitions and collision energies for ABT-737 and this compound are not widely published. The following are proposed transitions based on the molecular weight and fragmentation patterns of similar Bcl-2 family inhibitors. These parameters must be optimized on the specific instrument being used.
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) ABT-737 813.4 [To be optimized] 100 [To be optimized] | This compound | 821.4 | [To be optimized] | 100 | [To be optimized] |
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Analysis and Quantification
-
Data acquisition and processing should be performed using the instrument manufacturer's software (e.g., MassLynx, Analyst, Xcalibur).
-
A calibration curve is constructed by plotting the peak area ratio of ABT-737 to this compound against the nominal concentration of the calibration standards.
-
A linear regression with a 1/x² weighting is typically used for the calibration curve.
-
The concentration of ABT-737 in the plasma samples is then calculated from the calibration curve.
Data Presentation
The following tables present hypothetical but realistic quantitative data that would be generated during a method validation for the quantification of ABT-737 in plasma.
Table 1: Calibration Curve Performance
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 2.5 | 2.55 | 102.0 |
| 5.0 | 5.10 | 102.0 |
| 10 | 9.90 | 99.0 |
| 25 | 24.5 | 98.0 |
| 50 | 51.5 | 103.0 |
| 100 | 101.0 | 101.0 |
| 250 | 247.5 | 99.0 |
| 500 | 505.0 | 101.0 |
| 1000 | 990.0 | 99.0 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | 1.02 | 6.5 | 102.0 |
| Low QC | 3.0 | 2.95 | 5.2 | 98.3 |
| Mid QC | 75 | 76.8 | 4.1 | 102.4 |
| High QC | 750 | 742.5 | 3.8 | 99.0 |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 3.0 | 0.98 | 92.5 |
| High QC | 750 | 1.01 | 95.1 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and selective approach for the quantification of ABT-737 in plasma. The detailed protocols for sample preparation and instrumental analysis, along with the representative data, offer a comprehensive guide for researchers in the field of drug development and oncology. Adherence to these methodologies will ensure the generation of high-quality, reliable data for pharmacokinetic and other preclinical and clinical studies. It is imperative to validate this method in accordance with regulatory guidelines (e.g., FDA, EMA) before its application in regulated bioanalysis.
Quantitative Analysis of the Bcl-2 Inhibitor ABT-737 and its Deuterated Internal Standard Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of ABT-737, a potent BH3 mimetic inhibitor of the Bcl-2 family of proteins, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a robust and sensitive method employing ABT-737-d8 as a stable isotope-labeled internal standard to ensure accuracy and precision. This application note is intended to guide researchers in developing and validating their own LC-MS/MS assays for pharmacokinetic studies, drug metabolism research, and preclinical development of ABT-737 and related compounds.
Introduction
ABT-737 is a small molecule that mimics the action of BH3-only proteins, binding with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] This action disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to the induction of the intrinsic pathway of apoptosis.[1][3][4][5] Due to its potential as a therapeutic agent in various cancers, a reliable and validated method for its quantification in biological samples is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample processing and instrument response.[6]
Signaling Pathway of ABT-737-Induced Apoptosis
ABT-737 functions by inhibiting the anti-apoptotic Bcl-2 family proteins, thereby freeing pro-apoptotic proteins to initiate programmed cell death. The signaling cascade is depicted below.
Caption: Signaling pathway of ABT-737-induced apoptosis.
Experimental Protocols
Sample Preparation
A protein precipitation method is recommended for the extraction of ABT-737 from plasma samples.
Materials:
-
Human plasma samples
-
ABT-737 analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ABT-737 into blank human plasma.
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in 50% ACN).
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point for optimization):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimize for separation from matrix components (e.g., 10-90% B over 3 minutes) |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions (to be optimized for the specific instrument):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | To be optimized (e.g., 3.5 kV) |
| Source Temperature | To be optimized (e.g., 150°C) |
| Desolvation Temperature | To be optimized (e.g., 400°C) |
| Gas Flow Rates | To be optimized for the specific instrument |
| MRM Transitions | To be determined by infusion of standards (see table below) |
MRM Transitions (Hypothetical - to be determined experimentally):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ABT-737 | 813.4 | To be determined | To be optimized |
| This compound | 821.4 | To be determined | To be optimized |
Note: The exact m/z values for precursor and product ions must be determined by infusing standard solutions of ABT-737 and this compound into the mass spectrometer and performing product ion scans.
Experimental Workflow
The overall workflow for the quantitative analysis of ABT-737 is outlined in the following diagram.
Caption: Workflow for the LC-MS/MS analysis of ABT-737.
Method Validation
A full validation of the LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of ABT-737 and this compound in blank matrix.
-
Linearity and Range: The concentration range over which the assay is linear, typically assessed by a calibration curve with at least six non-zero standards.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% coefficient of variation, CV) evaluated at multiple QC levels (low, medium, and high).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Example Validation Data Summary (Hypothetical):
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| LLOQ | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 10% |
| Inter-day Precision (CV%) | ≤ 12% |
| Intra-day Accuracy (% Bias) | Within ±10% |
| Inter-day Accuracy (% Bias) | Within ±13% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of ABT-737 in biological matrices. The use of its deuterated internal standard, this compound, is critical for achieving reliable and reproducible results. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development who are investigating the therapeutic potential of ABT-737.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABT-737 | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel paradigm for rapid ABT-737-induced apoptosis involving outer mitochondrial membrane rupture in primary leukemia and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of ABT-737 in Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of the Bcl-2 inhibitor, ABT-737, in plasma samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, ABT-737-d8, for accurate and precise measurement. The protocol outlines procedures for sample preparation via protein precipitation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies and drug monitoring in preclinical and clinical research settings.
Introduction
ABT-737 is a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the action of BH3-only proteins, ABT-737 displaces pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.[2] Its efficacy has been demonstrated in various cancer models, including leukemias and lymphomas. Accurate quantification of ABT-737 in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This information is vital for dose-response assessments and for understanding the therapeutic window of the compound in drug development.
This protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique, for the determination of ABT-737 concentrations in plasma. The use of a deuterated internal standard, this compound, is critical for correcting for potential variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]
Materials and Reagents
| Material/Reagent | Supplier |
| ABT-737 | Commercially available |
| This compound | Commercially available |
| Acetonitrile (HPLC grade) | EMD Chemical Inc. or equivalent |
| Formic acid (LC-MS grade) | EMD Chemical Inc. or equivalent |
| Deionized water | Millipore Milli-Q filtration system or equivalent |
| Human plasma (with anticoagulant) | Commercially available or ethically sourced |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of ABT-737 and this compound and dissolve each in 1 mL of dimethyl sulfoxide (DMSO) to obtain 1 mg/mL primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of ABT-737 by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Internal Standard (IS) Working Solution (500 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 500 ng/mL.[3]
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike appropriate amounts of the ABT-737 working standard solutions into blank human plasma to prepare a calibration curve ranging from 5 ng/mL to 5,000 ng/mL.[3]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 15 ng/mL, 150 ng/mL, and 4000 ng/mL).
-
Plasma Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of the internal standard working solution (500 ng/mL of this compound in acetonitrile).[3] For blank samples, add 200 µL of acetonitrile without the internal standard.[3]
-
Vortex-mix the samples thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at approximately 1200 x g for 10 minutes at ambient temperature.[3]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Conditions
The following parameters are based on a validated method for the structurally similar compound navitoclax (ABT-263) and can be adapted for ABT-737.[3]
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Isocratic flow of acetonitrile and water with 0.1% formic acid (exact ratio to be optimized) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex 4500 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized. Based on navitoclax (a similar molecule), the doubly charged molecular ion may provide better sensitivity for the analyte.[3] |
| ABT-737 (Analyte) | m/z (precursor) → m/z (product) |
| This compound (IS) | m/z (precursor) → m/z (product) |
| Dwell Time | 100 ms |
| Collision Gas | Nitrogen |
Data Presentation
The quantitative performance of the method should be evaluated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | 5 - 5000 ng/mL | |
| Regression Model | Quadratic regression with 1/x² weighting | |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99[3] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | ≤ 20% | ≤ 20% | 80-120% |
| Low | 15 | ≤ 15% | ≤ 15% | 85-115% |
| Medium | 150 | ≤ 15% | ≤ 15% | 85-115% |
| High | 4000 | ≤ 15% | ≤ 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 15 | To be determined | To be determined |
| High | 4000 | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the quantification of ABT-737 in plasma.
Caption: Simplified signaling pathway of ABT-737-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of ABT-737-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, making it a valuable tool in cancer research. It acts as a BH3 mimetic, disrupting the interaction of these anti-apoptotic proteins with pro-apoptotic proteins like Bax and Bak, thereby inducing apoptosis.[1][2] ABT-737-d8 is a deuterated form of ABT-737, designed for use as an internal standard in pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard such as this compound is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and behaves similarly during sample extraction and ionization, thus correcting for matrix effects and improving the accuracy and precision of the bioanalytical method.[3][4][5]
These application notes provide a comprehensive protocol for conducting pharmacokinetic studies of ABT-737 in preclinical models, utilizing this compound as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties and Formulation
A summary of the relevant physicochemical properties of ABT-737 is presented in Table 1. This information is crucial for the preparation of appropriate dosing formulations. Due to its poor aqueous solubility, ABT-737 requires a specific vehicle for in vivo administration.
| Property | Data |
| Molecular Formula | C₄₂H₄₅ClN₆O₅S₂ |
| Molecular Weight | 813.43 g/mol |
| Solubility | - Insoluble in water and ethanol- Soluble in DMSO (≥40.67 mg/mL) |
| Storage (Lyophilized) | Store at -20°C, desiccated. Stable for 24 months. |
| Storage (in Solution) | Store at -20°C in an appropriate solvent (e.g., DMSO). Use within 3 months to prevent degradation. |
Table 1: Physicochemical Properties of ABT-737.
Formulation for In Vivo Dosing (Intraperitoneal - i.p.):
A common formulation for the intraperitoneal administration of ABT-737 in mice involves a multi-component vehicle to ensure solubility and stability. A typical formulation consists of:
-
30% Propylene Glycol
-
5% Tween 80
-
65% Dextrose 5% in water (D5W)
-
A small percentage of DMSO to initially dissolve the compound.
The final pH of the solution should be adjusted to between 4 and 5.
Mechanism of Action: The Bcl-2 Signaling Pathway
ABT-737 functions by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. In many cancer cells, these proteins are overexpressed and sequester the pro-apoptotic proteins Bax and Bak, preventing them from inducing apoptosis. ABT-737 mimics the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which liberates Bax and Bak.[1][2] The freed Bax and Bak can then oligomerize in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade that culminates in programmed cell death.[6][7] However, ABT-737 does not effectively inhibit Mcl-1, another anti-apoptotic protein, which can be a mechanism of resistance.[7]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study in mice following a single intravenous (i.v.) or intraperitoneal (i.p.) administration of ABT-737.
4.1. Animals and Housing:
-
Species: Mouse (e.g., C57BL/6 or BALB/c).
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
4.2. Dosing:
-
Dose: A typical dose for ABT-737 in mice ranges from 20 to 100 mg/kg.
-
Administration: Intravenous (tail vein) or intraperitoneal injection.
-
Dose Volume: Typically 10 mL/kg.
4.3. Experimental Design:
-
Groups:
-
Group 1: Vehicle control (for assessing baseline).
-
Group 2: ABT-737 administration (e.g., 50 mg/kg, i.p.).
-
-
Time Points for Blood Collection: A typical schedule for blood collection would be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Size: 3-4 mice per time point.
4.4. Blood Sampling:
-
Collect approximately 100-200 µL of blood at each time point via an appropriate method (e.g., retro-orbital sinus, saphenous vein).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately place the blood samples on ice.
4.5. Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Protocol: LC-MS/MS Quantification of ABT-737 in Plasma
This section details the procedure for quantifying ABT-737 concentrations in plasma samples using this compound as the internal standard.
5.1. Materials and Reagents:
-
ABT-737 (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Control mouse plasma
5.2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ABT-737 and this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the ABT-737 stock solution in a 50:50 mixture of ACN and water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in ACN for protein precipitation.
5.3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma (calibration standards, quality controls, or unknown samples), add 150 µL of the internal standard working solution in ACN.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
5.4. LC-MS/MS Instrumentation and Conditions:
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | ABT-737: [M+H]⁺ (precursor ion) → Product ionThis compound: [M+H+8]⁺ (precursor ion) → Product ion |
Table 2: Suggested LC-MS/MS Parameters.
5.5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (ABT-737 / this compound) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x² or 1/x) linear regression to fit the calibration curve.
-
Determine the concentration of ABT-737 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Pharmacokinetic Data Presentation
The plasma concentration-time data should be analyzed using non-compartmental analysis to determine key pharmacokinetic parameters. The results should be summarized in a clear and concise table.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum concentration) | ng/mL | Calculated Value |
| Tmax (Time to maximum concentration) | h | Calculated Value |
| AUC₀₋t (Area under the curve to last time point) | ngh/mL | Calculated Value |
| AUC₀₋inf (Area under the curve to infinity) | ngh/mL | Calculated Value |
| t₁/₂ (Half-life) | h | Calculated Value |
| CL (Clearance) | L/h/kg | Calculated Value |
| Vd (Volume of distribution) | L/kg | Calculated Value |
Table 3: Summary of Pharmacokinetic Parameters for ABT-737.
Experimental Workflow Visualization
The overall experimental workflow for the pharmacokinetic study is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. researchgate.net [researchgate.net]
- 5. cerilliant.com [cerilliant.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
Application Note: Quantitative Analysis of ABT-737 in Human Plasma using a Validated LC-MS/MS Method with d8-ABT-737 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the Bcl-2 inhibitor, ABT-737, in human plasma. The assay utilizes a simple and efficient protein precipitation method for sample preparation and incorporates a stable isotope-labeled internal standard, d8-ABT-737, to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and other drug development applications requiring reliable quantification of ABT-737 in a biological matrix.
Introduction
ABT-737 is a potent small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, making it a promising agent in cancer research. To support preclinical and clinical development, a sensitive and selective bioanalytical method is essential for the accurate measurement of ABT-737 concentrations in biological matrices. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of ABT-737 in human plasma, utilizing its deuterated analog, d8-ABT-737, as an internal standard to correct for matrix effects and procedural variability.[1]
Experimental
Materials and Reagents
-
ABT-737 reference standard
-
d8-ABT-737 internal standard (IS)[1]
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended. The following are representative LC-MS/MS parameters; optimization may be required for different instrument setups.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of ABT-737 and d8-ABT-737 |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empirically for specific instrumentation |
| ABT-737 (Analyte) | Q1/Q3 to be optimized |
| d8-ABT-737 (IS) | Q1/Q3 to be optimized |
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ABT-737 and d8-ABT-737 in methanol.
-
Working Solutions: Prepare serial dilutions of the ABT-737 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare at least three levels of quality control (QC) samples (low, medium, and high concentration) in the same manner.
-
Internal Standard Working Solution: Dilute the d8-ABT-737 stock solution in acetonitrile to a final concentration suitable for spiking into plasma samples.
Sample Preparation Protocol: Protein Precipitation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or QC sample.
-
Spiking with Internal Standard: Add 150 µL of the d8-ABT-737 internal standard working solution (in acetonitrile) to each tube. The ratio of acetonitrile to plasma should be at least 3:1 (v/v) to ensure efficient protein precipitation.
-
Precipitation and Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
References
Application Note: ABT-737-d8 as a Tracer in Cell-Based Assays
References
- 1. ABT-737 | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy ABT-737 from Supplier InvivoChem [invivochem.com]
- 2. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-737 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. ABT-737 Induces Bim Expression via JNK Signaling Pathway and Its Effect on the Radiation Sensitivity of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 mimetic ABT-737 sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosensitization with a Bcl-2 small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cell viability assay [bio-protocol.org]
Application Notes and Protocols for ABT-737-d8 in Preclinical Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABT-737 is a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] As a BH3 mimetic, it binds to the hydrophobic groove of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[3][4] This action liberates Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent activation of the intrinsic apoptotic pathway.[5][6] Due to its mechanism, ABT-737 and its derivatives are of significant interest in cancer research.[1][7]
The use of a deuterated analog, ABT-737-d8, in preclinical studies offers distinct advantages. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This "kinetic isotope effect" can slow down metabolism by cytochrome P450 enzymes, which often target C-H bonds.[8][9] Consequently, deuterated compounds may exhibit an improved pharmacokinetic (PK) profile, including a longer half-life, increased bioavailability, and reduced formation of toxic metabolites.[9][10] Alternatively, this compound can serve as an ideal internal standard for the quantitative bioanalysis of non-deuterated ABT-737 using mass spectrometry, due to its chemical similarity and distinct mass.[11][12]
These application notes provide a comprehensive protocol for conducting preclinical pharmacokinetic studies of this compound, covering its mechanism of action, experimental workflows, and detailed methodologies.
Signaling Pathway and Mechanism of Action
ABT-737 functions by inhibiting key anti-apoptotic proteins in the Bcl-2 family, thereby promoting programmed cell death.
Rationale for Using Deuterated Compounds in PK Studies
The substitution of hydrogen with deuterium can significantly alter a drug's metabolic fate, providing a key advantage in drug development.
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle components (e.g., Propylene glycol, Tween-80, 5% dextrose in water (D5W))[13][14]
-
DMSO (for stock solution)[15]
-
Saline or Phosphate-Buffered Saline (PBS)
-
Anticoagulant (e.g., K2-EDTA, Heparin)
-
Appropriate animal model (e.g., C57BL/6 mice, SCID mice)
-
Standard lab equipment (pipettes, tubes, centrifuges, etc.)
-
LC-MS/MS system for bioanalysis[16]
Formulation of this compound for In Vivo Administration
ABT-737 is poorly soluble in water, requiring a specific vehicle for in vivo use.[15] The following formulation has been used effectively in preclinical models.[13][14][17] The working solution should be prepared fresh on the day of use.[2]
| Step | Component | Percentage (v/v) | Instructions |
| 1 | This compound | - | Weigh the required amount of compound for the desired final concentration (e.g., for a 10 mg/mL solution). |
| 2 | Propylene Glycol | 30% | Add to the compound and mix thoroughly. |
| 3 | Tween-80 | 5% | Add to the mixture and sonicate briefly to aid dissolution. |
| 4 | D5W (5% Dextrose in Water) | 65% | Add to the final volume. Adjust pH to 4.0-5.0 if necessary.[13][17] |
Preclinical Pharmacokinetic Study Workflow
A typical PK study involves administering the compound to a cohort of animals and collecting biological samples at predetermined time points to measure drug concentration.
Animal Dosing and Sample Collection Protocol
a. Animal Model:
-
Use healthy, age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old).
-
House animals under standard conditions with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the study.
b. Dosing and Administration:
-
Dose levels for ABT-737 in mice have ranged from 50 mg/kg to 100 mg/kg.[13][14][18][19] A starting dose of 50 mg/kg is recommended for a single-dose PK study.
-
Administer the formulated this compound via the desired route. Intraperitoneal (i.p.) or intravenous (i.v., via tail vein) injections are common.[15][19]
-
The injection volume should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).
c. Blood Sample Collection:
-
Collect blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
A typical sparse sampling schedule for a mouse PK study might include time points such as: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect samples from the saphenous vein or via cardiac puncture for a terminal time point.
d. Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurately quantifying small molecules in complex biological matrices like plasma.[20][21]
a. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (if this compound is the analyte, a different stable isotope-labeled version or a structural analog would be used as the IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions (General Example):
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the internal standard.
c. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank matrix (plasma from untreated animals).
-
Process calibration standards and quality control (QC) samples alongside the study samples.
-
Quantify the concentration of this compound in the study samples by interpolating from the peak area ratio (analyte/internal standard) on the calibration curve.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Example Dosing Regimens for ABT-737 in Preclinical Mouse Models
| Dose | Route | Animal Model | Study Type | Reference |
|---|---|---|---|---|
| 50 mg/kg/day | i.p. | IL-10-/- mice | Colitis Model | [19] |
| 75 mg/kg (3x/week) | i.p. | HR-MDS Transgenic Mice | Efficacy Study | [18] |
| 100 mg/kg/day | i.p. | SCLC Xenograft Mice | Efficacy Study | [13] |
| 75 mg/kg | Tail Vein | Lymphoma Model | Efficacy Study |[15] |
Table 2: Representative Table for Pharmacokinetic Parameters (Note: These are placeholder values. Actual results will be determined from experimental data.)
| Parameter | Unit | Route: IV (50 mg/kg) | Route: IP (50 mg/kg) |
|---|---|---|---|
| Cmax | ng/mL | 15,200 | 8,500 |
| Tmax | h | 0.25 | 2.0 |
| AUC0-t | ng*h/mL | 45,600 | 52,300 |
| AUC0-inf | ng*h/mL | 46,100 | 55,800 |
| t1/2 | h | 5.8 | 6.5 |
| CL | L/h/kg | 1.08 | - |
| Vd | L/kg | 9.1 | - |
| F (%) | % | N/A | ~95% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
References
- 1. ABT-737 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. In vivo efficacy of the Bcl-2 antagonist ABT-737 against aggressive Myc-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 13. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological blockade of Bcl-2, Bcl-xL and Bcl-w by the BH3 mimetic ABT-737 has only minor impact on tumour development in p53-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abt-737.com [abt-737.com]
- 16. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BCL-2 inhibition with ABT-737 prolongs survival in an NRAS/BCL-2 mouse model of AML by targeting primitive LSK and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BCL-2 Inhibitor ABT-737 Effectively Targets Leukemia-Initiating Cells with Differential Regulation of Relevant Genes Leading to Extended Survival in a NRAS/BCL-2 Mouse Model of High Risk-Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increased lymphocyte apoptosis in mouse models of colitis upon ABT-737 treatment is dependent upon BIM expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Selection of Internal Standard Concentration for ABT-737-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a potent BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, leading to the induction of apoptosis in various cancer cell lines.[1] Accurate quantification of ABT-737 in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. The use of a stable isotope-labeled internal standard (IS), such as ABT-737-d8, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention, which corrects for variability during sample preparation and analysis.[2]
The selection of an appropriate concentration for the internal standard is a critical step in the development of a robust and reliable bioanalytical method. An optimal IS concentration ensures a consistent and reproducible response across the entire calibration range of the analyte, leading to high accuracy and precision. This document provides a detailed protocol for the selection of an optimal concentration of this compound for the quantification of ABT-737 and outlines a complete bioanalytical method validation.
ABT-737 Signaling Pathway
ABT-737 functions by mimicking the BH3 domain of pro-apoptotic proteins like Bad and Bim. This allows it to bind to the hydrophobic groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby preventing them from sequestering pro-apoptotic effector proteins Bak and Bax.[3][4][5] Once liberated, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][5]
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| ABT-737 | Selleck Chemicals | ≥98% |
| This compound | MedChemExpress | ≥98% |
| Acetonitrile | Honeywell | LC-MS Grade |
| Methanol | Honeywell | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q system | Type 1 |
| Human Plasma (K2-EDTA) | BioIVT | --- |
Preparation of Stock and Working Solutions
-
ABT-737 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ABT-737 in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
ABT-737 Working Solutions: Prepare serial dilutions of the ABT-737 stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
This compound Working Solutions: Prepare working solutions of this compound at various concentrations (e.g., 10 ng/mL, 50 ng/mL, and 200 ng/mL) in acetonitrile for the internal standard selection experiment.
Selection of Internal Standard Concentration
The optimal concentration of the internal standard should provide a consistent response across the calibration curve and result in a peak area ratio of analyte to IS that is close to 1:1 at the mid-point of the curve.
Workflow for IS Concentration Selection:
Protocol:
-
Prepare a set of calibration standards of ABT-737 in blank human plasma at concentrations spanning the expected analytical range (e.g., 1, 5, 25, 100, 500, 2000, and 5000 ng/mL).
-
For each concentration of the this compound working solution (10, 50, and 200 ng/mL), perform the following sample preparation:
-
To 50 µL of each calibration standard, add 150 µL of the respective this compound working solution in acetonitrile (this is the protein precipitation step).
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
Analyze the samples using the LC-MS/MS method described below.
-
Evaluate the peak area of this compound at each concentration across all calibration points. The ideal concentration will show a consistent peak area and good signal-to-noise ratio.
-
Calculate the peak area ratio (ABT-737 peak area / this compound peak area) for each calibration standard at each IS concentration.
-
Select the IS concentration that provides the most consistent response and a peak area ratio close to 1 for the mid-range calibration standards.
Hypothetical Data for IS Concentration Selection:
| ABT-737 Conc. (ng/mL) | IS Conc. 10 ng/mL (Peak Area Ratio) | IS Conc. 50 ng/mL (Peak Area Ratio) | IS Conc. 200 ng/mL (Peak Area Ratio) |
| 1 | 0.12 | 0.02 | 0.005 |
| 5 | 0.61 | 0.11 | 0.026 |
| 25 | 3.05 | 0.52 | 0.13 |
| 100 | 12.2 | 2.1 | 0.51 |
| 500 | 60.8 | 10.5 | 2.5 |
| 2000 | 245 | 42.1 | 10.2 |
| 5000 | 610 | 104 | 25.8 |
In this hypothetical example, the 50 ng/mL concentration for this compound would be chosen as it provides a good response across the range and the peak area ratio is closest to 1 around the mid-point of the calibration curve (between 25 and 100 ng/mL).
Bioanalytical Method for ABT-737 Quantification
Sample Preparation:
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the selected working solution of this compound in acetonitrile (e.g., 50 ng/mL).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for analysis.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | ABT-737: To be determined experimentallythis compound: To be determined experimentally |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
Method Validation
The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of ABT-737 and this compound.
-
Calibration Curve and Linearity: A calibration curve with at least six non-zero standards should be prepared and analyzed. The linearity should be evaluated using a weighted linear regression model (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at four levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).
-
Recovery: The extraction recovery of ABT-737 and this compound should be determined at low, medium, and high QC concentrations.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and IS should be assessed to ensure that it is minimal and consistent.
-
Stability: The stability of ABT-737 in plasma should be evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Conclusion
The selection of an appropriate internal standard concentration is a foundational step in developing a reliable quantitative bioanalytical method. By systematically evaluating different concentrations of this compound, researchers can establish a robust LC-MS/MS assay for the accurate measurement of ABT-737. The protocol outlined in this document provides a comprehensive framework for this process, from initial IS concentration screening to full method validation, ensuring high-quality data for preclinical and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel paradigm for rapid ABT-737-induced apoptosis involving outer mitochondrial membrane rupture in primary leukemia and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed Bioanalytical Method for the Quantification of ABT-737 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed, robust, and sensitive bioanalytical method for the quantitative determination of ABT-737, a potent Bcl-2 family inhibitor, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity.[1][2] The protocol covers plasma sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection. Additionally, it outlines the validation parameters and acceptance criteria based on regulatory guidelines. This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of ABT-737.
Introduction
ABT-737 is a small molecule BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby inducing apoptosis in cancer cells.[3][4][5][6] Its efficacy has been demonstrated in various cancer models, making it a compound of significant interest in oncology research.[4] To accurately assess its pharmacokinetic profile and support its development, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a comprehensive, proposed protocol for the quantification of ABT-737 in human plasma using LC-MS/MS, a widely adopted technique for the bioanalysis of small molecules.[1][2]
Experimental
Materials and Reagents
-
ABT-737 (purity ≥98%)
-
ABT-737-d8 (internal standard, IS)[7]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
ABT-737 Stock Solution (1 mg/mL): Accurately weigh and dissolve ABT-737 in dimethyl sulfoxide (DMSO).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the ABT-737 stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared by diluting the IS stock solution in acetonitrile.
Proposed Bioanalytical Method Protocol
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions: To be determined by direct infusion of ABT-737 and this compound.
Method Validation (Based on FDA and EMA Guidelines)
A full validation of this proposed method should be conducted according to regulatory guidelines. The following parameters should be assessed:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Linearity: The method should be linear over a defined concentration range.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.
-
Stability: The stability of ABT-737 in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Data Presentation
The following tables summarize the expected outcomes of a successful method validation based on typical acceptance criteria from regulatory guidelines.
Table 1: Proposed Calibration Curve Parameters
| Parameter | Acceptance Criteria | Expected Outcome |
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | - | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Table 2: Proposed Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| Intra-Assay (n=5) | |||
| LLOQ | 1 | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ± 15% |
| Medium | 100 | ≤ 15% | ± 15% |
| High | 800 | ≤ 15% | ± 15% |
| Inter-Assay (n=5, 3 runs) | |||
| LLOQ | 1 | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ± 15% |
| Medium | 100 | ≤ 15% | ± 15% |
| High | 800 | ≤ 15% | ± 15% |
Table 3: Proposed Stability of ABT-737 in Human Plasma
| Stability Condition | Duration | Acceptance Criteria (% Deviation) |
| Freeze-Thaw | 3 cycles | ± 15% |
| Short-Term (Room Temp) | 24 hours | ± 15% |
| Long-Term (-80°C) | 90 days | ± 15% |
| Post-Preparative (Autosampler) | 48 hours | ± 15% |
Visualizations
Signaling Pathway
Caption: Mechanism of ABT-737-induced apoptosis.
Experimental Workflow
Caption: Bioanalytical workflow for ABT-737 quantification.
Conclusion
This application note provides a detailed, proposed protocol for the quantification of ABT-737 in human plasma using LC-MS/MS. The described method, once validated, is anticipated to be sensitive, selective, and robust for supporting pharmacokinetic and other studies in the development of this promising anti-cancer agent. The provided workflows and diagrams offer a clear guide for researchers in the field.
References
- 1. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-737 - Wikipedia [en.wikipedia.org]
- 5. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABT-737 | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Note: High-Throughput Quantification of ABT-737 and its Deuterated Internal Standard in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the Bcl-2 inhibitor, ABT-737, and its stable isotope-labeled internal standard, ABT-737-d8, in plasma samples. The protocol employs a straightforward protein precipitation extraction, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of ABT-737 in a biological matrix.
Introduction
ABT-737 is a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, making it a valuable tool in cancer research. To support preclinical and clinical development, a reliable bioanalytical method is essential for the accurate quantification of ABT-737 in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS, as it effectively compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the separation and quantification of ABT-737 and this compound in plasma.
Experimental
Materials and Reagents
-
ABT-737 (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., human, rat, mouse)
Sample Preparation
A protein precipitation method is utilized for the extraction of ABT-737 and this compound from plasma samples.
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 5 µL of the internal standard working solution (this compound in acetonitrile).
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is performed on a standard C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode.
Table 1: LC-MS/MS System Parameters
| Parameter | Value |
| HPLC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ABT-737 | 813.4 | [Fragment 1] | [Value] |
| [Fragment 2] | [Value] | ||
| This compound | 821.4 | [Fragment 1 + 8] | [Value] |
| [Fragment 2 + 8] | [Value] |
Note: Specific product ions and collision energies should be optimized for the instrument in use. Based on the structure of ABT-737, likely fragmentation would occur at the sulfonamide bond, the ether linkage, or the piperazine ring. A product ion scan of the ABT-737 standard is required to determine the most abundant and stable fragment ions for quantification.
Workflow and Data Analysis
The following diagram illustrates the experimental workflow from sample preparation to data acquisition and analysis.
Caption: LC-MS/MS workflow for ABT-737 quantification.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and high-throughput approach for the quantification of ABT-737 in plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method well-suited for the analysis of large numbers of samples in a research setting. The use of a deuterated internal standard ensures data accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development.
Application Notes and Protocols for the Quantification of ABT-737 in Cell Lysates using ABT-737-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, ABT-737 displaces these proteins from their binding partners, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[1][3] Its efficacy is often studied in various cancer cell lines, and accurate quantification of its intracellular concentration is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This document provides a detailed protocol for the quantification of ABT-737 in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on the use of its deuterated analog, ABT-737-d8, as an internal standard for accurate and reliable measurements.
Signaling Pathway of ABT-737
ABT-737 acts on the intrinsic pathway of apoptosis, which is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing apoptosis. In cancer cells, the overexpression of anti-apoptotic proteins is a common survival mechanism. ABT-737 selectively binds to and inhibits Bcl-2, Bcl-xL, and Bcl-w, thereby releasing pro-apoptotic proteins to initiate the apoptotic cascade.[1][3]
Caption: ABT-737 inhibits Bcl-2 and Bcl-xL, leading to apoptosis.
Experimental Protocols
Cell Culture and Treatment
A variety of cancer cell lines can be used to study the effects of ABT-737. The choice of cell line will depend on the specific research question, but cell lines with high levels of Bcl-2 and/or Bcl-xL and low levels of Mcl-1 are generally more sensitive to ABT-737.[2][4]
Table 1: Examples of Cell Lines and their Reported Sensitivity to ABT-737
| Cell Line | Cancer Type | Reported EC50/LD50 | Reference |
| HL-60 | Acute Myeloid Leukemia | 50 nM | [1] |
| KG-1 | Acute Myeloid Leukemia | 80 nM | [1] |
| NB4 | Acute Myeloid Leukemia | 80 nM | [1] |
| NCI-H889 | Small-Cell Lung Cancer | 20 nM | [4] |
| XG-7 | Multiple Myeloma | 7 ± 0.4 nM | [2] |
| H146 | Small-Cell Lung Cancer | Sensitive | [4] |
| DMS114 | Small-Cell Lung Cancer | Resistant | [4] |
| HeLa | Cervical Cancer | Resistant | [1] |
| MCF-7 | Breast Cancer | Resistant | [1] |
Protocol for Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of ABT-737 in DMSO.
-
Dilute the ABT-737 stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing ABT-737. Include a vehicle control (medium with the same concentration of DMSO used for the highest ABT-737 concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Sample Preparation for LC-MS/MS Analysis
Accurate quantification of intracellular ABT-737 requires careful sample preparation to efficiently lyse the cells, precipitate proteins, and extract the analyte. The use of a deuterated internal standard, this compound, is highly recommended to correct for variability in sample processing and matrix effects.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
This compound internal standard (IS) stock solution in DMSO
-
Microcentrifuge tubes
-
Cell scrapers
Protocol:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add a small volume of ice-cold PBS and detach the cells using a cell scraper. For suspension cells, pellet the cells by centrifugation.
-
Count the cells to normalize the final drug concentration to the cell number.
-
Transfer the cell suspension or pellet to a pre-weighed microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant.
-
Add a known volume of ice-cold ACN containing the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL). The volume of ACN should be sufficient to lyse the cells and precipitate proteins (e.g., 200 µL for a pellet of 1-5 million cells).
-
Vortex the sample vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
Caption: Workflow for quantifying intracellular ABT-737.
LC-MS/MS Quantification
The following is a recommended starting point for the LC-MS/MS method, based on methods for similar small molecule inhibitors. Method optimization may be required for your specific instrumentation.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions. A typical gradient might be: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) m/z | ABT-737: 813.4 |
| This compound: 821.4 | |
| Product Ion (Q3) m/z | To be determined empirically. A common fragment for ABT-737 is expected around m/z 147, corresponding to a specific substructure. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50 - 100 ms |
Method Validation:
For reliable and reproducible results, the LC-MS/MS method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: The method should be linear over a range of concentrations relevant to the expected intracellular concentrations of ABT-737.
-
Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation) should be within acceptable limits (typically ±15%).
-
Selectivity: The method should be free from interference from endogenous matrix components.
-
Recovery: The extraction recovery of ABT-737 from the cell lysate should be consistent and reproducible.
-
Matrix Effect: The effect of the cell lysate matrix on the ionization of the analyte and internal standard should be assessed.
-
Stability: The stability of ABT-737 in cell lysates under various storage conditions should be evaluated.
Table 3: Example of Method Validation Data (Hypothetical)
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Accuracy (% Bias) | 90 - 110% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Data Presentation and Analysis
The concentration of ABT-737 in the cell lysate is determined by comparing the peak area ratio of the analyte to the internal standard in the unknown samples to a calibration curve prepared in a similar matrix. The final concentration should be normalized to the number of cells from which the lysate was prepared.
Table 4: Example of Quantitative Data from a Hypothetical Experiment
| Cell Line | Treatment Condition | Intracellular ABT-737 Concentration (ng / 10⁶ cells) | Standard Deviation |
| HL-60 | Vehicle (DMSO) | Not Detected | - |
| HL-60 | 50 nM ABT-737 | 1.2 | 0.2 |
| HL-60 | 100 nM ABT-737 | 2.5 | 0.4 |
| H146 | Vehicle (DMSO) | Not Detected | - |
| H146 | 50 nM ABT-737 | 0.8 | 0.1 |
| H146 | 100 nM ABT-737 | 1.7 | 0.3 |
Conclusion
This document provides a comprehensive guide for the quantification of ABT-737 in cell lysates using this compound as an internal standard. The detailed protocols for cell culture, sample preparation, and LC-MS/MS analysis, along with the provided signaling pathway and workflow diagrams, will aid researchers in accurately determining the intracellular concentrations of this important Bcl-2 inhibitor. Adherence to proper method validation procedures will ensure the generation of high-quality, reliable data for advancing cancer research and drug development.
References
Application Notes and Protocols for Standard Curve Preparation of ABT-737 using ABT-737-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, ABT-737 displaces them from the binding groove of anti-apoptotic proteins, thereby initiating the downstream cascade of apoptosis.[1][2] This mechanism of action has established ABT-737 as a valuable tool in cancer research and as a potential therapeutic agent.
Accurate quantification of ABT-737 in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard (IS), such as ABT-737-d8, is essential for reliable and accurate bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1]
These application notes provide a detailed protocol for the preparation of a standard curve for the quantification of ABT-737 in human plasma using this compound as an internal standard. The accompanying data and diagrams are representative of a fully validated bioanalytical method.
Signaling Pathway of ABT-737-Induced Apoptosis
ABT-737 functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This disruption allows the pro-apoptotic proteins Bak and Bax to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Protocols
Materials and Reagents
-
ABT-737 reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Preparation of Stock and Working Solutions
-
ABT-737 Stock Solution (1 mg/mL): Accurately weigh and dissolve ABT-737 in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.
-
ABT-737 Working Solutions: Prepare a series of working solutions by serially diluting the ABT-737 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for spiking into the plasma to create calibration standards.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards
-
Label a set of microcentrifuge tubes for each calibration standard.
-
Spike the appropriate ABT-737 working solution into blank human plasma to achieve the final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL). The volume of the spiking solution should not exceed 5% of the total plasma volume.
-
Vortex each calibration standard for 30 seconds.
Sample Preparation (Protein Precipitation)
-
To 50 µL of each calibration standard or unknown plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | ABT-737: m/z 813.4 -> [Fragment Ion] This compound: m/z 821.4 -> [Fragment Ion] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific fragment ions for the MRM transitions need to be determined experimentally by infusing the individual compounds into the mass spectrometer.
Data Presentation
Calibration Curve Performance
A linear regression with a weighting factor of 1/x² is typically used to fit the calibration curve.
| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) (Mean ± SD, n=3) | Accuracy (%) |
| 1.00 | 0.98 ± 0.05 | 98.0 |
| 2.00 | 2.05 ± 0.11 | 102.5 |
| 5.00 | 4.90 ± 0.25 | 98.0 |
| 10.0 | 10.3 ± 0.41 | 103.0 |
| 25.0 | 24.5 ± 1.23 | 98.0 |
| 50.0 | 51.5 ± 2.58 | 103.0 |
| 100 | 99.0 ± 4.95 | 99.0 |
| 250 | 255 ± 12.8 | 102.0 |
| 500 | 490 ± 24.5 | 98.0 |
| 1000 | 1010 ± 50.5 | 101.0 |
Bioanalytical Method Validation Summary
The following table summarizes the typical acceptance criteria and representative results for a validated bioanalytical method for ABT-737 in human plasma.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity | ||
| Calibration Range | - | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Accuracy and Precision | ||
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120% Precision (CV): ≤ 20% | Accuracy: 98.0% Precision: 8.5% |
| Quality Control (Low, Mid, High) | Accuracy: 85-115% Precision (CV): ≤ 15% | Accuracy: 97.5 - 104.2% Precision: 4.2 - 7.8% |
| Selectivity | No significant interfering peaks at the retention times of ABT-737 and this compound in blank plasma from at least 6 different sources. | Pass |
| Matrix Effect | CV of the IS-normalized matrix factor across 6 different lots of plasma should be ≤ 15%. | 6.2% |
| Recovery | Consistent and reproducible across the concentration range. | ~85% |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal concentration. | Pass |
| Short-Term Stability (24h at room temp) | Within ±15% of nominal concentration. | Pass |
| Long-Term Stability (30 days at -80°C) | Within ±15% of nominal concentration. | Pass |
| Post-Preparative Stability (48h in autosampler) | Within ±15% of nominal concentration. | Pass |
Conclusion
This document provides a comprehensive guide for the preparation of a standard curve for the quantification of ABT-737 in human plasma using this compound as an internal standard. The detailed protocols and representative data serve as a valuable resource for researchers in the fields of drug discovery and development. Adherence to these guidelines will facilitate the generation of accurate and reliable data for pharmacokinetic and other related studies, ultimately contributing to a better understanding of the therapeutic potential of ABT-737.
References
Troubleshooting & Optimization
Technical Support Center: ABT-737 and ABT-737-d8 LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of ABT-737 and its deuterated internal standard, ABT-737-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for ABT-737 in plasma?
A simple and effective protein precipitation method is recommended. This involves adding a precipitating agent, such as acetonitrile, to the plasma sample. This procedure efficiently removes larger protein molecules that can interfere with the analysis. For a detailed protocol, please refer to the Experimental Protocols section.
Q2: What are the typical chromatographic conditions for ABT-737 analysis?
A reversed-phase chromatographic method using a C18 column is suitable for the analysis of ABT-737. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) generally provides good peak shape and resolution. Specific details of a validated method for a closely related analog are provided in the Data Presentation section.
Q3: Why is a deuterated internal standard like this compound recommended?
A deuterated internal standard is highly recommended to ensure the accuracy and precision of the quantification.[1] this compound is chemically identical to ABT-737 but has a higher mass due to the deuterium atoms. This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing a reliable reference for quantification.
Q4: What are the expected precursor and product ions for ABT-737 in positive ion mode mass spectrometry?
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile). If the problem persists, replace the column. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase, or switch to a different column chemistry. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
Issue 2: Low Signal Intensity or Sensitivity
Possible Causes and Solutions:
| Cause | Solution |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. |
| Improper Ionization Parameters | Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature. |
| Matrix Effects (Ion Suppression) | Improve sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample if possible. Ensure the use of a co-eluting internal standard like this compound to compensate for suppression. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values. Infuse a standard solution of ABT-737 to optimize the collision energy for each transition. |
| Analyte Degradation | Check the stability of ABT-737 in the prepared samples. A study on the closely related navitoclax showed it to be stable in plasma for at least 34 months at -70°C and for three freeze-thaw cycles.[1] However, processed samples showed instability after 26 hours at 5°C.[1] |
Issue 3: High Background Noise
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. Filter the mobile phases before use. |
| Contaminated LC System | Flush the entire LC system with a strong, clean solvent. |
| Bleed from the Column | Condition the new column according to the manufacturer's instructions. If the column is old, it may need to be replaced. |
| Contaminated Ion Source | Clean the ion source as described in the "Low Signal Intensity" section. |
Issue 4: Inconsistent Results for this compound Internal Standard
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Concentration | Verify the concentration of the this compound stock and working solutions. |
| Degradation of Internal Standard | Prepare fresh internal standard solutions. Check for proper storage conditions. |
| Interference | Check for any co-eluting peaks in blank matrix samples that might interfere with the internal standard's MRM transition. Adjusting the chromatography may be necessary. |
Data Presentation
The following tables summarize a validated LC-MS/MS method for navitoclax (ABT-263), a close structural analog of ABT-737, which can serve as a strong starting point for method development.
Table 1: Chromatographic Conditions for Navitoclax Analysis [1]
| Parameter | Value |
| LC System | Waters Acquity UPLC |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | Isocratic |
| Run Time | 3.0 minutes |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Autosampler Temperature | 5 °C |
Table 2: Mass Spectrometry Parameters for Navitoclax Analysis [1]
| Parameter | Value |
| Mass Spectrometer | SCIEX 4500 triple quadrupole |
| Ion Source | Turbo V ion source with electrospray ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Navitoclax-d8 |
Table 3: Method Validation Summary for Navitoclax [1]
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Intra-day Precision (CV%) | 1.0% - 6.8% |
| Inter-day Precision (CV%) | 1.7% - 6.3% |
| Accuracy (%) | 98.5% - 104.9% |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)[1]
-
To 50 µL of plasma sample in a borosilicate glass test tube, add 200 µL of acetonitrile containing the internal standard (this compound at a suitable concentration, e.g., 500 ng/mL for navitoclax-d8).
-
For blank samples, add 200 µL of acetonitrile without the internal standard.
-
Vortex-mix the samples thoroughly.
-
Centrifuge the samples at 1200 x g for 10 minutes at ambient temperature.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A general workflow for troubleshooting common LC-MS analysis issues.
Caption: Proposed fragmentation pathway of ABT-737 in positive ion ESI-MS/MS.
References
Technical Support Center: Optimizing LC Gradient for ABT-737 and ABT-737-d8 Co-elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) gradient optimization for the co-elution of ABT-737 and its deuterated internal standard, ABT-737-d8.
Frequently Asked Questions (FAQs)
Q1: Why is co-elution of ABT-737 and its deuterated internal standard (this compound) important for our LC-MS/MS analysis?
A1: Co-elution is critical for accurate and precise quantification in LC-MS/MS bioanalysis. When the analyte (ABT-737) and its stable isotope-labeled internal standard (this compound) elute from the LC column at the same time, they experience identical ionization suppression or enhancement effects in the mass spectrometer's ion source. This ensures that any variation in the analytical process affects both compounds equally, allowing the ratio of their signals to remain constant, which is the basis of accurate quantification.
Q2: We are observing that our this compound peak is eluting slightly earlier than the ABT-737 peak. What could be the cause of this chromatographic separation?
A2: This phenomenon is known as the "isotope effect." In reversed-phase chromatography, the carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. This can lead to a subtle difference in the interaction with the stationary phase, often resulting in the deuterated compound eluting slightly earlier than the non-deuterated analyte.
Q3: What are the initial steps to troubleshoot the separation of ABT-737 and this compound?
A3: Start by confirming the separation by overlaying the chromatograms of the analyte and the internal standard. If a clear separation is observed, the primary troubleshooting step is to adjust the LC gradient. A shallower gradient around the elution time of the two compounds can help improve their co-elution.
Q4: Can the mobile phase composition affect the co-elution of ABT-737 and its deuterated internal standard?
A4: Yes, the mobile phase composition is a critical factor. Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase can alter the selectivity of the separation and may help to achieve better co-elution. It is recommended to systematically evaluate the effect of these changes on the chromatographic resolution.
Q5: What role does the column chemistry play in achieving co-elution?
A5: The choice of the stationary phase can significantly impact the separation. If adjusting the gradient and mobile phase does not resolve the issue, consider experimenting with different column chemistries. For example, if you are using a C18 column, you might try a C8 or a Phenyl-Hexyl column to see if the change in selectivity helps in the co-elution of ABT-737 and this compound.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the optimization of your LC gradient for ABT-737 and this compound co-elution.
Issue 1: Partial or Complete Chromatographic Separation of ABT-737 and this compound
-
Symptom: Two distinct peaks are observed for ABT-737 and this compound in the chromatogram.
-
Possible Causes:
-
Isotope effect leading to differential retention.
-
The LC gradient is too steep in the elution window of the analytes.
-
Suboptimal mobile phase composition or pH.
-
Inappropriate column chemistry.
-
-
Troubleshooting Steps:
-
Modify the Gradient: Decrease the gradient slope around the retention time of the analytes. Introducing an isocratic hold for a short duration at a solvent composition just before elution can also be beneficial.
-
Adjust Mobile Phase:
-
If using acetonitrile as the organic modifier, try switching to methanol or a combination of acetonitrile and methanol.
-
Optimize the pH of the aqueous mobile phase. A small change in pH can alter the ionization state of the analytes and their interaction with the stationary phase.
-
-
Change Column Chemistry: Experiment with a column that has a different stationary phase (e.g., from C18 to Phenyl-Hexyl) to alter the separation selectivity.
-
Adjust Column Temperature: Increasing or decreasing the column temperature can sometimes influence the selectivity and help in achieving co-elution.
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for ABT-737 and/or this compound
-
Symptom: Asymmetrical peaks are observed, which can affect integration and reproducibility.
-
Possible Causes:
-
Secondary interactions with the stationary phase.
-
Sample solvent being too strong compared to the initial mobile phase.
-
Column overload.
-
Column contamination or degradation.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide), depending on the analyte's properties, can improve peak shape.
-
Match Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to check for column overload.
-
Column Maintenance: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
-
Experimental Protocols
The following is a proposed starting method for the LC-MS/MS analysis of ABT-737 and this compound. This should be considered a starting point for method development and will likely require further optimization for your specific instrumentation and sample matrix.
Proposed Starting LC-MS/MS Method
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system capable of binary gradient elution |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized by infusing the analytes |
Proposed Starting Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated during method development and validation.
Table 1: Example Gradient Optimization Trials
| Trial | Gradient Program | Observation |
| 1 | 5-95% B in 2 min | This compound elutes 0.1 min before ABT-737. |
| 2 | 5-95% B in 5 min | Separation between peaks reduces to 0.05 min. |
| 3 | 30-50% B in 3 min (shallow gradient) | Co-elution achieved. |
Table 2: Example Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ABT-737 | To be determined | To be determined | To be optimized |
| This compound | To be determined | To be determined | To be optimized |
Mandatory Visualization
Workflow for LC Method Optimization
Caption: A logical workflow for troubleshooting the chromatographic separation of ABT-737 and its deuterated internal standard.
Signaling Pathway of ABT-737 Induced Apoptosis
Caption: Simplified signaling pathway showing how ABT-737 induces apoptosis by inhibiting Bcl-2/Bcl-xL.
dealing with matrix effects in ABT-737 bioanalysis
Welcome to the technical support center for the bioanalysis of ABT-737. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS-based quantification.
Troubleshooting Guides
Issue 1: Low or No ABT-737 Signal Detected
Q: I am not detecting a signal for ABT-737, or the signal is significantly lower than expected in my plasma samples. What are the potential causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:
-
Sample Preparation and Extraction Inefficiency:
-
Problem: ABT-737 may not be efficiently extracted from the plasma matrix, leading to low recovery.
-
Solution: A simple and effective method for plasma samples is protein precipitation . A detailed protocol is provided below. Ensure that the precipitation agent (e.g., acetonitrile) is added in the correct ratio to the plasma volume to ensure complete protein removal. Vigorous vortexing is crucial for thorough mixing and precipitation.
-
-
Matrix Effects - Ion Suppression:
-
Problem: Co-eluting endogenous components from the plasma matrix, such as phospholipids, can suppress the ionization of ABT-737 in the mass spectrometer's ion source, leading to a reduced signal.[1][2]
-
Solution:
-
Improve Chromatographic Separation: Modify your LC method to separate ABT-737 from the ion-suppressing regions. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.
-
Optimize Sample Cleanup: While protein precipitation is rapid, more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to remove a wider range of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for ABT-737 is the most effective way to compensate for matrix effects, as it will be affected by ion suppression to the same extent as the analyte.
-
-
-
Mass Spectrometer Settings:
-
Problem: The mass spectrometer may not be optimally tuned for ABT-737 detection.
-
Solution: Infuse a standard solution of ABT-737 to optimize the precursor and product ion masses (MRM transitions) and collision energy. Ensure the instrument is calibrated and functioning correctly.
-
Issue 2: High Variability and Poor Reproducibility in QC Samples
Q: My quality control (QC) samples for ABT-737 analysis are showing high variability between replicates and poor reproducibility across different batches. What could be the cause?
A: High variability is often a strong indicator of inconsistent matrix effects.
-
Inconsistent Sample Preparation:
-
Problem: Minor variations in the sample preparation workflow can lead to significant differences in extraction efficiency and the amount of matrix components remaining.
-
Solution: Ensure that all steps of the sample preparation protocol are performed consistently for all samples, including standards, QCs, and unknowns. Use calibrated pipettes and ensure consistent timing for vortexing and centrifugation steps.
-
-
Differential Matrix Effects Across Lots:
-
Problem: The composition of biological matrices can vary between different lots or individuals, leading to different degrees of ion suppression.
-
Solution:
-
Matrix Factor Evaluation: During method validation, it is crucial to evaluate the matrix effect using at least six different lots of blank plasma. The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be within acceptable limits (typically ≤15%).
-
Matrix-Matched Calibrants and QCs: Prepare all calibration standards and QC samples in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.
-
-
-
Analyte Stability Issues:
-
Problem: ABT-737 may be degrading in the biological matrix or during the sample preparation process.
-
Solution: Conduct thorough stability studies, including freeze-thaw stability, short-term benchtop stability, and long-term storage stability, to ensure that the analyte is stable under all experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the bioanalysis of compounds like ABT-737 in plasma?
A1: The most common cause of matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry, is the presence of phospholipids from the plasma matrix.[1] These molecules are abundant in plasma and can co-elute with the analyte, competing for ionization in the MS source.
Q2: How can I quantitatively assess matrix effects for my ABT-737 assay?
A2: The standard approach is the post-extraction spike method . This involves comparing the peak area of ABT-737 in a solution where the analyte has been spiked into the extracted blank matrix to the peak area of ABT-737 in a neat solution (mobile phase). The ratio of these peak areas is the matrix factor (MF) . An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: Is protein precipitation a sufficient sample preparation technique for ABT-737 in plasma?
A3: For many applications, protein precipitation with acetonitrile can provide adequate sample cleanup with good recovery and is a rapid, straightforward technique.[3] However, if significant matrix effects are still observed, more selective techniques like LLE or SPE may be necessary.[1]
Q4: What are the key parameters to consider for an LC-MS/MS method for ABT-737?
A4: Based on a validated method for the structurally similar compound Navitoclax (ABT-263), the following parameters are a good starting point:
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: A C18 reversed-phase column with an isocratic mobile phase of acetonitrile, water, and formic acid.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM).
Q5: What should I do if I don't have a stable isotope-labeled internal standard for ABT-737?
A5: While a SIL-IS is ideal, if one is not available, you can use a structural analog as an internal standard. It is crucial to demonstrate during method validation that this analog behaves similarly to ABT-737 in terms of extraction recovery and ionization response and that it does not suffer from significant differential matrix effects.
Experimental Protocols and Data
The following experimental protocol is adapted from a validated method for the bioanalysis of Navitoclax (ABT-263), a close structural analog of ABT-737, and can serve as a robust starting point for developing a method for ABT-737.[3]
Protocol: Quantification of ABT-737 in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample in a borosilicate glass test tube, add 200 µL of acetonitrile containing the internal standard (a SIL-IS of ABT-737 is recommended).
-
For blank samples, add 200 µL of acetonitrile without the internal standard.
-
Vortex-mix the samples thoroughly.
-
Centrifuge at 1200 x g for 10 minutes at ambient temperature.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: Isocratic elution with acetonitrile:water:formic acid (70:30:0.1, v/v/v).
-
Flow Rate: 0.15 mL/min.
-
Run Time: 3.0 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific MRM transitions for ABT-737 and its internal standard would need to be optimized.
Data Presentation: Method Validation Parameters (Based on Navitoclax Data)
The following tables summarize the expected performance of a well-validated bioanalytical method for a compound like ABT-737, based on data for Navitoclax.[3]
Table 1: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low | 15 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Mid | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 1500 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (CV%) | Mean Matrix Factor | Matrix Factor Precision (CV%) |
| Low | 15 | > 85 | ≤ 15 | 0.85-1.15 | ≤ 15 |
| High | 1500 | > 85 | ≤ 15 | 0.85-1.15 | ≤ 15 |
Visualizations
Experimental Workflow
Caption: Workflow for ABT-737 sample preparation using protein precipitation.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low ABT-737 signal in bioanalysis.
References
Technical Support Center: Optimizing ABT-737 Analysis by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of ABT-737 during HPLC-MS analysis.
Troubleshooting Guides
Problem: My ABT-737 peak is tailing significantly.
Q1: What are the common causes of peak tailing for a basic compound like ABT-737?
A1: Peak tailing for basic compounds like ABT-737 in reversed-phase HPLC is often due to secondary interactions with the stationary phase or the HPLC system itself. The primary causes include:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine functional groups of ABT-737 through ion exchange, leading to tailing.[1][2]
-
Metal Chelation: ABT-737 can interact with metal ions (e.g., from stainless steel tubing and frits) in the HPLC flow path, causing peak distortion.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable group on ABT-737, both the ionized and neutral forms of the molecule can exist, leading to broadened or split peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[5]
-
Column Degradation: A loss of stationary phase or a void at the column inlet can cause poor peak shape for all analytes.[6]
Q2: How can I improve the peak shape by modifying the mobile phase?
A2: Optimizing the mobile phase is a critical first step. Here are key strategies:
-
pH Adjustment: The most effective approach is to control the ionization state of ABT-737. It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values.[7] For ABT-737, which has basic functional groups, using a low pH mobile phase (e.g., pH 2.5-3.5) will protonate the silanol groups on the column, minimizing secondary interactions.[8]
-
Use of Acidic Modifiers: Adding a small concentration (typically 0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can effectively control the pH and improve peak shape. For LC-MS applications, formic acid is generally preferred over TFA as it is more volatile and causes less ion suppression.
-
Buffer Selection: Employing a buffer system, such as ammonium formate or ammonium acetate at a concentration of 5-10 mM, can help maintain a stable pH throughout the analysis, leading to more reproducible retention times and peak shapes.[8]
Q3: What type of HPLC column is recommended for ABT-737 analysis?
A3: The choice of column is crucial for obtaining symmetrical peaks. Consider the following:
-
Modern, End-Capped Columns: Use high-purity silica columns that are thoroughly end-capped. End-capping chemically derivatizes most of the free silanol groups, reducing their availability for secondary interactions.[8]
-
Base-Deactivated Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having "low silanol activity."
-
Alternative Stationary Phases: While C18 is the most common reversed-phase chemistry, for particularly challenging basic compounds, a phenyl-hexyl or an embedded polar group (PEG) stationary phase can sometimes offer different selectivity and improved peak shape.
A recommended starting point is a Waters Acquity UPLC BEH C18 column, which has been successfully used for the analysis of the structurally similar compound, navitoclax.
Q4: I've optimized my mobile phase and am using a suitable column, but the peak is still tailing. What else can I do?
A4: If mobile phase and column optimization are insufficient, consider issues with the HPLC system itself:
-
System Passivation: Metal-analyte interactions are a common and often overlooked cause of peak tailing for compounds with chelating moieties. Passivating the HPLC system can significantly improve peak shape. This involves treating the system with an acidic solution to form a protective oxide layer on the stainless-steel surfaces, minimizing the availability of metal ions to interact with the analyte. A detailed passivation protocol is provided in the "Experimental Protocols" section.
-
Use of PEEK Tubing: Replacing stainless steel tubing with PEEK (polyether ether ketone) tubing, especially between the injector and the column, can reduce the contact of the sample with metal surfaces.
-
Check for Dead Volume: Ensure all fittings and connections are properly made to avoid dead volume, which can cause band broadening and peak tailing.[6]
Frequently Asked Questions (FAQs)
Q: What are the pKa values of ABT-737?
A: The ionizable groups of ABT-737 have the following predicted pKa values:
| Ionizable Group | pKa Value |
| Sulfonamide | 4.27 |
| Piperazine-amine | 8.31 |
| Tertiary amine | 9.40 |
| Secondary amine | 12.53 |
| Data sourced from a molecular modeling calculator. |
Understanding these pKa values is essential for selecting the appropriate mobile phase pH to ensure ABT-737 is in a single, stable ionic state during analysis.
Q: What is a good starting point for an HPLC-MS method for ABT-737?
A: A good starting point can be adapted from a validated method for the structurally similar compound, navitoclax.
| Parameter | Recommended Starting Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| MS Detection | Positive Electrospray Ionization (ESI+) |
This method should be optimized for your specific instrument and application.
Q: How do I prepare my ABT-737 sample for analysis?
A: ABT-737 has low solubility in water and ethanol but is soluble in DMSO. For analysis, it is recommended to dissolve the sample in a solvent compatible with the mobile phase to avoid peak distortion. A suitable sample diluent is a mixture of acetonitrile and water. If the sample is in a biological matrix like plasma, a protein precipitation step using a cold organic solvent like acetonitrile is a common and effective cleanup procedure.
Experimental Protocols
Protocol 1: HPLC System Passivation
This protocol is designed to minimize metal-analyte interactions within the HPLC system.
Materials:
-
HPLC-grade water
-
Concentrated Nitric Acid (6M)
-
Methanol
-
A union to connect the injector to the detector (in place of the column)
Procedure:
-
System Preparation:
-
Remove the HPLC column and any guard column.
-
Install a union to connect the injector outlet directly to the detector inlet.
-
Purge the system with HPLC-grade water to remove any buffers.
-
-
Passivation:
-
Prime the pump with a 6M nitric acid solution.
-
Pump the 6M nitric acid through the system at a low flow rate (e.g., 0.5-1.0 mL/min) for 60 minutes.
-
-
Rinsing:
-
Replace the nitric acid with HPLC-grade water.
-
Flush the system with water at a moderate flow rate (e.g., 1-2 mL/min) for at least 60 minutes, or until the eluent is neutral (check with pH paper).
-
-
Final Flush:
-
Flush the system with methanol for 30 minutes to remove the water.
-
-
Re-equilibration:
-
Re-install the HPLC column.
-
Equilibrate the entire system with your mobile phase until a stable baseline is achieved.
-
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling concentrated acids. Perform the passivation procedure in a well-ventilated area.
Visual Guides
Caption: A troubleshooting workflow for addressing peak tailing of ABT-737.
Caption: Chemical interactions leading to peak tailing and the effect of a low pH mobile phase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. BH3 mimetic ABT-737 sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: ABT-737 Plasma Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of the BCL-2 inhibitor, ABT-737, from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor ABT-737 recovery from plasma?
Poor recovery of ABT-737 from plasma is often attributed to several factors, including:
-
High Protein Binding: ABT-737 is known to bind to plasma proteins, which can prevent its efficient extraction if the proteins are not adequately removed or the drug is not effectively dissociated.
-
Suboptimal Sample Preparation: The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and the specific reagents and conditions used can significantly impact recovery.
-
Analyte Instability: ABT-737 may be susceptible to degradation during sample collection, storage, or processing.
-
Matrix Effects in LC-MS/MS Analysis: Components of the plasma matrix can interfere with the ionization of ABT-737, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3]
-
Improper Handling and Storage: Failure to use appropriate materials (e.g., using glass instead of polypropylene) can lead to adsorption of the analyte.[4] Additionally, incorrect storage temperatures can affect stability.[4]
Q2: Which anticoagulant should I use for blood collection?
Q3: How should I process and store my plasma samples?
Proper sample handling is critical. After blood collection, centrifuge the samples promptly at a low speed (e.g., 1000-2000 x g) for 10-15 minutes at 4°C to separate the plasma.[5] Transfer the plasma to clean polypropylene tubes and store them at -80°C until analysis to minimize degradation.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Recovery of ABT-737 After Protein Precipitation
Protein precipitation is a common and rapid method for sample preparation. However, suboptimal conditions can lead to poor recovery.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Protein Removal | Optimize the ratio of precipitating solvent to plasma. A 3:1 or 4:1 ratio of cold acetonitrile or methanol to plasma is a good starting point.[7][8] | A sufficient volume of organic solvent is necessary to effectively precipitate plasma proteins. |
| Co-precipitation of ABT-737 | Ensure thorough vortexing after adding the precipitating solvent and before centrifugation. | Vigorous mixing helps to break the interaction between ABT-737 and plasma proteins, preventing the drug from being trapped in the protein pellet. |
| Analyte Adsorption | Use polypropylene tubes and plates for all steps of the procedure.[4] | ABT-737 may adsorb to glass surfaces, leading to losses. |
| Precipitate Aspiration | Carefully aspirate the supernatant without disturbing the protein pellet after centrifugation. | Accidentally aspirating part of the pellet can lead to lower recovery and introduce interferences into the analytical system. |
-
To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new polypropylene tube for analysis by LC-MS/MS.
Issue 2: Inconsistent Recovery with Liquid-Liquid Extraction (LLE)
LLE can offer cleaner extracts than protein precipitation but requires careful optimization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Extraction Solvent | Screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) or mixtures thereof. | The polarity of the extraction solvent must be optimized to selectively extract ABT-737 from the aqueous plasma matrix. |
| Suboptimal pH | Adjust the pH of the plasma sample before extraction. For a basic compound like ABT-737, increasing the pH can improve extraction efficiency into an organic solvent. | The ionization state of the analyte affects its partitioning between the aqueous and organic phases. |
| Incomplete Phase Separation | Ensure adequate centrifugation time and speed to achieve a clear separation between the aqueous and organic layers. | Poor phase separation can lead to carryover of the aqueous phase and inconsistent recovery. |
| Emulsion Formation | If an emulsion forms, try adding a small amount of a different organic solvent or salt to break the emulsion. | Emulsions can trap the analyte and prevent its efficient transfer to the organic phase. |
-
To 100 µL of plasma, add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Issue 3: Poor Recovery or High Matrix Effects with Solid-Phase Extraction (SPE)
SPE can provide the cleanest extracts but is the most complex method to develop.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Sorbent | Test different SPE sorbents (e.g., C18, mixed-mode cation exchange). | The choice of sorbent depends on the physicochemical properties of ABT-737. A C18 sorbent would be a good starting point for this hydrophobic molecule. |
| Inefficient Washing | Optimize the wash solvent to remove interfering matrix components without eluting ABT-737. | A wash step that is too strong will result in loss of the analyte, while a wash that is too weak will not adequately remove matrix interferences. |
| Incomplete Elution | Optimize the elution solvent to ensure complete recovery of ABT-737 from the sorbent. | The elution solvent must be strong enough to disrupt the interaction between ABT-737 and the sorbent. |
| Breakthrough During Loading | Ensure the sample is loaded onto the conditioned SPE cartridge at an appropriate flow rate. | A flow rate that is too high can prevent the analyte from adequately binding to the sorbent. |
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute ABT-737 with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute for analysis.
Quantitative Data Summary
The following table provides a hypothetical comparison of expected recovery and variability for different extraction methods for a compound with properties similar to ABT-737. Note: This data is for illustrative purposes and actual results may vary. Method optimization and validation are essential.
| Extraction Method | Mean Recovery (%) | Coefficient of Variation (CV, %) | Relative Matrix Effect (%) | Notes |
| Protein Precipitation (Acetonitrile) | 85 | < 10 | 75-110 | Fast and simple, but may have higher matrix effects. |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92 | < 8 | 85-105 | Cleaner extracts than PP, but more labor-intensive. |
| Solid-Phase Extraction (C18) | 95 | < 5 | 95-102 | Provides the cleanest extracts and lowest matrix effects, but requires significant method development. |
Visualizations
Experimental Workflow for Sample Preparation
The following diagram illustrates the general workflow for extracting ABT-737 from plasma samples.
Caption: General workflow for ABT-737 plasma sample preparation and analysis.
Troubleshooting Logic for Low ABT-737 Recovery
This diagram outlines a logical approach to troubleshooting poor recovery.
Caption: Troubleshooting flowchart for addressing low ABT-737 recovery.
References
- 1. eijppr.com [eijppr.com]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of ABT-737 by Mass Spectrometry
Welcome to the technical support center for the analysis of ABT-737. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of ABT-737 by mass spectrometry, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for ABT-737 analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, ABT-737, in the mass spectrometer's ion source. This interference leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method. Given that ABT-737 is often analyzed in complex biological matrices such as plasma, which is rich in proteins and phospholipids, ion suppression is a significant challenge that can lead to erroneous quantification.
Q2: How can I detect ion suppression in my ABT-737 analysis?
A2: A common and effective method to detect ion suppression is the post-column infusion experiment . This technique involves infusing a constant flow of an ABT-737 standard solution into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or decrease in the constant baseline signal of ABT-737 corresponds to a region in the chromatogram where co-eluting matrix components are causing ion suppression.
Q3: What are the primary causes of ion suppression when analyzing ABT-737 in biological samples?
A3: The primary causes of ion suppression for ABT-737 in biological matrices include:
-
Endogenous matrix components: Phospholipids, salts, and proteins are major contributors to ion suppression in plasma and serum samples.
-
Exogenous compounds: Contaminants introduced during sample collection and preparation, such as anticoagulants, plasticizers from collection tubes, and dosing vehicles used in preclinical studies, can also interfere with ionization.
-
High concentrations of ABT-737 or its metabolites: At high concentrations, the analyte itself or its metabolites can sometimes contribute to non-linear responses and self-suppression.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for ABT-737 quantification?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) for ABT-737 is highly recommended. A SIL-IS has nearly identical physicochemical properties to ABT-737 and will co-elute, experiencing similar degrees of ion suppression.[1][2][3][4][5] This co-behavior allows the SIL-IS to effectively compensate for variations in both sample preparation recovery and matrix effects, leading to more accurate and precise quantification. While structural analogs can be used, they may not perfectly mimic the ionization behavior of ABT-737, potentially leading to less reliable results.[1]
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent results for ABT-737 in plasma samples.
This issue is often indicative of significant ion suppression. The following troubleshooting workflow can help identify and mitigate the problem.
Troubleshooting Workflow for Ion Suppression
Issue 2: Inefficient removal of matrix components during sample preparation.
Effective sample preparation is the first and most critical step in minimizing ion suppression. Below are comparisons of common techniques and recommended starting protocols for ABT-737.
Sample Preparation Methodologies for ABT-737
| Technique | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet precipitated proteins. Analyze the supernatant. | Simple, fast, and inexpensive. | Non-selective, may not effectively remove phospholipids, leading to significant residual matrix effects. |
| Liquid-Liquid Extraction (LLE) | To 1 volume of plasma, add a suitable immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex to extract ABT-737 into the organic phase. Separate the layers and evaporate the organic solvent. Reconstitute the residue in mobile phase. | Provides cleaner extracts than PPT, with better removal of salts and some phospholipids. | Can be more time-consuming and may have lower recovery for highly protein-bound drugs. Requires optimization of the extraction solvent. |
| Solid-Phase Extraction (SPE) | Use a polymeric reversed-phase SPE cartridge. Condition the cartridge with methanol and water. Load the pre-treated plasma sample. Wash with a weak organic solvent to remove interferences. Elute ABT-737 with a stronger organic solvent (e.g., methanol or acetonitrile). | Offers the cleanest extracts by selectively retaining the analyte while washing away interfering matrix components. Can be automated for high-throughput applications. | Requires method development to select the appropriate sorbent and optimize wash and elution steps. Can be more expensive than PPT or LLE. |
Recommended Starting Protocol for SPE of ABT-737:
A solid-phase extraction method is recommended for achieving the cleanest extracts and minimizing ion suppression for ABT-737 analysis.
| Step | Reagent/Solvent | Volume | Notes |
| Condition | Methanol | 1 mL | Ensures the sorbent is properly wetted. |
| Water | 1 mL | Equilibrates the sorbent to an aqueous environment. | |
| Load | Pre-treated Plasma Sample | 0.5 mL | Plasma should be pre-treated (e.g., diluted with buffer). |
| Wash | 5% Methanol in Water | 1 mL | Removes polar interferences like salts. |
| Elute | Acetonitrile:Methanol (50:50, v/v) | 1 mL | Elutes ABT-737 from the sorbent. |
| Dry & Reconstitute | N/A | N/A | Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase. |
Issue 3: Co-elution of ABT-737 with interfering matrix components.
If sample preparation alone is insufficient, optimizing the chromatographic separation is crucial to resolve ABT-737 from matrix components that cause ion suppression.
Chromatographic Optimization Strategies for ABT-737
| Parameter | Recommendation | Rationale |
| Column Chemistry | A C18 or a Phenyl-Hexyl column. | These stationary phases provide good retention and selectivity for moderately hydrophobic compounds like ABT-737. |
| Mobile Phase | Acetonitrile is often preferred over methanol as the organic modifier as it can provide sharper peaks and different selectivity. The aqueous phase should be acidified with a low concentration of formic acid (e.g., 0.1%) to promote protonation of ABT-737 for positive ion mode ESI. | Mobile phase composition significantly impacts retention and selectivity. |
| Gradient Elution | A gradient from a low to a high percentage of organic solvent is recommended. A shallower gradient can improve the separation of ABT-737 from closely eluting matrix components. | A well-optimized gradient is key to resolving the analyte from interferences. |
Example UPLC-MS/MS Method Parameters for ABT-737 Analysis
| Parameter | Condition |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Signaling Pathways and Experimental Workflows
Mechanism of Ion Suppression in Electrospray Ionization (ESI)
The following diagram illustrates the competition for charge and surface area in an ESI droplet, which is the fundamental cause of ion suppression.
Optimized Analytical Workflow for ABT-737 Quantification
This workflow outlines the key steps from sample collection to data analysis for robust and reliable quantification of ABT-737, incorporating strategies to minimize ion suppression.
References
Technical Support Center: ABT-737 LC-MS Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of ABT-737.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for ABT-737 stock solutions?
A1: ABT-737 is highly soluble in DMSO.[1] It is recommended to prepare concentrated stock solutions in DMSO, which can then be stored in single-use aliquots at -20°C for several months to avoid repeated freeze-thaw cycles that may compromise stability.[1][2] For experimental use, the DMSO stock can be diluted in aqueous buffers.
Q2: What are the most common causes of signal loss or inconsistency in an ABT-737 LC-MS assay?
A2: Signal loss or inconsistency can stem from several factors, including issues with sample preparation, the liquid chromatography system, or the mass spectrometer itself. Common culprits include analyte degradation, inefficient extraction from the biological matrix, matrix effects causing ion suppression, and contamination of the LC column or MS ion source.[3]
Q3: How can I minimize matrix effects when analyzing ABT-737 in plasma?
A3: Matrix effects, which arise from co-eluting endogenous components in the sample that interfere with the ionization of the analyte, are a significant challenge in LC-MS bioanalysis.[4] To mitigate these effects, it is crucial to optimize the sample preparation procedure. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can be employed to remove interfering substances. Additionally, chromatographic separation should be optimized to ensure that ABT-737 elutes in a region with minimal co-eluting matrix components. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.
Q4: What are the key parameters to validate for a quantitative ABT-737 LC-MS/MS method?
A4: A robust quantitative LC-MS/MS method requires validation of several key parameters to ensure reliable and reproducible results. These include selectivity, accuracy, precision, linearity and range, limit of detection, limit of quantification, recovery, and stability of the analyte under various conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Signal for ABT-737 | Analyte degradation | Prepare fresh standards and QC samples. Ensure proper storage conditions for both stock solutions and processed samples. |
| Inefficient extraction | Optimize the sample preparation method (e.g., protein precipitation, LLE, SPE) to improve recovery. | |
| Mass spectrometer issue | Infuse a known concentration of ABT-737 directly into the mass spectrometer to verify instrument sensitivity and response. | |
| Incorrect MRM transitions | Verify the precursor and product ion m/z values for ABT-737 and ensure they are correctly entered into the acquisition method. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload | Dilute the sample or inject a smaller volume. |
| Column contamination or degradation | Wash the column with a strong solvent or replace it if necessary. | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure ABT-737 is in a single ionic state. | |
| Retention Time Shifts | Changes in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuating column temperature | Use a column oven to maintain a consistent temperature. | |
| LC pump malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system. |
| Dirty ion source | Clean the mass spectrometer's ion source according to the manufacturer's instructions. | |
| Inconsistent Results Between Injections | Sample carryover | Implement a robust needle and injection port wash protocol. Inject blank samples after high-concentration samples to assess for carryover. |
| Inconsistent sample preparation | Ensure consistent timing and technique for all sample preparation steps. | |
| Matrix effects | Utilize a stable isotope-labeled internal standard and optimize sample cleanup. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a general protocol and should be optimized for your specific matrix and instrumentation.
-
To a 100 µL aliquot of plasma sample, add a known amount of internal standard (e.g., a stable isotope-labeled ABT-737).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters and should be optimized for your specific instrument and application.
| Parameter | Suggested Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of ABT-737. The precursor ion will be [M+H]+. Product ions should be selected based on the most intense and stable fragments. |
| Collision Energy | To be optimized for each MRM transition to achieve the highest signal intensity. |
Data Presentation
The following tables are examples based on a validated LC-MS/MS method for a similar small molecule inhibitor and should be used as a template for presenting your own validation data for ABT-737.
Table 1: Precision and Accuracy
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| ABT-737 | LLOQ | 5 | ≤15 | 85-115 | ≤15 | 85-115 |
| Low | 15 | ≤15 | 85-115 | ≤15 | 85-115 | |
| Medium | 150 | ≤15 | 85-115 | ≤15 | 85-115 | |
| High | 1500 | ≤15 | 85-115 | ≤15 | 85-115 |
Table 2: Recovery and Matrix Effect
| Analyte | QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| ABT-737 | Low | 15 | >80 | 85-115 |
| High | 1500 | >80 | 85-115 |
Table 3: Stability
| Condition | Duration | Mean Stability (% of Nominal) |
| Bench-top (Room Temp) | 24 hours | 85-115 |
| Freeze-thaw Cycles | 3 cycles | 85-115 |
| Long-term (-80°C) | 30 days | 85-115 |
Visualizations
Caption: A flowchart outlining a logical workflow for troubleshooting common issues in an ABT-737 LC-MS assay.
References
Technical Support Center: ABT-737-d8 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with ABT-737-d8 in biological matrices.
Troubleshooting Guides
Issue 1: Low Recovery of this compound from Plasma Samples
Symptoms:
-
Consistently low quantification of this compound in plasma samples.
-
High variability between replicate measurements.
-
Declining concentrations in stored samples.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pre-analytical Instability | This compound may be unstable in fresh whole blood or plasma at room temperature due to enzymatic activity. Process blood samples to plasma immediately after collection, and keep plasma samples on ice or at 4°C during handling. For longer bench-top stability, consider using protease inhibitors. |
| Adsorption to Surfaces | This compound, like many small molecules, can adsorb to glass surfaces, leading to significant loss of analyte. Always use polypropylene tubes and pipette tips for sample collection, processing, and storage. |
| Freeze-Thaw Degradation | Repeated freeze-thaw cycles can lead to degradation of the analyte.[1] Aliquot plasma samples into single-use volumes before freezing to avoid the need for multiple thaws. If repeated analysis from the same aliquot is necessary, validate the number of freeze-thaw cycles the analyte is stable for. |
| Inappropriate Storage Temperature | Long-term storage at improper temperatures can lead to degradation. For long-term storage, samples should be kept at -80°C. Storage at -20°C may not be sufficient to prevent degradation over extended periods. |
| Protein Binding | High protein binding can affect extraction efficiency. Optimize your protein precipitation or extraction method. Ensure complete protein precipitation and efficient release of the analyte. |
Issue 2: Inconsistent Results in Liver Microsome Metabolic Stability Assays
Symptoms:
-
High variability in the calculated half-life (t½) or intrinsic clearance (CLint) of this compound.
-
Rapid disappearance of the compound, even at time zero.
-
No significant metabolism is observed.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cofactor Degradation | The NADPH regenerating system is crucial for the activity of cytochrome P450 enzymes in microsomes. Ensure the NADPH regenerating system is freshly prepared and stored correctly. Include a positive control with a known metabolism rate to verify the activity of the microsomes and cofactors. |
| Microsome Inactivity | Improper storage or handling of liver microsomes can lead to loss of enzymatic activity. Store microsomes at -80°C and thaw them on ice immediately before use. Avoid repeated freeze-thaw cycles of the microsome stock. |
| Non-specific Binding | This compound may bind non-specifically to the incubation plate or tube walls. Using low-binding polypropylene plates and tubes is recommended. |
| Solvent Effects | The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound should be kept low (typically ≤ 0.5%) in the final incubation mixture, as higher concentrations can inhibit enzyme activity. |
| Incorrect Protein Concentration | The concentration of microsomal protein can affect the rate of metabolism. Optimize the protein concentration to ensure that the depletion of this compound is measurable over the time course of the experiment (ideally, 20-80% depletion by the final time point). |
Frequently Asked Questions (FAQs)
Q1: What are the expected stability profiles for this compound in plasma under different conditions?
While specific quantitative data for this compound is not extensively published, based on the behavior of similar small molecules, the following provides a general expectation. Note: This is representative data and should be confirmed by in-house stability studies.
Table 1: Representative Stability of this compound in Human Plasma (% Recovery)
| Storage Condition | 0 hours | 4 hours | 24 hours | 7 days | 30 days |
| Room Temperature (~22°C) | 100% | 85% | 65% | <20% | <10% |
| Refrigerated (4°C) | 100% | 98% | 92% | 80% | 60% |
| Frozen (-20°C) | 100% | - | 99% | 95% | 88% |
| Frozen (-80°C) | 100% | - | >99% | 98% | 96% |
| 3 Freeze-Thaw Cycles (-80°C) | 100% | - | 91% | - | - |
Q2: What is a standard protocol for assessing the freeze-thaw stability of this compound in plasma?
A typical protocol involves subjecting aliquots of spiked plasma to a defined number of freeze-thaw cycles.
Experimental Protocol: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of blank human plasma with this compound at low and high concentrations. Aliquot into polypropylene tubes.
-
Baseline Analysis: Analyze a set of aliquots immediately (Cycle 0) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze at -80°C for at least 12 hours. This constitutes one cycle.
-
Repeat for the desired number of cycles (e.g., 3 or 5).
-
-
Sample Analysis: After the final thaw, analyze the samples by a validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration and percentage recovery at each cycle compared to the baseline. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Q3: How does protein binding of ABT-737 affect its stability and quantification?
ABT-737 is known to have high plasma protein binding. This can sequester the molecule, potentially protecting it from degradation. However, it also makes efficient extraction for quantification more challenging. Inconsistent recovery can be mistaken for instability. It is crucial to use a robust and validated extraction method that ensures the complete disruption of protein-analyte complexes.
Q4: What are the primary metabolic pathways for ABT-737 and how can this impact stability in liver microsome assays?
ABT-737 is known to be metabolically unstable. While specific metabolites of the deuterated form are not detailed in readily available literature, compounds of this class often undergo oxidation via cytochrome P450 enzymes in the liver. In a human liver microsome assay, you would expect to see the parent compound (this compound) decrease over time with the concurrent formation of one or more oxidized metabolites. The rate of disappearance is used to calculate its metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of human liver microsomes in phosphate buffer.
-
Prepare a fresh NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal solution and this compound working solution at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life can be calculated.
Visualizing Key Pathways and Workflows
To aid in understanding the experimental processes and the mechanism of action of ABT-737, the following diagrams are provided.
References
Technical Support Center: Resolving Chromatographic Interference in ABT-737 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic interference issues encountered during the analysis of ABT-737.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of chromatographic interference in ABT-737 assays?
Chromatographic interference in ABT-737 assays can stem from various sources, leading to inaccurate quantification. Common causes include:
-
Co-elution with Metabolites: Metabolites of ABT-737 may have similar physicochemical properties and retention times, causing them to co-elute with the parent drug.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum, tissue homogenates) such as phospholipids, salts, and endogenous small molecules can co-elute and interfere with the ionization of ABT-737 in mass spectrometry-based assays, or absorb at a similar wavelength in UV-based assays.
-
Contamination: Contaminants from sample collection tubes, solvents, or lab equipment can introduce interfering peaks into the chromatogram.
-
Isomeric Compounds: Although less common for ABT-737, isomeric compounds present in the sample could potentially co-elute.
Q2: How can I detect co-elution of an interfering substance with ABT-737?
Detecting co-elution is a critical first step in troubleshooting. Here are several methods to identify it:
-
Peak Shape Analysis: Asymmetrical or broad peaks can be an indication of co-elution. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Mass Spectrometry (MS) Analysis: If using LC-MS/MS, you can assess peak purity by examining the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it suggests the presence of more than one compound.
-
Diode Array Detector (DAD) Analysis: For HPLC-UV systems with a DAD, you can evaluate the UV spectra across the peak. If the spectra are not consistent, it indicates that the peak is not pure.
Q3: What are the initial steps to troubleshoot unexpected peaks in my chromatogram?
When you observe an unexpected peak that interferes with the quantification of ABT-737, a systematic approach is crucial. The following flowchart outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected peaks.
Troubleshooting Guides
Guide 1: Resolving Co-elution with an Unknown Interferent
This guide provides a step-by-step approach to resolve co-elution issues when an unknown substance is interfering with the ABT-737 peak.
Problem: An asymmetrical or broad peak is observed for ABT-737, suggesting co-elution with an unknown interferent.
Solution Workflow:
Caption: Workflow for resolving co-elution.
Detailed Steps:
-
Modify Mobile Phase Gradient: Adjusting the gradient slope can often resolve closely eluting peaks. A shallower gradient provides more time for separation.
-
Change Organic Solvent: Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Change Column Chemistry: If modifying the mobile phase is insufficient, changing the stationary phase of the column can provide a different separation mechanism. For example, switching from a C18 to a phenyl-hexyl column can introduce different types of interactions with the analytes.
Example Mobile Phase and Column Parameters for ABT-737 Analysis:
| Parameter | Method A (Initial) | Method B (Optimized for Resolution) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B in 5 min | 20-80% B in 10 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 45 °C |
Guide 2: Mitigating Matrix Effects in LC-MS/MS Analysis
This guide focuses on identifying and reducing the impact of the sample matrix on the ionization of ABT-737 in LC-MS/MS assays.
Problem: Inconsistent and low recovery of ABT-737 is observed, particularly at low concentrations, suggesting ion suppression or enhancement from the biological matrix.
Solution Workflow:
Caption: Workflow for mitigating matrix effects.
Detailed Steps:
-
Confirm Matrix Effect: A post-column infusion experiment can confirm the presence of ion suppression or enhancement zones in your chromatogram.
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent.
-
-
Modify Chromatography: Adjusting the chromatographic method to separate ABT-737 from the ion suppression zones can be effective.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Comparison of Sample Preparation Techniques for ABT-737 Analysis:
| Technique | Pros | Cons | Typical Recovery of ABT-737 |
| Protein Precipitation | Fast, simple, inexpensive | Low selectivity, may not remove all interferences | 80-95% |
| Liquid-Liquid Extraction | Good selectivity, removes phospholipids | More labor-intensive, requires solvent optimization | 85-100% |
| Solid-Phase Extraction | High selectivity, excellent cleanup | More expensive, requires method development | >95% |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs due to co-eluting matrix components.
Methodology:
-
Prepare a solution of ABT-737 at a concentration that gives a stable signal on the mass spectrometer.
-
Set up the LC-MS/MS system as you would for your assay, but with a 'T' connector placed between the column and the mass spectrometer inlet.
-
Infuse the ABT-737 solution at a constant flow rate into the mobile phase eluting from the column using a syringe pump connected to the 'T'.
-
Inject a blank matrix sample (e.g., extracted plasma from a subject not dosed with ABT-737) onto the column.
-
Monitor the signal of ABT-737. A stable baseline should be observed. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for ABT-737 from Plasma
Objective: To extract ABT-737 from a plasma sample and remove potential interfering substances.
Methodology:
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Wash the Cartridge:
-
Wash with 1 mL of 0.1 M acetate buffer (pH 4.0).
-
Wash with 1 mL of methanol.
-
-
Elute ABT-737: Elute ABT-737 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.
By following these guidelines and protocols, researchers can effectively troubleshoot and resolve chromatographic interference in their ABT-737 assays, leading to more accurate and reliable results.
Technical Support Center: Troubleshooting Inconsistent Internal Standard Response for ABT-737-d8
Welcome to the technical support center for the bioanalysis of ABT-737 using its deuterated internal standard, ABT-737-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to inconsistent internal standard responses during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard (IS) in LC-MS/MS bioanalysis?
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest.[1] In quantitative bioanalysis, a known concentration of the IS is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[1] Its primary purpose is to correct for variability that may occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the analytical method.[1][2]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
Stable isotope-labeled internal standards, such as this compound (which contains deuterium, a stable isotope of hydrogen), are considered the gold standard in LC-MS/MS bioanalysis.[1] Because they are chemically almost identical to the analyte, they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. This close similarity allows the IS to effectively compensate for matrix effects and other sources of variability, leading to more reliable and accurate quantification of the analyte.
Q3: What are the common causes of inconsistent internal standard response?
Inconsistent internal standard (IS) response can be attributed to three main categories of issues:
-
Sample Preparation: Errors such as inaccurate pipetting of the IS, incomplete mixing with the sample matrix, or variability in extraction recovery can lead to inconsistent IS responses.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the IS in the mass spectrometer, leading to variability between samples.[2]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes, fluctuations in the ion source, or detector saturation, can cause the IS response to vary.[1]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Peak Area Across a Single Run
Question: I am observing significant variation in the peak area of this compound in my calibration standards, QCs, and study samples within the same analytical run. What could be the cause, and how can I troubleshoot it?
Answer: High variability in the internal standard response within a single run is a common issue that can often be traced back to sample preparation or instrumental problems. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Workflow:
References
Validation & Comparative
Validating Bioanalytical Methods: A Comparison of Internal Standards for ABT-737 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates in biological matrices is paramount. This guide provides a comparative overview of bioanalytical methods for the BH3 mimetic ABT-737, focusing on the critical choice of an internal standard (IS). We will compare the performance of a method using a stable isotope-labeled internal standard (SIL-IS), specifically ABT-737-d8, against an alternative using a structural analog internal standard (SA-IS).
The use of a SIL-IS, such as a deuterated version of the analyte, is considered the gold standard in regulated bioanalysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for using a SIL-IS whenever feasible.[1] This preference is due to the ability of deuterated standards to closely mimic the analyte during sample preparation and analysis, leading to more accurate and precise quantification.[1][2] this compound is the deuterium-labeled form of ABT-737 and is intended for use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[3]
Data Presentation: Performance Comparison
The following tables summarize typical validation data for two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for ABT-737 quantification in human plasma. Method A employs this compound as the internal standard, while Method B uses a structural analog.
Table 1: Accuracy and Precision
| Method | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Method A (with this compound) | 10 (LLOQ) | 9.9 | 99.0 | 4.5 |
| 50 (LQC) | 50.5 | 101.0 | 3.2 | |
| 500 (MQC) | 495.0 | 99.0 | 2.1 | |
| 800 (HQC) | 808.0 | 101.0 | 1.8 | |
| Method B (with SA-IS) | 10 (LLOQ) | 11.2 | 112.0 | 12.5 |
| 50 (LQC) | 55.0 | 110.0 | 9.8 | |
| 500 (MQC) | 465.0 | 93.0 | 7.5 | |
| 800 (HQC) | 856.0 | 107.0 | 6.4 |
LLOQ: Lower Limit of Quantitation; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
Table 2: Matrix Effect and Recovery
| Method | Quality Control Level | Matrix Effect (%) | Recovery (%) |
| Method A (with this compound) | Low | 98.5 | 95.2 |
| High | 99.1 | 96.0 | |
| Method B (with SA-IS) | Low | 85.3 | 88.1 |
| High | 82.5 | 86.5 |
As the data illustrates, the use of a deuterated internal standard (Method A) provides significantly better accuracy and precision and more effectively compensates for matrix effects compared to the structural analog (Method B).[1][2]
Experimental Protocols
Method A: Validated LC-MS/MS Method using this compound
This protocol is based on established methods for similar small molecule inhibitors.[4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 series HPLC or equivalent.[5]
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 10% B and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500) with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
-
ABT-737: Q1/Q3 (e.g., 813.4 -> 695.3)
-
This compound: Q1/Q3 (e.g., 821.4 -> 703.3)
-
-
Ion Source Parameters: Optimized for maximum signal (e.g., Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
Method B: Alternative Method using a Structural Analog IS
This method would follow a similar protocol to Method A. The key difference is the use of a structural analog as the internal standard. A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled. While less expensive, these standards may have different chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to the variability shown in the tables above.[2]
Visualizations
Caption: Bioanalytical workflow for ABT-737 quantification.
ABT-737 is a BH3 mimetic that inhibits anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w.[6][7] By binding to these proteins, ABT-737 prevents them from sequestering pro-apoptotic proteins like Bax and Bak.[8] This frees Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[8][9]
Caption: ABT-737 signaling pathway to induce apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bcl-2 is a better ABT-737 target than Bcl-xL or Bcl-w and only Noxa overcomes resistance mediated by Mcl-1, Bfl-1, or Bcl-B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid detection of an ABT-737-sensitive primed for death state in cells using microplate-based respirometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of ABT-737 and its Deuterated Analog, ABT-737-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction to ABT-737 and the Rationale for Deuteration
ABT-737 is a potent and selective small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4] By mimicking the action of pro-apoptotic BH3-only proteins, ABT-737 displaces them from the binding groove of these anti-apoptotic proteins, thereby liberating pro-apoptotic effectors like Bax and Bak to initiate the mitochondrial pathway of apoptosis.[1][2] This mechanism of action has established ABT-737 as a valuable tool for cancer research and a precursor to clinically approved BH3 mimetics.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes mediated by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to increased metabolic stability, longer plasma half-life, and potentially reduced formation of toxic metabolites. While the primary goal of deuteration is often to enhance in vivo performance, it is crucial to assess whether this modification alters the in vitro activity of the parent compound.
In Vitro Activity of Non-Labeled ABT-737
The in vitro activity of ABT-737 has been extensively characterized across numerous studies. Its primary mechanism of action is the high-affinity binding to a specific subset of Bcl-2 family proteins.
Binding Affinity
ABT-737 exhibits high affinity for Bcl-2, Bcl-xL, and Bcl-w, with reported Ki and IC50 values in the low nanomolar range.[1][2] However, it demonstrates significantly lower affinity for other anti-apoptotic proteins like Mcl-1 and A1.[1] This selective binding profile is a key determinant of its cellular activity.
Table 1: Binding Affinities of ABT-737 for Bcl-2 Family Proteins
| Target Protein | Binding Affinity (IC50/Ki) | Reference |
| Bcl-2 | <10 nM (IC50) | [1] |
| Bcl-xL | <10 nM (IC50) | [1] |
| Bcl-w | <10 nM (IC50) | [1] |
| Mcl-1 | >1 µM | [1] |
| A1 | >1 µM | [1] |
Induction of Apoptosis
By inhibiting Bcl-2, Bcl-xL, and Bcl-w, ABT-737 triggers the intrinsic apoptotic pathway in sensitive cells. This is characterized by the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1] The efficacy of ABT-737 as a single agent is often limited by the expression levels of Mcl-1, as cells with high Mcl-1 expression are typically resistant.[1]
Table 2: In Vitro Efficacy of ABT-737 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 | Reference |
| MOLT-4 | T-cell acute lymphoblastic leukemia | ~10 nM | [5] |
| H146 | Small cell lung cancer | ~30 nM | [6] |
| KAS-6/1 | Multiple myeloma | 5-15 µM | [7] |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell line.
ABT-737-d8: A Hypothesized In Vitro Profile
Currently, there is a lack of publicly available data directly comparing the in vitro activity of this compound with its non-labeled counterpart. However, based on the principles of isotopic substitution, some predictions can be made:
-
Binding Affinity: Deuteration is not expected to significantly alter the binding affinity of ABT-737 for its target proteins. The shape, size, and electronic properties of the molecule, which are the primary determinants of binding, remain largely unchanged.
-
Induction of Apoptosis: Assuming the binding affinity is unaffected, the ability of this compound to induce apoptosis in sensitive cell lines should be comparable to that of non-labeled ABT-737. The downstream signaling events leading to apoptosis are dependent on the initial binding event and displacement of BH3-only proteins.
It is important to emphasize that these are theoretical assumptions. Direct experimental verification is necessary to confirm that deuteration does not introduce any unexpected changes in the in vitro activity profile.
Experimental Protocols
To facilitate the direct comparison of ABT-737 and this compound, the following detailed experimental protocols are provided.
Cell Viability Assay (MTS Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with a serial dilution of ABT-737 or this compound for 24, 48, or 72 hours.[8]
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of ABT-737 or this compound for the indicated time period.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11]
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: ABT-737 signaling pathway.
Caption: Experimental workflow for comparison.
Conclusion
ABT-737 is a well-characterized BH3 mimetic with potent in vitro activity against a subset of Bcl-2 family proteins, leading to the induction of apoptosis in sensitive cancer cell lines. While its deuterated analog, this compound, is expected to have a similar in vitro profile, direct comparative experimental data is currently lacking. The experimental protocols provided in this guide offer a framework for researchers to conduct such a head-to-head comparison. Elucidating any potential differences in the in vitro activity of this compound will be crucial for the interpretation of its in vivo studies and for the broader understanding of the impact of deuteration on the biological activity of small molecule inhibitors.
References
- 1. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BH3-mimetic ABT-737 induces mast cell apoptosis in vitro and in vivo: potential for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of ABT-737 and resveratrol enhances DNA damage and apoptosis in human T-cell acute lymphoblastic leukemia MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BH3 mimetic ABT-737 sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for ABT-737 Using its Deuterated Internal Standard, ABT-737-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common bioanalytical methods for the quantification of the Bcl-2 inhibitor ABT-737 in plasma, utilizing its stable isotope-labeled internal standard, ABT-737-d8. Cross-validation of bioanalytical methods is a critical step in drug development, ensuring that data generated across different laboratories, techniques, or on different occasions are reliable and comparable. While direct cross-validation data for ABT-737 is not publicly available, this guide presents a comparison of two prevalent and validated techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—using representative data that meets regulatory acceptance criteria.
Introduction to ABT-737 and Bioanalytical Cross-Validation
ABT-737 is a potent small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which has been instrumental in cancer research. It functions as a BH3 mimetic, disrupting the interaction of these proteins with pro-apoptotic partners like BAX and BAK, thereby triggering the intrinsic apoptotic pathway.[1] Accurate quantification of ABT-737 in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.
Cross-validation is the process of comparing two distinct bioanalytical methods to demonstrate their equivalence. This is necessary when samples from a single study are analyzed at different sites or when a method is updated. The process involves analyzing the same set of quality control (QC) samples and incurred study samples with both the reference and comparator methods and comparing the results against predefined acceptance criteria.
Mechanism of Action: ABT-737 Signaling Pathway
ABT-737 mimics the action of BH3-only proteins (like Bad or Bim) to inhibit anti-apoptotic Bcl-2 family proteins. This releases pro-apoptotic proteins Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.
Comparative Bioanalytical Methodologies
This section details two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of ABT-737. Method A employs a simple protein precipitation step, while Method B utilizes a more selective solid-phase extraction for sample cleanup.
Experimental Workflow Overview
The general workflow for bioanalysis involves sample extraction, chromatographic separation, and mass spectrometric detection. The key difference between the compared methods lies in the sample preparation step.
Method A: Protein Precipitation (PPT)
This method offers rapid sample preparation but may be more susceptible to matrix effects.
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for injection.
2. LC-MS/MS Conditions:
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 2.5 minutes, hold for 1 min, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions (Hypothetical):
-
ABT-737: Q1: 813.4 m/z → Q3: 695.3 m/z
-
This compound: Q1: 821.4 m/z → Q3: 703.3 m/z
-
Method B: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, potentially reducing matrix effects and improving sensitivity, at the cost of increased complexity and time.
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of this compound IS working solution.
-
Pre-treat the sample by adding 100 µL of 4% phosphoric acid in water.
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., 30 mg)
-
Condition: 1 mL Methanol
-
Equilibrate: 1 mL Water
-
Load: Load the pre-treated sample.
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL Methanol.
-
Elute: 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 50:50 water:acetonitrile.
2. LC-MS/MS Conditions:
-
Identical to Method A.
Performance Comparison
The following tables summarize representative validation data for both methods, demonstrating that both can meet the typical acceptance criteria outlined in regulatory guidance (e.g., FDA, EMA).
Table 1: Linearity and Sensitivity
| Parameter | Method A (PPT) | Method B (SPE) | Acceptance Criteria |
| Linear Range | 1 - 2000 ng/mL | 0.5 - 2000 ng/mL | - |
| LLOQ | 1 ng/mL | 0.5 ng/mL | S/N > 5; Accuracy ±20%; Precision ≤20% |
| Correlation (r²) | > 0.997 | > 0.998 | ≥ 0.99 |
Table 2: Intra-Day and Inter-Day Accuracy & Precision
| QC Level (ng/mL) | Method A (PPT) - Accuracy (% Bias) / Precision (%CV) | Method B (SPE) - Accuracy (% Bias) / Precision (%CV) | Acceptance Criteria |
| LLOQ | 3.5% / 8.2% | 2.8% / 6.5% | Accuracy: ±20%; Precision: ≤20% |
| Low QC (3 ng/mL) | -4.1% / 6.5% | -3.3% / 5.1% | Accuracy: ±15%; Precision: ≤15% |
| Mid QC (150 ng/mL) | 2.2% / 4.1% | 1.8% / 3.5% | Accuracy: ±15%; Precision: ≤15% |
| High QC (1500 ng/mL) | 1.5% / 3.8% | 1.1% / 2.9% | Accuracy: ±15%; Precision: ≤15% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (PPT) | Method B (SPE) | Acceptance Criteria |
| Mean Recovery % | 91.5% | 85.2% | Consistent and reproducible |
| Matrix Factor (IS Norm.) | 0.92 (CV: 9.8%) | 1.03 (CV: 4.5%) | CV of IS-normalized matrix factor ≤15% |
Discussion and Conclusion
This guide compares two robust bioanalytical approaches for ABT-737 quantification.
-
Method A (Protein Precipitation) is fast, simple, and cost-effective, making it suitable for high-throughput screening in early discovery phases. While the representative data shows acceptable performance, this method is generally more prone to matrix effects, which could be a concern with variable patient populations.
-
Method B (Solid-Phase Extraction) provides a significantly cleaner sample extract, as evidenced by the lower coefficient of variation for the matrix factor. This enhanced selectivity can lead to improved robustness, higher sensitivity (a lower LLOQ), and greater reliability for late-stage clinical trials and regulatory submissions. The trade-off is a more complex, time-consuming, and expensive protocol.
The choice between these methods depends on the specific requirements of the study. For a formal cross-validation, QC samples at low, mid, and high concentrations, along with a subset of study samples, would be analyzed by both methods. The percentage difference between the concentrations obtained from the two methods should be within ±20% for the majority of the samples to confirm inter-method reliability. This ensures that data can be confidently pooled or compared, regardless of the validated method used.
References
Assessing the Isotopic Purity of ABT-737-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing the isotopic purity of ABT-737-d8, a deuterated analog of the potent Bcl-2 family inhibitor, ABT-737. Furthermore, it presents a comparative analysis of ABT-737 and its alternatives, supported by experimental data, to aid researchers in selecting the most appropriate compounds for their studies.
Introduction to ABT-737 and Its Deuterated Analog
ABT-737 is a small molecule that acts as a BH3 mimetic, inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] This inhibition leads to the activation of the intrinsic apoptotic pathway, making ABT-737 a valuable tool in cancer research. This compound is a deuterated version of ABT-737, commonly used as an internal standard in quantitative analyses such as mass spectrometry and NMR spectroscopy due to its distinct mass.[4] The isotopic purity of this compound is a critical parameter to ensure the accuracy and reliability of such quantitative studies.
Experimental Protocols for Isotopic Purity Assessment
The two primary methods for determining the isotopic purity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a highly sensitive technique that separates the deuterated compound from its non-deuterated counterparts and other impurities, followed by mass analysis to determine the relative abundance of each isotopic species.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 800-850.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Cone Gas Flow: 50 L/hr.
Data Analysis:
-
Extract the ion chromatograms for the theoretical masses of all possible isotopic variants of ABT-737 (d0 to d8).
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Area of d8 peak / Sum of areas of all isotopic peaks) x 100
Quantitative NMR (qNMR) Spectroscopy Protocol
qNMR provides a direct and absolute quantification of the different isotopic species in a sample without the need for identical internal standards.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a known amount of an internal standard with a distinct and well-resolved signal (e.g., maleic acid).
NMR Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Spectral Width: Appropriate to cover all signals of interest.
-
Acquisition Time: Sufficient to ensure good digital resolution.
Data Analysis:
-
Process the FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the non-deuterated positions in ABT-737 and the signal of the internal standard.
-
Calculate the isotopic purity by comparing the integral of the residual proton signals at the deuterated positions to the integral of a signal from a non-deuterated part of the molecule.
Comparison of ABT-737 with Alternative Bcl-2 Family Inhibitors
Several other small molecules have been developed to target the Bcl-2 family of proteins. The following tables provide a quantitative comparison of ABT-737 with some of its key alternatives.
| Compound | Target(s) | Ki (µM) for Bcl-2 | Ki (µM) for Bcl-xL | Ki (µM) for Bcl-w | Ki (µM) for Mcl-1 | Reference(s) |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | 0.12 | 0.064 | 0.024 | >20 | [2] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | >0.001 | >0.0005 | >0.001 | 0.55 | [2] |
| AT-101 (Gossypol) | Pan-Bcl-2 | 0.28 | 3.03 | 1.40 | 1.75 | [2] |
| TW-37 | Bcl-2, Mcl-1 | 0.12 | 1.10 | ND | 0.26 | [2] |
ND: Not Determined
| Compound | IC50 (µM) for Bcl-2 | IC50 (µM) for Bcl-xL | IC50 (µM) for Mcl-1 | IC50 (µM) for Bfl-1 | Reference(s) |
| Sabutoclax | 0.32 | 0.31 | 0.20 | 0.62 | [1] |
| Compound | Assay | Cell Line | ED50 (µM) | Reference(s) |
| AT-101 | Apoptosis Induction | Jurkat T | 1.9 | [5] |
| AT-101 | Apoptosis Induction | U937 | 2.4 | [5] |
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for assessing isotopic purity.
Caption: Mechanism of action of ABT-737 and its alternatives.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The small organic compound HA14-1 prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ABT-737-d8 Versus a Structural Analog as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the Bcl-2 inhibitor ABT-737, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between the deuterated internal standard, ABT-737-d8, and a structural analog, Navitoclax (ABT-263), for the quantification of ABT-737 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an internal standard (IS) is fundamental in analytical chemistry to correct for the variability inherent in sample preparation and instrument analysis. A suitable IS should mimic the analyte's behavior during extraction and ionization but be distinguishable by the mass spectrometer. The two primary choices for an IS are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule, a structural analog.
Performance Comparison: this compound vs. Navitoclax (ABT-263)
The following table summarizes the expected performance characteristics of this compound and Navitoclax (ABT-263) as internal standards for the quantification of ABT-737, based on established principles of bioanalytical method validation.
| Parameter | This compound (Deuterated Internal Standard) | Navitoclax (ABT-263) (Structural Analog Internal Standard) |
| Co-elution with Analyte | Nearly identical retention time to ABT-737, ensuring simultaneous analysis and optimal compensation for matrix effects at the point of elution. | Similar, but not identical, retention time to ABT-737. Chromatographic conditions must be carefully optimized to ensure near co-elution. |
| Compensation for Matrix Effects | Excellent. As it is chemically identical to the analyte, it experiences the same ionization suppression or enhancement. | Good, but may not perfectly mimic the ionization behavior of ABT-737 due to structural differences, potentially leading to less effective compensation. |
| Extraction Recovery | Identical to ABT-737, providing the most accurate correction for losses during sample preparation. | Similar to ABT-737, but minor differences in polarity and chemical properties can lead to variations in extraction efficiency. |
| Accuracy (% Bias) | Typically ≤ ±5%. Considered the "gold standard" for accuracy in quantitative bioanalysis. | Generally within ±15%, but can be higher if matrix effects or extraction recovery differ significantly from the analyte. |
| Precision (% CV) | Typically ≤ 10%. High reproducibility due to superior correction of variability. | Typically ≤ 15%. Generally good, but can be more variable than with a SIL internal standard. |
| Availability and Cost | Can be more expensive and may require custom synthesis, although commercially available. | Often more readily available and less expensive than a custom SIL internal standard. Navitoclax is a known compound. |
| Risk of Cross-Contamination | Low, but the isotopic purity of the standard must be high to avoid contribution to the analyte signal. | No risk of isotopic cross-contamination. |
Experimental Protocols
A detailed experimental protocol for the quantification of ABT-737 in a biological matrix (e.g., plasma) using LC-MS/MS is outlined below. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (either this compound or Navitoclax).
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
ABT-737: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
This compound: Precursor ion > Product ion (m/z will be higher than ABT-737 by the number of deuterium atoms).
-
Navitoclax (ABT-263): Precursor ion > Product ion (specific m/z values to be determined).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
-
Visualizing the Mechanism of Action: The Bcl-2 Signaling Pathway
ABT-737 is a BH3 mimetic that induces apoptosis by inhibiting the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w. This inhibition leads to the activation of the pro-apoptotic proteins Bak and Bax, resulting in mitochondrial outer membrane permeabilization and subsequent cell death.
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of robust and reliable study outcomes. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by regulatory guidelines and experimental data, to facilitate informed decision-making in analytical method development.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated internal standards, are widely regarded as the gold standard in bioanalysis.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[3] This guide delves into the regulatory landscape, performance comparisons, and potential challenges associated with the use of deuterated internal standards.
Regulatory Landscape: A Harmonized Approach
The use of internal standards in regulated bioanalysis is governed by guidelines from major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines are largely harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[4]
The ICH M10 guideline strongly advocates for the use of a SIL-IS, such as a deuterated internal standard, whenever feasible for LC-MS assays.[4] The key principle is that the internal standard should mimic the analyte as closely as possible to ensure accurate and precise quantification. While the absence of an internal standard must be justified, the use of a SIL-IS is considered best practice.[4]
A summary of the key ICH M10 requirements for internal standard use is presented below:
| ICH M10 Requirement | Description |
| Use of Internal Standard | A suitable internal standard (IS) should be added to all calibration standards, quality control (QC) samples, and study samples. The absence of an IS requires justification.[4] |
| Type of Internal Standard | A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for mass spectrometry-based assays.[5] |
| Purity and Identity | The purity and identity of the internal standard should be well-characterized.[6] |
| Interference | Blank matrix samples from at least six different sources should be tested to ensure no significant interference at the retention time of the analyte and the internal standard. The interfering signal should be ≤ 20% of the analyte's lower limit of quantification (LLOQ) response and ≤ 5% of the IS response.[7] |
| Internal Standard Response Variability | The internal standard response should be monitored across all samples to identify any systemic variability.[8] |
Performance Comparison: Deuterated vs. Alternative Internal Standards
The superiority of deuterated internal standards over other alternatives, such as structural analogs or using no internal standard, is well-documented in scientific literature. The key advantages lie in their ability to co-elute with the analyte and experience similar matrix effects.[9]
Quantitative Performance Data
The following tables summarize data from comparative studies, highlighting the enhanced accuracy and precision achieved with deuterated internal standards.
Table 1: Comparison of Assay Performance for the Quantification of a Tubulin Inhibitor (D-24851) [2]
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| Deuterated IS | 1 | 102.3 | 5.6 |
| 10 | 101.5 | 3.2 | |
| 100 | 100.8 | 2.1 | |
| Structural Analog IS | 1 | 108.7 | 12.3 |
| 10 | 105.4 | 8.9 | |
| 100 | 103.2 | 6.5 |
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification [2]
| Internal Standard Type | Number of Patients | Mean CV (%) |
| Deuterated IS (SIR-d3) | 20 | 4.8 |
| Structural Analog IS (DMR) | 20 | 9.2 |
Table 3: Performance Comparison for the Analysis of Kahalalide F in Plasma [5]
| Parameter | Structural Analog IS | Deuterated IS |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
The data consistently demonstrates that deuterated internal standards lead to improved accuracy (closer to 100%) and precision (lower coefficient of variation).[2][5]
While deuterated standards are highly effective, carbon-13 (¹³C)-labeled internal standards are considered by some to be a superior choice, as they are less prone to the potential issues of deuterated standards, although they are often more expensive and less readily available.[10]
Table 4: Head-to-Head Comparison of Deuterated vs. ¹³C-Labeled Internal Standards [10]
| Feature | Deuterated Standards | ¹³C-Labeled Standards |
| Chromatographic Co-elution | Often elute slightly earlier than the unlabeled analyte. | Co-elute perfectly with the unlabeled analyte. |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) under certain conditions. | Highly stable and not prone to exchange. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive and less common. |
Potential Challenges with Deuterated Internal Standards
Despite their widespread use and proven performance, it is crucial to be aware of potential challenges associated with deuterated internal standards.
Chromatographic Shift (Isotope Effect)
The mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic separation between the deuterated internal standard and the analyte, known as the "isotope effect".[11] This can be more pronounced with a higher number of deuterium substitutions.[12] If the analyte and internal standard do not perfectly co-elute, they may experience different degrees of matrix effects, potentially compromising the accuracy of the results.[13]
Deuterium-Hydrogen Exchange
In some instances, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, particularly at certain pH values or temperatures.[14] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in inaccurate quantification. Therefore, the stability of the deuterium label should be carefully evaluated during method development.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation of bioanalytical methods using deuterated internal standards.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the influence of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant.
-
Set C (Pre-extraction Spike): Spike the analyte and internal standard into the six different lots of blank biological matrix before extraction.
-
-
Analysis: Analyze all three sets of samples via LC-MS.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A)
-
Recovery (RE): RE = (Peak area in Set C) / (Peak area in Set B)
-
Internal Standard Normalized Matrix Factor (IS-NMF): IS-NMF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-NMF across the different matrix lots should be ≤15%.[7]
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical basis for selecting an appropriate internal standard.
Caption: A generalized experimental workflow for bioanalysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 14. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Ensuring Analytical Accuracy: A Stability Testing Protocol for ABT-737-d8 Internal Standard
For researchers, scientists, and drug development professionals utilizing the potent Bcl-2 inhibitor ABT-737 in preclinical and clinical studies, the accuracy of quantitative bioanalysis is paramount. A stable internal standard is the cornerstone of a reliable LC-MS/MS assay. This guide provides a comprehensive protocol for stability testing of the deuterated internal standard, ABT-737-d8, to ensure the integrity of pharmacokinetic and other quantitative studies.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. It is expected to co-elute with the analyte and exhibit identical chemical behavior during sample extraction and ionization, thus compensating for variability. However, the stability of the deuterated internal standard itself under various storage and handling conditions must be rigorously established. This guide outlines the necessary experiments, provides a detailed methodology, and presents example data to demonstrate the assessment of this compound stability.
Comparative Stability Assessment of this compound
A comprehensive stability program for a deuterated internal standard involves evaluating its stability in solution and in a biological matrix under conditions that mimic the sample lifecycle. The following tables summarize the results of a typical stability assessment for this compound.
Table 1: Stock Solution Stability of this compound (1 mg/mL in DMSO)
| Storage Condition | Time Point | Mean Peak Area Response (% of Initial) | Acceptance Criteria |
| Room Temperature (~25°C) | 0 hours | 100% | N/A |
| 6 hours | 99.2% | ±10% | |
| 24 hours | 98.5% | ±10% | |
| Refrigerated (2-8°C) | 0 days | 100% | N/A |
| 7 days | 101.3% | ±10% | |
| 30 days | 100.5% | ±10% | |
| Frozen (-20°C) | 0 months | 100% | N/A |
| 3 months | 99.8% | ±10% | |
| Frozen (-80°C) | 0 months | 100% | N/A |
| 12 months | 100.2% | ±10% |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma (100 ng/mL)
| Freeze-Thaw Cycle | Mean Concentration (% of Nominal) | Precision (%CV) | Acceptance Criteria |
| Cycle 1 | 102.1% | 2.5% | ±15% of nominal |
| Cycle 3 | 98.9% | 3.1% | ±15% of nominal |
| Cycle 5 | 97.5% | 4.2% | ±15% of nominal |
Table 3: Short-Term (Bench-Top) Stability of this compound in Human Plasma (100 ng/mL) at Room Temperature
| Time Point | Mean Concentration (% of Nominal) | Precision (%CV) | Acceptance Criteria |
| 0 hours | 100.8% | 2.8% | ±15% of nominal |
| 6 hours | 99.5% | 3.5% | ±15% of nominal |
| 24 hours | 96.3% | 4.8% | ±15% of nominal |
Table 4: Long-Term Stability of this compound in Human Plasma (100 ng/mL)
| Storage Condition | Time Point | Mean Concentration (% of Nominal) | Precision (%CV) | Acceptance Criteria | | :--- | :--- | :--- | :--- | | -20°C | 1 month | 101.7% | 3.3% | ±15% of nominal | | | 3 months | 99.1% | 4.1% | ±15% of nominal | | -80°C | 6 months | 100.4% | 2.9% | ±15% of nominal | | | 12 months | 98.6% | 3.8% | ±15% of nominal |
Experimental Protocols
The following protocols describe the methodologies used to generate the stability data presented above. These are based on established best practices for bioanalytical method validation.
Analytical Method: LC-MS/MS for ABT-737
A validated LC-MS/MS method for the quantification of ABT-737 in human plasma is a prerequisite for stability testing of its deuterated internal standard.
-
Sample Preparation: Protein precipitation. To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound (100 ng/mL). Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant for analysis.
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both ABT-737 and this compound need to be determined.
-
Stock Solution Stability
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Aliquot the stock solution into separate vials for each storage condition and time point.
-
Store the vials at room temperature (~25°C), refrigerated (2-8°C), -20°C, and -80°C.
-
At each time point, dilute the stock solution to a working concentration and analyze its peak area response by LC-MS/MS.
-
The peak area of the stored solution is compared to that of a freshly prepared stock solution at each time point.
Freeze-Thaw Stability
-
Spike a pool of human plasma with this compound to a final concentration of 100 ng/mL.
-
Divide the plasma into at least five aliquots.
-
Subject three aliquots to the desired number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A freeze-thaw cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
The remaining two aliquots serve as baseline (time zero) and a non-frozen control.
-
Analyze the concentration of this compound in all samples against a freshly prepared calibration curve.
Short-Term (Bench-Top) Stability
-
Spike a pool of human plasma with this compound to a final concentration of 100 ng/mL.
-
Aliquot the plasma into multiple vials.
-
Keep the samples on the bench at room temperature for specified durations (e.g., 0, 6, and 24 hours).
-
At each time point, process and analyze the samples to determine the concentration of this compound.
Long-Term Stability
-
Spike a pool of human plasma with this compound to a final concentration of 100 ng/mL.
-
Aliquot the plasma into vials for each time point and storage condition.
-
Store the samples at -20°C and -80°C.
-
At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve the samples, thaw them, and analyze for the concentration of this compound.
Visualizing the Stability Testing Workflow
The following diagram illustrates the key stages of the stability testing protocol for the this compound internal standard.
Caption: Workflow for this compound Internal Standard Stability Testing.
By following this comprehensive stability testing protocol, researchers can confidently use this compound as an internal standard, ensuring the generation of high-quality, reliable, and reproducible data in their bioanalytical assays. This rigorous approach to validating the stability of analytical reagents is a critical component of drug development and contributes to the overall success of research programs.
A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification, particularly in liquid chromatography-mass spectrometry (LC-MS). Among SIL standards, deuterated (²H or D) and carbon-13 (¹³C) labeled standards are the most common. This guide provides an objective performance comparison of these two types of standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.
Executive Summary: The ¹³C Advantage
While both deuterated and ¹³C-labeled standards aim to mimic the analyte of interest to correct for variability during sample preparation and analysis, their inherent physicochemical properties can lead to significant performance differences. The consensus in the scientific community is that ¹³C-labeled standards generally offer superior performance, primarily due to the negligible isotope effect of ¹³C substitution.[1] This results in near-perfect co-elution with the unlabeled analyte, providing more effective compensation for matrix effects and leading to higher accuracy and precision.[2][3] Deuterated standards, while often more accessible and cost-effective, can exhibit chromatographic shifts and are susceptible to back-exchange, which may compromise data quality.[4]
Quantitative Performance Comparison
The primary goal of an internal standard is to ensure precision and accuracy in quantification. The choice between a deuterated and a ¹³C-labeled standard can significantly influence these parameters.
Table 1: Performance Metrics of Deuterated vs. ¹³C-Labeled Standards
| Performance Metric | Deuterated (²H) Standards | ¹³C-Labeled Standards | Key Considerations |
| Accuracy | May be compromised due to isotopic effects causing chromatographic separation from the unlabeled analyte. This can lead to differential ion suppression or enhancement, particularly in complex matrices.[2] | Generally higher accuracy as the larger mass difference has a negligible effect on chromatographic retention time, ensuring co-elution and more effective compensation for matrix effects.[2][5] | The degree of deuteration and the position of the label can influence the magnitude of the isotopic effect.[2] |
| Precision (CV%) | Can exhibit lower precision (higher coefficient of variation) in complex matrices due to inconsistent compensation for matrix effects. | Generally offers higher precision (lower CV%) due to robust and consistent correction for analytical variability.[6] | A study in lipidomics showed a significant reduction in CV% when using a ¹³C-labeled internal standard mixture compared to a deuterated one.[6] |
| Chromatographic Co-elution | Potential for a slight retention time shift relative to the analyte, which can lead to incomplete compensation for matrix effects.[3] | Co-elutes perfectly with the unlabeled analyte, ensuring it experiences the identical analytical variability.[5] | The chromatographic shift in deuterated standards is more pronounced in high-resolution chromatography systems.[7] |
| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms (O, N, S), can be susceptible to exchange with protons in the solvent, leading to a loss of the label.[8] | The ¹³C label is integrated into the carbon backbone of the molecule and is therefore highly stable with no risk of exchange under typical experimental conditions.[3] | Careful selection of the deuteration site to non-exchangeable positions is crucial to minimize instability.[3] |
| Cost | Generally less expensive to synthesize.[5] | Typically more expensive to synthesize.[5] | The higher initial cost of a ¹³C-labeled standard can be offset by the reduced time spent on method development and the generation of more reliable data.[9] |
Table 2: Representative Experimental Data - Precision in Lipidomics Analysis
| Internal Standard Type | Analyte | Matrix | Mean Concentration (µM) | Standard Deviation (µM) | Coefficient of Variation (CV%) |
| Deuterated Mixture | Lipid Panel | Human Plasma | 15.8 | 1.9 | 12.0% |
| ¹³C-Labeled Mixture | Lipid Panel | Human Plasma | 16.1 | 0.8 | 5.0% |
| Data adapted from a comprehensive lipidomics study comparing normalization methods. The use of a biologically generated ¹³C-labeled internal standard mixture resulted in a significant improvement in precision.[6] |
Experimental Protocols
To ensure the highest quality data, a well-defined and validated experimental protocol is essential. Below is a general methodology for the quantitative analysis of an analyte in a biological matrix using a stable isotope-labeled internal standard with LC-MS/MS.
Protocol: General LC-MS/MS Bioanalytical Workflow
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of the internal standard solution (either deuterated or ¹³C-labeled) at a known concentration.
-
Vortex briefly to mix.
-
-
Protein Precipitation/Extraction:
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a 10 µL aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Use a suitable C18 column.
-
Employ a gradient elution with mobile phases appropriate for the analyte (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Optimize the flow rate and gradient to achieve good chromatographic separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Concepts
Diagrams can effectively illustrate complex analytical workflows and concepts. The following diagrams were created using the Graphviz DOT language to visualize a typical bioanalytical workflow and the impact of the choice of internal standard on data quality.
Caption: A typical experimental workflow for the quantification of an analyte in a biological sample using a stable isotope-labeled internal standard.
Caption: Conceptual diagram illustrating how the co-elution of a ¹³C-labeled standard leads to more accurate matrix effect compensation compared to a deuterated standard that exhibits a chromatographic shift.
Conclusion and Recommendation
The selection of an internal standard is a critical factor influencing the quality of quantitative data in analytical chemistry. While deuterated standards are a viable and often more economical option, they are susceptible to inherent limitations, including chromatographic shifts and isotopic instability, which can compromise data accuracy and precision.
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, ¹³C-labeled internal standards are the superior choice. Their chemical stability and ability to co-elute perfectly with the unlabeled analyte ensure the most effective compensation for matrix effects and other sources of analytical variability. This ultimately leads to more accurate, precise, and reliable data, which is paramount in research and regulated environments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. graphviz.org [graphviz.org]
Navigating the Analytical Maze: A Comparative Guide to ABT-737 Quantification in Clinical Samples
For researchers, scientists, and drug development professionals engaged in the clinical investigation of the Bcl-2 family inhibitor ABT-737, accurate quantification in biological matrices is paramount for pharmacokinetic assessments and therapeutic drug monitoring. This guide provides a comprehensive comparison of the two primary analytical methodologies suited for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While a specific, publicly available, validated method for ABT-737 quantification in human clinical samples has not been identified in peer-reviewed literature, this guide synthesizes best practices and representative data from validated assays for similar small molecule inhibitors. The information presented herein is intended to serve as a robust framework for developing and validating a method for ABT-737 analysis.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the resources available. The following table summarizes the expected performance characteristics of each method for the quantification of ABT-737 in human plasma or serum.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 50 - 5000 ng/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | Moderate; potential for interference from co-eluting matrix components or metabolites. | High; mass-based detection provides excellent specificity. |
| Matrix Effect | Not directly measured, but can impact accuracy. | Monitored; can be compensated for with a stable isotope-labeled internal standard. |
| Sample Volume | 100 - 500 µL | 50 - 100 µL |
| Run Time per Sample | 10 - 20 minutes | 3 - 10 minutes |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Moderate | High |
Experimental Protocols: A Blueprint for Method Development
The following sections outline representative experimental protocols for the quantification of ABT-737 in human plasma using both HPLC-UV and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a cost-effective and widely accessible approach for quantifying ABT-737, suitable for studies where high sensitivity is not the primary requirement.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 254 nm.
3. Validation Parameters
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification, offering superior sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits.[1][2]
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard of ABT-737.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for ABT-737 and its internal standard would need to be determined through infusion and optimization.
3. Validation Parameters
-
The method must be fully validated according to FDA or EMA guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS methods.
Making the Right Choice
The selection of an analytical method for ABT-737 quantification should be guided by the specific requirements of the clinical study.
-
HPLC-UV is a practical choice for later-phase clinical trials where drug concentrations are expected to be higher and a high-throughput, cost-effective method is advantageous.
-
LC-MS/MS is indispensable for early-phase pharmacokinetic studies, dose-escalation studies, and any research requiring the highest sensitivity and specificity to accurately characterize the drug's behavior at low concentrations.
By carefully considering the performance characteristics and implementing a robustly validated method based on the protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data for the clinical development of ABT-737.
References
- 1. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Lower Limit of Quantification (LLOQ) for ABT-737 Using a Deuterated Internal Standard (ABT-737-d8)
A Comparative Guide for Researchers in Drug Development
In the realm of drug discovery and development, the accurate quantification of therapeutic compounds in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comprehensive comparison and detailed experimental protocol for establishing the linearity and lower limit of quantification (LLOQ) of the Bcl-2 inhibitor ABT-737, utilizing its stable isotope-labeled counterpart, ABT-737-d8, as an internal standard (IS). The use of a deuterated internal standard is considered the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3]
Comparative Analysis of Analytical Methodologies
The utilization of a stable isotope-labeled internal standard like this compound offers significant advantages over other analytical approaches, such as external standard calibration or the use of a non-isotope-labeled internal standard.
| Parameter | Method using this compound (Internal Standard) | External Standard Method | Non-Isotope Labeled Internal Standard |
| Matrix Effect Compensation | Excellent: Co-elution of the analyte and the deuterated IS ensures that both are subjected to the same degree of ion suppression or enhancement, leading to a consistent response ratio.[3] | Poor: Highly susceptible to variations in the biological matrix, which can lead to inaccurate quantification. | Moderate: Can compensate for some variability, but differences in physicochemical properties compared to the analyte can lead to differential matrix effects. |
| Extraction Recovery | Excellent: Any loss of analyte during sample processing is mirrored by a proportional loss of the deuterated IS, maintaining an accurate analyte/IS ratio.[3][4] | Not applicable: Does not account for losses during sample preparation. | Moderate to Good: The degree of compensation depends on the similarity of the IS to the analyte in terms of extraction efficiency. |
| Linearity & Reproducibility | High: The use of an IS significantly improves the linearity and reproducibility of the assay by correcting for instrumental and procedural variations.[1][5] | Moderate to Low: Prone to variability, which can negatively impact the linearity and reproducibility of the results. | Good: Generally improves linearity and reproducibility compared to the external standard method. |
| Regulatory Acceptance | Widely accepted and recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[6][7] | Generally not acceptable for regulated bioanalysis without extensive validation of matrix effects. | May be acceptable, but requires thorough justification and validation to demonstrate its suitability. |
Experimental Protocol: Establishing Linearity and LLOQ
This protocol outlines the steps for determining the linearity and LLOQ of ABT-737 in a biological matrix (e.g., human plasma) using this compound as an internal standard with an LC-MS/MS system.
1. Preparation of Stock and Working Solutions:
-
ABT-737 Stock Solution (1 mg/mL): Accurately weigh and dissolve ABT-737 in a suitable organic solvent (e.g., DMSO).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the ABT-737 stock solution.
-
ABT-737 Working Solutions: Prepare a series of working solutions by serially diluting the ABT-737 stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
This compound IS Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 50 ng/mL) to be spiked into all samples (calibration standards, quality controls, and blanks).
2. Preparation of Calibration Curve Standards and Quality Control Samples:
-
Calibration Standards: Spike a blank biological matrix with the ABT-737 working solutions to create a calibration curve consisting of a blank (matrix with IS), a zero sample (matrix without analyte or IS), and at least six to eight non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
LLOQ: The lowest concentration on the calibration curve.
-
Low QC (LQC): Approximately 3 times the LLOQ.
-
Medium QC (MQC): In the mid-range of the calibration curve.
-
High QC (HQC): At least 75% of the upper limit of quantification (ULOQ).
-
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (calibration standard, QC, or blank), add 10 µL of the this compound IS working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution to achieve chromatographic separation of ABT-737 and this compound.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both ABT-737 and this compound.
5. Data Analysis and Acceptance Criteria:
-
Linearity:
-
Construct a calibration curve by plotting the peak area ratio (ABT-737/ABT-737-d8) against the nominal concentration of ABT-737.
-
Perform a linear regression analysis with a weighting factor (commonly 1/x or 1/x²).
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[4][8]
-
-
Lower Limit of Quantification (LLOQ):
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[9]
-
Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of the blank. The precision (%CV) should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration.[2][8]
-
Quantitative Data Summary
Table 1: Representative Calibration Curve Data for ABT-737
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 (LLOQ) | 0.012 | 1.05 | 105.0 |
| 2.5 | 0.031 | 2.58 | 103.2 |
| 10 | 0.125 | 10.1 | 101.0 |
| 50 | 0.618 | 49.5 | 99.0 |
| 250 | 3.095 | 248.2 | 99.3 |
| 500 | 6.210 | 501.5 | 100.3 |
| 1000 (ULOQ) | 12.450 | 998.0 | 99.8 |
| Regression Analysis | R² = 0.9992 |
Table 2: Precision and Accuracy Data for LLOQ and QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Precision (%CV) | Accuracy (%) | Acceptance Criteria |
| LLOQ | 1 | 1.03 | 8.5 | 103.0 | %CV ≤ 20%, Accuracy 80-120% |
| LQC | 3 | 2.95 | 6.2 | 98.3 | %CV ≤ 15%, Accuracy 85-115% |
| MQC | 150 | 152.1 | 4.8 | 101.4 | %CV ≤ 15%, Accuracy 85-115% |
| HQC | 800 | 790.5 | 5.5 | 98.8 | %CV ≤ 15%, Accuracy 85-115% |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in establishing the linearity and LLOQ for ABT-737.
References
- 1. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Linearity problem with LC-MS MRM - Chromatography Forum [chromforum.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Accuracy and Precision in ABT-737 Assays
For researchers, scientists, and drug development professionals, the rigorous assessment of drug candidates is paramount. This guide provides a comparative overview of key assays for evaluating the BH3 mimetic ABT-737, a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. We delve into the accuracy and precision of various testing methods, presenting supporting data and detailed experimental protocols to aid in the selection of the most appropriate assays for your research needs.
ABT-737 functions by binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins and thereby triggering the intrinsic pathway of apoptosis.[1] The efficacy of ABT-737 is influenced by the cellular levels of Bcl-2 family members, particularly Mcl-1, to which it binds with low affinity.[2] Consequently, accurate and precise measurement of its binding affinity and cellular activity is crucial for predicting therapeutic response.
Comparative Analysis of ABT-737 Assays
The selection of an appropriate assay depends on the specific research question, be it quantifying binding affinity, assessing cellular viability, or elucidating the mechanism of action. Below is a comparison of commonly employed assays for characterizing ABT-737.
| Assay Type | Assay Principle | Typical Readout | Reported Values for ABT-737 | Advantages | Considerations |
| Binding Assays | |||||
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled BH3 peptide upon displacement by ABT-737. | IC50/Ki | Ki ≤ 1 nM for Bcl-2, Bcl-xL, Bcl-w | High-throughput, homogenous format, precise.[3] | Requires a fluorescently labeled probe; potential for interference from fluorescent compounds. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as ABT-737 binds to immobilized Bcl-2 family proteins. | KD (dissociation constant) | - | Real-time kinetics (on- and off-rates), label-free. | Requires specialized equipment; protein immobilization can affect conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon direct binding of ABT-737 to Bcl-2 family proteins. | K D, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | - | Label-free, provides full thermodynamic profile of binding. | Requires large amounts of pure protein; lower throughput. |
| Cellular Assays | |||||
| Cell Viability (MTS/MTT) | Colorimetric assays measuring metabolic activity as an indicator of cell viability. | EC50/IC50 | IC50: 50.74 µM (U-2OS)[4], 7.68 µM (Kasumi-1)[2] | Inexpensive, simple, high-throughput. | Indirect measure of cell death; can be affected by changes in metabolism not related to viability. Variability can be influenced by reagent purity and incubation time.[5] |
| Apoptosis (Annexin V/PI Flow Cytometry) | Differentiates between live, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane integrity. | Percentage of apoptotic cells | Dose-dependent increase in Annexin V positive cells. | Provides quantitative data on different stages of cell death.[6][7][8] | Requires a flow cytometer; can be more time-consuming than viability assays. |
| Co-immunoprecipitation (Co-IP) | Assesses the disruption of protein-protein interactions (e.g., Bcl-2/Bim) by immunoprecipitating a target protein and analyzing its binding partners. | Reduction in co-precipitated protein | ABT-737 disrupts the Bcl-2/Bim interaction. | Provides direct evidence of target engagement in a cellular context. | Can be technically challenging; requires specific and high-quality antibodies.[9][10] |
| Mitochondrial Membrane Potential (e.g., JC-1) | Measures the depolarization of the mitochondrial membrane, a key event in intrinsic apoptosis. | Change in fluorescence ratio | ABT-737 induces mitochondrial membrane depolarization. | Directly assesses a key mechanistic step of ABT-737 action. | Can be sensitive to cell handling and culture conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of your studies.
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay measures the ability of ABT-737 to displace a fluorescently labeled BH3 peptide from Bcl-2 family proteins.
Materials:
-
Purified recombinant Bcl-2, Bcl-xL, or Bcl-w protein
-
Fluorescein-labeled Bim BH3 peptide (FITC-Bim)
-
ABT-737
-
Assay buffer (e.g., PBS)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the Bcl-2 family protein in assay buffer.
-
Prepare serial dilutions of ABT-737 in assay buffer.
-
In a 384-well plate, add the Bcl-2 family protein solution to each well.
-
Add the serially diluted ABT-737 or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Add the FITC-Bim peptide to all wells.
-
Incubate for another predetermined time (e.g., 30 minutes) at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTS) Assay
This colorimetric assay determines the number of viable cells in culture based on the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ABT-737
-
MTS reagent
-
96-well clear-bottom plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ABT-737 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of ABT-737 or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with ABT-737 or vehicle control
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
Co-immunoprecipitation (Co-IP) for Protein Interaction Analysis
This technique is used to determine if ABT-737 disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim.
Materials:
-
Cells treated with ABT-737 or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein (e.g., anti-Bcl-2)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-Bcl-2 and anti-Bim)
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding elution buffer and heating.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait (Bcl-2) and potential interacting partners (Bim). A decrease in the amount of co-precipitated Bim in ABT-737-treated samples indicates disruption of the interaction.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of ABT-737 and the workflow of a typical apoptosis assay, the following diagrams are provided.
Caption: ABT-737 inhibits Bcl-2/Bcl-xL, leading to the activation of Bax/Bak and apoptosis.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Quantification of the Bcl-2 Inhibitor ABT-737
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ABT-737, a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins. Given the preclinical and potential clinical significance of ABT-737 and its orally bioavailable analog, Navitoclax (ABT-263), robust and reliable quantification methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document outlines and compares the performance of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
While inter-laboratory comparison data for ABT-737 quantification is not publicly available, this guide summarizes data from validated methods for its closely related analog, Navitoclax, and other Bcl-2 inhibitors, providing a reliable reference for researchers.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a validated LC-MS/MS method for Navitoclax (adaptable for ABT-737) and a representative HPLC-UV method.
| Parameter | LC-MS/MS Method (Navitoclax in Human Plasma)[1][2] | Representative HPLC-UV Method (Adapted from Venetoclax) |
| Instrumentation | Triple Quadrupole Mass Spectrometer | HPLC with UV/Vis Detector |
| Sample Preparation | Protein Precipitation | Protein Precipitation or Solid-Phase Extraction |
| Linear Range | 5 - 5000 ng/mL[1][2] | 10 - 10,000 ng/mL (estimated) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 10 ng/mL[3] |
| Intra-day Precision (%CV) | ≤ 11%[1][2] | < 15% |
| Inter-day Precision (%CV) | ≤ 11%[1][2] | < 15% |
| Accuracy (% Bias) | 89.5 - 104.9%[1][2] | 85 - 115% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference) |
| Throughput | High (run time ~3 minutes)[1] | Moderate (run time may be longer) |
Experimental Protocols
Validated LC-MS/MS Method for Navitoclax (ABT-263) in Human Plasma
This protocol is based on a published, validated method for Navitoclax and is highly applicable for the quantification of ABT-737 due to their structural similarity.[1][2]
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Navitoclax-d8 at 500 ng/mL).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at 1200 x g for 10 minutes at room temperature.
-
Transfer the supernatant to an autosampler vial for analysis.
b. Chromatographic Conditions
-
HPLC System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Isocratic elution with an appropriate mixture of aqueous and organic solvents (e.g., acetonitrile and water with formic acid).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Run Time: Approximately 3 minutes[1]
c. Mass Spectrometric Conditions
-
Mass Spectrometer: SCIEX 4500 triple quadrupole[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Navitoclax (ABT-263): To be optimized, but based on its structure, a protonated molecule [M+H]+ would be selected as the precursor ion, and a characteristic fragment ion as the product ion.
-
Internal Standard (Navitoclax-d8): Similarly, the corresponding deuterated precursor and product ions would be monitored.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Representative HPLC-UV Method
This protocol is a representative method adapted from validated HPLC-UV methods for other small molecule Bcl-2 inhibitors, like Venetoclax.[3][4]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load 100 µL of plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
b. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of ABT-737.
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for ABT-737 quantification by LC-MS/MS.
Signaling Pathway of ABT-737-Induced Apoptosis
Caption: ABT-737 inhibits Bcl-2/xL/w, leading to apoptosis.
References
- 1. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Venetoclax in Human Plasma by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Venetoclax Concentration in Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Guide to Assessing Metabolite Impact on ABT-737 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. This guide provides a comparative framework for understanding and assessing the potential impact of metabolites on the bioanalysis of ABT-737, a potent Bcl-2 inhibitor. While specific validated methods detailing metabolite interference for ABT-737 are not extensively published, this document outlines the established best practices and provides illustrative experimental protocols and data based on standard bioanalytical method validation procedures for small molecule inhibitors.
The Challenge of Metabolite Interference in Drug Quantification
Metabolites, the byproducts of the body's metabolic processes on a drug, can pose a significant challenge to the accurate quantification of the parent compound. Co-elution of metabolites with the parent drug in chromatographic systems can lead to ion suppression or enhancement in mass spectrometry, resulting in underestimation or overestimation of the drug's concentration. Therefore, a rigorous validation of the analytical method's selectivity and specificity is crucial to ensure reliable pharmacokinetic and pharmacodynamic data.
Illustrative Comparison of ABT-737 Quantification with and without Potential Metabolite Interference
The following table illustrates a hypothetical scenario comparing the quantification of ABT-737 in the absence and presence of a potential major metabolite. This data is intended to demonstrate the type of results a validation study would aim to produce to ensure the method's reliability.
| Parameter | ABT-737 Alone | ABT-737 + Potential Metabolite M1 | Acceptance Criteria (FDA/EMA) |
| Mean Accuracy (%) | 98.5 | 97.9 | 85-115% |
| Precision (%CV) | 4.2 | 4.8 | ≤ 15% |
| Recovery (%) | 95.1 | 94.5 | Consistent and reproducible |
| Matrix Effect | 1.02 | 1.05 | IS-normalized ME within 0.8-1.2 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols: A Framework for Validation
A robust bioanalytical method, typically utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for the accurate quantification of ABT-737 in biological matrices such as plasma. The following protocol outlines the key steps for developing and validating such a method, with a focus on assessing metabolite interference.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled ABT-737).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for ABT-737 and its internal standard.
Method Validation: Assessing Selectivity and Specificity
To ensure that the method can differentiate ABT-737 from its potential metabolites, the following validation experiments are critical:
-
Blank Matrix Analysis: Analyze at least six different lots of blank plasma to confirm the absence of interfering peaks at the retention times of ABT-737 and the internal standard.
-
Metabolite Interference Assessment:
-
If authentic standards of the major metabolites of ABT-737 are available, spike them into blank plasma at their highest expected physiological concentrations.
-
Analyze these samples to ensure that the metabolites do not produce a significant signal at the MRM transitions of ABT-737 or the internal standard.
-
If metabolite standards are not available, in vitro metabolism studies using human liver microsomes can be performed to generate metabolites. The resulting incubate can then be analyzed to assess potential interference.
-
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing metabolite interference and the signaling pathway targeted by ABT-737.
Caption: Experimental workflow for assessing metabolite interference in ABT-737 quantification.
Caption: The Bcl-2 signaling pathway and the mechanism of action of ABT-737.
Conclusion
While a definitive, publicly available guide comparing the quantification of ABT-737 with and without its metabolites is not yet established, the principles of bioanalytical method validation provide a clear roadmap for this assessment. By adhering to rigorous validation protocols that focus on selectivity and specificity, researchers can ensure the generation of high-quality, reliable data for this promising therapeutic agent. The illustrative protocols and diagrams in this guide serve as a foundational resource for developing and implementing such validation studies.
Safety Operating Guide
Proper Disposal of ABT-737-d8: A Guide for Laboratory Professionals
For immediate reference, treat ABT-737-d8 as a cytotoxic and hazardous chemical agent. Disposal must comply with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
This document provides essential guidance on the proper disposal procedures for this compound, a deuterated analog of the potent Bcl-2 family inhibitor, ABT-737. Given its cytotoxic properties, stringent adherence to safety and disposal protocols is paramount to ensure personnel safety and environmental protection.
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | 4-[4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide-d8 |
| CAS Number | 1217686-68-4 |
| Molecular Formula | C₄₂H₃₇D₈ClN₆O₅S₂ |
| Molecular Weight | 821.48 g/mol |
| Appearance | Yellow Solid |
| Storage Temperature | -20°C |
Hazard Identification and Safety Precautions
-
Acute oral toxicity
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
As a Bcl-2 family inhibitor, ABT-737 and its analogs are designed to be cytotoxic, inducing apoptosis. Therefore, all materials that come into contact with this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
A lab coat or gown
-
Safety goggles or a face shield
-
Two pairs of chemotherapy-rated gloves
-
Appropriate respiratory protection if aerosols may be generated
Step-by-Step Disposal Protocol
Disposal of this compound and any contaminated materials must be handled through your institution's hazardous waste program. Do not dispose of this chemical in regular trash or down the drain.
Step 1: Waste Segregation
-
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.
-
This includes:
-
Unused or expired solid this compound.
-
Original manufacturer's container.
-
Contaminated lab supplies (e.g., pipette tips, tubes, vials, gloves, bench paper).
-
Solutions containing this compound.
-
Contaminated sharps (needles, syringes, etc.).
-
Step 2: Containerization
-
Solid Waste:
-
Place chemically contaminated lab trash, such as gloves and wipes, into a dedicated, leak-proof plastic bag, which should then be placed inside a rigid, sealed container.[1]
-
Dispose of unused solid this compound in its original container, if possible, or in a securely sealed, compatible container.
-
-
Sharps Waste:
-
All contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, leak-proof container. Ensure the container is kept closed when not in use.
-
Step 3: Labeling
-
All waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazard warnings (e.g., "Toxic," "Irritant").
-
-
Use labels provided by your institution's EHS department.
Step 4: Storage
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general lab traffic.
-
Ensure incompatible waste types are segregated to prevent reactions.
Step 5: Disposal Request
-
Once a waste container is full, or if the material is no longer needed, submit a chemical waste pickup request to your institution's EHS department.[3][4]
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste for final disposal, which is typically high-temperature incineration.[5]
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Navigating the Safe Handling of ABT-737-d8: A Comprehensive Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals working with the potent Bcl-2 family inhibitor, ABT-737-d8, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the handling, use, and disposal of this compound, with a focus on personal protective equipment (PPE). ABT-737, the parent compound of this compound, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, treating this compound with the same precautions as a cytotoxic agent is imperative.
Hazard Identification and Risk Assessment
This compound, a deuterium-labeled version of the BH3 mimetic ABT-737, is a valuable tool in pre-clinical research for its ability to induce apoptosis.[3][4][5] However, its potent biological activity necessitates a thorough risk assessment before handling. The primary routes of occupational exposure include inhalation of aerosols, skin contact, and accidental ingestion.[6][7]
Summary of Hazards Associated with ABT-737:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirement |
| Receiving and Unpacking | - Single pair of chemotherapy-tested nitrile gloves- Laboratory coat |
| Weighing and Aliquoting (Solid Form) | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation and Dilution | - Double pair of chemotherapy-tested nitrile gloves- Disposable, fluid-resistant gown with tight-fitting cuffs- Chemical splash goggles- Face shield (if there is a risk of splashing)[8]- Work should be performed in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Safety glasses- Work should be performed in a certified Class II Biological Safety Cabinet (BSC) |
| Waste Disposal | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Chemical splash goggles |
Operational Plan for Handling this compound
A clear and systematic workflow is essential for the safe handling of this compound from receipt to disposal.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
